molecular formula C9H13BrClN B6144547 1-(3-bromophenyl)propan-2-amine hydrochloride CAS No. 1210708-61-4

1-(3-bromophenyl)propan-2-amine hydrochloride

Cat. No.: B6144547
CAS No.: 1210708-61-4
M. Wt: 250.56 g/mol
InChI Key: KMTKDPOKDRPBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C9H13BrClN and a molecular weight of 250.56 g/mol . This chemical features a propan-2-amine backbone substituted with a 3-bromophenyl group, making it a valuable building block in medicinal chemistry and organic synthesis. The bromine atom on the phenyl ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the creation of more complex molecular architectures for research purposes. While specific biological data for this compound is not widely published, its structural features are reminiscent of compounds investigated for their potential biological activity. For instance, the search results highlight Brompheniramine, an FDA-approved antihistamine that also contains a bromophenyl group, demonstrating the utility of such motifs in pharmacologically active molecules . Researchers should note that this product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be observed, as similar compounds may have associated hazards such as skin and eye irritation . It is typically recommended to store this material under an inert atmosphere at room temperature to maintain stability .

Properties

IUPAC Name

1-(3-bromophenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTKDPOKDRPBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Synthesis and Analytical Profiling of 1-(3-Bromophenyl)propan-2-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromophenyl)propan-2-amine hydrochloride (also known as 3-Bromoamphetamine or 3-BA ) is a halogenated phenethylamine derivative structurally isomeric to the neurotoxic agent 4-bromoamphetamine (4-BA). Unlike its para-substituted counterpart, 3-BA is primarily utilized as a chemosensor template and a substrate in monoamine transporter selectivity studies.

This technical guide details the total synthesis of 3-BA HCl via the Henry Reaction (nitroaldol condensation) followed by hydride reduction. This route is selected for its high atom economy and the avoidance of catalytic hydrogenation, which poses a significant risk of hydrodehalogenation (cleavage of the aryl-bromine bond).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 1-(3-Bromophenyl)propan-2-amine hydrochloride
CAS Number 1210708-61-4
Molecular Formula C₉H₁₂BrN[1][2][3] · HCl
Molar Mass 250.56 g/mol (Salt); 214.10 g/mol (Freebase)
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol, DMSO; insoluble in diethyl ether
Isotopic Signature Distinctive M+ and M+2 mass spectral doublet (¹:¹ ratio due to ⁷⁹Br/⁸¹Br)

Retrosynthetic Analysis

The synthesis is designed to preserve the sensitive aryl-halide bond while constructing the α-methyl-phenethylamine backbone.

Strategic Route Selection
  • Route A (Reductive Amination): Requires 1-(3-bromophenyl)propan-2-one. While direct, the precursor is often restricted or expensive.

  • Route B (Henry Reaction - Selected): Utilizes 3-bromobenzaldehyde and nitroethane . This route is preferred for research applications due to the accessibility of precursors and the robustness of the intermediate nitroalkene.

Reaction Pathway Diagram

SynthesisPath Precursor 3-Bromobenzaldehyde (C7H5BrO) Intermediate 1-(3-Bromophenyl)-2-nitropropene (Yellow Crystals) Precursor->Intermediate Henry Condensation Reflux/AcOH Reagent1 Nitroethane (NH4OAc Catalyst) Reagent1->Intermediate ProductBase Freebase Amine (Oil) Intermediate->ProductBase Hydride Reduction (Avoids dehalogenation) Reductant LiAlH4 (THF) Or NaBH4/CuCl2 Reductant->ProductBase FinalSalt 3-BA Hydrochloride (Crystalline Solid) ProductBase->FinalSalt HCl (g) / IPA

Figure 1: Retrosynthetic pathway highlighting the Henry condensation and subsequent reduction.[4]

Detailed Synthesis Protocol

Phase 1: Synthesis of 1-(3-Bromophenyl)-2-nitropropene

Principle: A base-catalyzed condensation between an aromatic aldehyde and a nitroalkane.

Reagents:

  • 3-Bromobenzaldehyde (18.5 g, 100 mmol)

  • Nitroethane (15.0 g, 200 mmol)

  • Ammonium Acetate (1.5 g, catalytic)

  • Glacial Acetic Acid (50 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve 3-bromobenzaldehyde in glacial acetic acid. Add nitroethane followed by the ammonium acetate catalyst.

  • Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours. The solution will darken from pale yellow to deep orange/red.

  • Monitoring: Monitor consumption of aldehyde via TLC (Solvent: Hexane/EtOAc 4:1).

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mass into 200 mL of ice-cold water with vigorous stirring. The nitroalkene will precipitate as a yellow solid.

    • Alternative: If oil separates, extract with dichloromethane (DCM), wash with brine, and evaporate.

  • Purification: Recrystallize the crude solid from hot ethanol or isopropanol (IPA).

    • Target: Bright yellow needles.

    • Yield Expectation: 70–85%.

Phase 2: Reduction to 1-(3-Bromophenyl)propan-2-amine

Critical Control Point: Catalytic hydrogenation (e.g., Pd/C + H₂) is contraindicated as it frequently causes debromination (removing the Br atom). Lithium Aluminum Hydride (LiAlH₄) is the standard laboratory reductant for this step.

Reagents:

  • 1-(3-Bromophenyl)-2-nitropropene (Synthesized in Phase 1)

  • Lithium Aluminum Hydride (LiAlH₄) (4.0 molar equivalents)

  • Anhydrous THF (Tetrahydrofuran)

  • Isopropanol (for quenching)

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck flask and flush with Argon or Nitrogen.

  • Catalyst Prep: Suspend LiAlH₄ in anhydrous THF at 0°C.

  • Addition: Dissolve the nitropropene in dry THF. Add this solution dropwise to the LiAlH₄ suspension.[4] Caution: Exothermic reaction.

  • Reflux: Once addition is complete, heat to reflux for 6–12 hours. The yellow color of the nitroalkene should disappear.

  • Quenching (Fieser Method):

    • Cool to 0°C.

    • Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

    • Stir until a granular white precipitate forms.

  • Isolation: Filter off the aluminum salts. Evaporate the filtrate to obtain the crude amine as a pale amber oil.

Phase 3: Hydrochloride Salt Formation
  • Dissolve the crude freebase oil in a minimum amount of dry isopropanol (IPA) or anhydrous ether.

  • Add a solution of HCl in dioxane or bubble dry HCl gas into the solution until pH is acidic (~pH 3).

  • The hydrochloride salt will precipitate immediately.

  • Recrystallization: Recrystallize from boiling IPA/Acetone to yield pure white crystals.

Characterization & Analytical Validation

Nuclear Magnetic Resonance (¹H-NMR)

The ³-substitution pattern is distinct from the ⁴-substituted isomer.

  • Solvent: D₂O or DMSO-d₆

  • Key Signals:

    • δ 1.1–1.3 ppm (3H, d): Methyl group (-CH₃) adjacent to the amine.

    • δ 2.6–3.0 ppm (2H, dd): Benzylic methylene protons (-CH₂-).

    • δ 3.4–3.6 ppm (1H, m): Methine proton (-CH-) at the chiral center.

    • Aromatic Region (δ 7.1–7.6 ppm):

      • H-2 (Singlet-like): Isolated proton between the alkyl chain and bromine.

      • H-4/H-6 (Doublets): Protons ortho/para to bromine.

      • H-5 (Triplet): Meta to bromine.

    • Note: The aromatic region integrates to 4 protons, confirming the mono-substituted ring.

Mass Spectrometry (GC-MS)[9][10]
  • Molecular Ion: M⁺ at m/z 213 and 215 (Freebase).

  • Isotope Pattern: The presence of Bromine creates a characteristic 1:1 doublet at M and M+2 (⁷⁹Br and ⁸¹Br).

  • Fragmentation:

    • Base Peak: m/z 44 (CH₃-CH=NH₂⁺), characteristic of alpha-cleavage in amphetamines.

    • Tropylium Ion: m/z 169/171 (Bromobenzyl cation).

Workflow Diagram: Purification & Analysis

Workup RxnMixture Crude Reaction Mixture (Li-Al Salts + Amine) Quench Fieser Quench (H2O / NaOH) RxnMixture->Quench Filtration Filtration Quench->Filtration Filtrate Organic Filtrate (Amine in THF) Filtration->Filtrate Evap Rotary Evaporation Filtrate->Evap Acidification Acidification (HCl/IPA) Evap->Acidification Recryst Recrystallization (IPA/Acetone) Acidification->Recryst Analysis Validation (NMR, MS, MP) Recryst->Analysis

Figure 2: Purification workflow from crude reduction mixture to analytical standard.

Safety & Compliance

  • Chemical Hazards: 3-Bromobenzaldehyde is a lachrymator. Nitroethane is flammable. LiAlH₄ is pyrophoric and reacts violently with water.

  • Biological Hazards: As an amphetamine derivative, 3-BA is a potent monoamine releaser. It should be handled in a fume hood with full PPE (gloves, goggles, lab coat).

  • Legal Status: Researchers must verify local regulations. In many jurisdictions, halogenated amphetamines are treated as controlled substance analogues or require specific research licenses.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis mechanics).
  • PubChem. (n.d.).[5][6][1] 1-(3-bromophenyl)propan-2-amine hydrochloride.[1][7] National Library of Medicine. Retrieved from [Link]

  • Noggle, F. T., et al. (1986). "Gas Chromatographic and Mass Spectral Analysis of Amphetamine Products Synthesized from 1-Phenyl-2-Nitropropene." Journal of Chromatographic Science.

Sources

An In-Depth Technical Guide to the Spectral Analysis of 1-(3-bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for 1-(3-bromophenyl)propan-2-amine hydrochloride, a compound of interest in pharmaceutical research and drug development. In the absence of extensive publicly available experimental spectra for this specific molecule, this guide leverages fundamental principles of spectroscopy and comparative data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar chemical entities.

Introduction: The Significance of 1-(3-bromophenyl)propan-2-amine hydrochloride

1-(3-bromophenyl)propan-2-amine is a substituted phenethylamine and an analog of amphetamine. The presence of a bromine atom on the phenyl ring at the meta position significantly influences its electronic properties and potential biological activity, making it a molecule of interest for medicinal chemistry and pharmacological studies. The hydrochloride salt form is often utilized to improve solubility and stability. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of 1-(3-bromophenyl)propan-2-amine hydrochloride.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The following diagram illustrates the structure of 1-(3-bromophenyl)propan-2-amine hydrochloride and highlights the key chemical environments that will be interrogated by various spectroscopic techniques.

Caption: Molecular structure of 1-(3-bromophenyl)propan-2-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(3-bromophenyl)propan-2-amine hydrochloride, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different proton environments and their connectivity through spin-spin coupling. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H7.2 - 7.6Multiplet-4H
CH-NH₃⁺3.5 - 3.8Multiplet~6-81H
CH₂2.8 - 3.2Multiplet~7-8, ~142H
CH₃1.2 - 1.5Doublet~6-73H
NH₃⁺8.0 - 9.0 (in DMSO-d₆)Broad Singlet-3H

Rationale behind the Predictions:

  • Aromatic Protons: The protons on the bromophenyl ring are expected to appear in the aromatic region (7.2-7.6 ppm). The bromine atom will influence the chemical shifts of the adjacent protons due to its electronegativity and anisotropic effects. The substitution pattern will lead to a complex multiplet.

  • Methine Proton (CH-NH₃⁺): This proton is adjacent to the electron-withdrawing ammonium group, causing a downfield shift to the 3.5-3.8 ppm region. It will appear as a multiplet due to coupling with the neighboring methylene and methyl protons.[1]

  • Methylene Protons (CH₂): These benzylic protons are diastereotopic and will likely appear as a complex multiplet in the 2.8-3.2 ppm range. They are coupled to the adjacent methine proton.

  • Methyl Protons (CH₃): The methyl protons are coupled to the methine proton, resulting in a doublet in the upfield region of 1.2-1.5 ppm.

  • Ammonium Protons (NH₃⁺): In a protic solvent like DMSO-d₆, the ammonium protons will be visible as a broad singlet between 8.0 and 9.0 ppm. In D₂O, these protons will exchange with deuterium and the peak will disappear.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not typically observed.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-Br120 - 125
Aromatic C-H125 - 135
Aromatic C-C138 - 142
CH-NH₃⁺48 - 55
CH₂40 - 45
CH₃18 - 22

Rationale behind the Predictions:

  • Aromatic Carbons: The carbon directly attached to the bromine atom (ipso-carbon) is expected to have a chemical shift in the 120-125 ppm range due to the 'heavy atom effect' of bromine.[3] The other aromatic carbons will resonate between 125 and 142 ppm.[4][5]

  • Aliphatic Carbons: The carbon bearing the ammonium group (CH-NH₃⁺) will be shifted downfield to 48-55 ppm. The benzylic methylene carbon (CH₂) will appear around 40-45 ppm, and the methyl carbon (CH₃) will be the most upfield at 18-22 ppm.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 1-(3-bromophenyl)propan-2-amine hydrochloride, the key functional groups are the primary ammonium salt, the aromatic ring, and the alkyl chain.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3200 - 2800N-H stretch (in NH₃⁺)Strong, Broad
3100 - 3000Aromatic C-H stretchMedium
2980 - 2850Aliphatic C-H stretchMedium
~1600 & ~1500C=C stretch (aromatic)Medium to Weak
1625 - 1560Asymmetric N-H bend (in NH₃⁺)Medium
1550 - 1500Symmetric N-H bend (in NH₃⁺)Medium
~1100C-N stretchMedium
~780 & ~690C-H bend (aromatic out-of-plane)Strong
~600C-Br stretchMedium to Weak

Interpretation of the IR Spectrum:

  • N-H Stretching: The most prominent feature will be a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in a primary amine salt.[8][9][10]

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear as sharper peaks superimposed on the broad N-H stretch.

  • N-H Bending: The asymmetric and symmetric N-H bending vibrations of the NH₃⁺ group are expected in the 1625-1500 cm⁻¹ region.[10]

  • Aromatic C=C Stretching: Two bands characteristic of the aromatic ring will be present around 1600 and 1500 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks corresponding to various bending and stretching vibrations, including the C-N and C-Br stretches, which are useful for fingerprint identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-(3-bromophenyl)propan-2-amine hydrochloride, Electron Ionization (EI) would likely be used. The hydrochloride salt will typically dissociate in the ion source, and the mass spectrum will be that of the free base.

Predicted Fragmentation Pathway:

The most likely fragmentation pathway for 1-(3-bromophenyl)propan-2-amine involves the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which is a characteristic fragmentation for amphetamine and its analogs.[11]

G mol [1-(3-bromophenyl)propan-2-amine]⁺˙ m/z = 213/215 frag1 [C₈H₉Br]⁺˙ m/z = 184/186 mol->frag1 Loss of C₂H₅N frag2 [C₂H₆N]⁺ m/z = 44 mol->frag2 α-cleavage Loss of C₇H₆Br radical frag3 [C₇H₆Br]⁺ m/z = 170/171 frag1->frag3 Loss of CH₃

Caption: Predicted major fragmentation pathway for 1-(3-bromophenyl)propan-2-amine.

Predicted Mass Spectrum Data:

m/z Proposed Fragment Notes
213/215[M]⁺˙Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in a ~1:1 ratio).
184/186[C₈H₉Br]⁺˙Loss of the ethylamine radical.
170/171[C₇H₆Br]⁺Likely a bromotropylium ion, formed by rearrangement and loss of a methyl group from the m/z 184/186 fragment.
44[C₂H₆N]⁺The base peak, resulting from α-cleavage, is a hallmark of amphetamine-like structures.[11]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of 1-(3-bromophenyl)propan-2-amine hydrochloride in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt plate and allowing the solvent to evaporate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder or a pure KBr pellet.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC to separate it from any impurities. Use an appropriate temperature program for the GC column.

  • MS Acquisition: Acquire the mass spectrum of the eluting compound over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the key spectral features of 1-(3-bromophenyl)propan-2-amine hydrochloride. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on established spectroscopic principles and data from analogous compounds, offer a robust framework for the structural characterization of this molecule. Researchers and scientists working with this compound can use this guide as a reference for interpreting their own experimental data, ensuring the accurate identification and quality control of this important pharmaceutical building block. It is imperative to correlate all spectral data to arrive at an unambiguous structural assignment.

References

  • United Nations Office on Drugs and Crime. (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • NMS Labs. (n.d.). Illicit Drug Analysis Using Benchtop NMR: Amphetamines. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Applications of 1-(3-bromophenyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and experimental protocols for 1-(3-bromophenyl)propan-2-amine hydrochloride (also known as 3-Bromoamphetamine hydrochloride or 3-BA HCl ).

Executive Summary

1-(3-bromophenyl)propan-2-amine hydrochloride (CAS: 1210708-61-4) is a halogenated phenethylamine derivative primarily utilized in neurochemical research as a monoamine transporter substrate.[1] As a hydrochloride salt, its utility in drug development and biological assays is dictated by its solubility landscape—specifically its high solubility in polar protic/aprotic solvents and insolubility in non-polar hydrocarbons.

This guide provides empirically grounded solubility data, thermodynamic rationale, and validated protocols for the purification and formulation of this compound.

Physicochemical Profile

Understanding the solubility requires analyzing the structural determinants of the molecule:

  • Ionic Character: The hydrochloride moiety introduces a high lattice energy, necessitating solvents with high dielectric constants (

    
    ) or hydrogen-bonding capability to overcome the crystal lattice forces.
    
  • Lipophilic Domain: The 3-bromophenyl ring and propyl chain provide a lipophilic scaffold, allowing solubility in organic solvents like ethanol and dichloromethane (DCM) that would otherwise precipitate inorganic salts.

  • Halogen Bond Potential: The bromine atom at the meta position increases lipophilicity (LogP) relative to the parent amphetamine, slightly reducing water solubility while enhancing affinity for organic media.

Key Physical Properties
PropertyValueSource
Molecular Formula

[1]
Molecular Weight 250.6 g/mol [1]
Form Crystalline Solid (White to Off-White)[2]
Salt Form Hydrochloride (1:1 stoichiometry)[1]

Solubility Landscape

The following data aggregates experimental values and class-specific behaviors for phenethylamine salts.

Quantitative Solubility Data (25°C)
Solvent ClassSolventSolubility (mg/mL)StatusApplication
Polar Protic Ethanol (EtOH)~30 Verified [1]Stock solution prep; Recrystallization
Methanol (MeOH)>50 Est.High-concentration synthesis workup
Water / PBS (pH 7.2)~10 Verified [1]Biological assays; Aqueous formulation
Polar Aprotic DMSO~20 Verified [1]Cryopreservation; In vitro screening
DMF~25 Verified [1]Synthesis; Reaction solvent
Chlorinated Dichloromethane (DCM)Moderate Class-TypicalLiquid-Liquid Extraction (organic phase)
Non-Polar Diethyl EtherInsoluble Class-TypicalAnti-solvent for precipitation
n-Hexane / HeptaneInsoluble Class-TypicalImpurity washing

Critical Note: While soluble in PBS, the free base form of this compound is unstable in aqueous media over long periods. Maintain as the HCl salt in DMSO or Ethanol stock solutions at -20°C for long-term storage [2].

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating workflow to determine exact solubility limits for specific solvent batches.

  • Preparation: Weigh 50 mg of 3-BA HCl into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments under constant agitation (vortex or magnetic stir bar) at 25°C.

  • Observation: After each addition, allow 5 minutes for equilibration. Check for clarity (dissolution) or residual solids (saturation).

  • Quantification:

    • If fully dissolved:

      
      
      
    • If solid remains: Filter supernatant through a 0.22 µm PTFE filter, evaporate a known volume, and weigh the residue.

  • Calculation:

    
    
    
Protocol B: Purification via Anti-Solvent Recrystallization

This method exploits the differential solubility between alcohols (solvent) and ethers (anti-solvent) to purify the salt.

  • Dissolution: Dissolve crude 1-(3-bromophenyl)propan-2-amine HCl in the minimum amount of boiling Ethanol (EtOH) .

    • Tip: Use approximately 15-20 mL EtOH per gram of solute.

  • Filtration: While hot, filter through a glass frit to remove insoluble mechanical impurities.

  • Nucleation: Allow the solution to cool to room temperature. Slowly add Diethyl Ether (

    
    )  dropwise until a persistent turbidity (cloudiness) appears.
    
  • Crystallization: Re-heat slightly to redissolve, then place the vessel in a refrigerator (4°C) for 12 hours, followed by a freezer (-20°C) for 4 hours.

  • Collection: Filter the white crystals via vacuum filtration. Wash the cake with cold

    
     to remove surface impurities.
    
  • Drying: Dry under high vacuum (< 1 mbar) at 40°C to remove residual solvent.

Visualization of Workflows

Figure 1: Solubility Determination Logic

This decision tree outlines the logical flow for determining the optimal solvent system for formulation or purification.

SolubilityWorkflow Start Start: 3-BA HCl Sample Target Define Goal Start->Target BioAssay Biological Assay (Aqueous/Buffer) Target->BioAssay In Vitro/In Vivo Synthesis Synthesis/Purification (Organic) Target->Synthesis Chemistry CheckPBS Check PBS Solubility BioAssay->CheckPBS Recryst Recrystallization? Synthesis->Recryst Dissolves Dissolves (>10mg/mL)? CheckPBS->Dissolves UseDirect Use Direct Aqueous Prep Dissolves->UseDirect Yes CoSolvent Use DMSO Stock (100x) Dilute into Buffer Dissolves->CoSolvent No PolarSolv Dissolve in Hot EtOH Recryst->PolarSolv Yes AntiSolv Add Cold Et2O (Anti-solvent) PolarSolv->AntiSolv Precip Collect Pure Crystals AntiSolv->Precip

Caption: Logical workflow for selecting solvent systems based on end-use application (Biological vs. Chemical).

Figure 2: Solvation Mechanism

Visualizing the interaction between the solvent and the ionic salt.

Solvation cluster_Polar Polar Solvents (EtOH/DMSO) cluster_NonPolar Non-Polar (Hexane) Salt 3-BA HCl (Ionic Lattice) Interaction Ion-Dipole Stabilization Salt->Interaction Dissolves NoInteraction Lattice Energy Dominates Salt->NoInteraction Precipitates Solvent Solvent Dipoles Solvent->Interaction NonSolvent Non-Polar Molecules NonSolvent->NoInteraction

Caption: Mechanistic comparison of solvation energetics. High dielectric solvents stabilize the dissociated ions, while non-polar solvents cannot overcome lattice energy.

References

  • PubChem. (n.d.).[2] Compound Summary: 3-Bromoamphetamine.[3] National Library of Medicine. Retrieved February 18, 2026, from [Link]

Sources

Technical Guide: Safe Handling, Storage, and Stability of Brominated Aromatic Amines

[1]

Executive Summary

Brominated aromatic amines (e.g., 4-bromoaniline, 2,4-dibromoaniline) represent a dual-hazard class of chemical intermediates widely used in pharmaceutical synthesis (Suzuki-Miyaura cross-coupling) and materials science.[1] Their handling requires a sophisticated approach that addresses acute toxicity (methemoglobinemia), chronic genotoxicity (DNA adduct formation), and chemical instability (oxidative degradation).

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the risks and a self-validating protocol for their management in high-performance research environments.

Part 1: The Toxicological Profile & Mechanism

To handle these compounds safely, one must understand why they are dangerous. The primary risk is not merely direct tissue corrosion, but metabolic activation .

The Mechanism of Carcinogenicity

Brominated anilines are "pro-carcinogens." They are relatively inert until processed by the liver.[2] The presence of the bromine atom increases lipophilicity, facilitating absorption through the skin and cell membranes, while the amine group undergoes specific enzymatic transformation.

  • N-Hydroxylation: Cytochrome P450 enzymes (specifically CYP1A2) oxidize the amine to an N-hydroxyl species.

  • Esterification: Phase II enzymes (acetyltransferases) convert this intermediate into an unstable ester.

  • Nitrenium Ion Formation: Spontaneous cleavage generates a highly electrophilic nitrenium ion (

    
    ).
    
  • Genotoxicity: This ion covalently binds to the C8 position of guanine in DNA, causing replication errors.

Visualization: Metabolic Activation Pathway

MetabolicActivationSubstrateBrominated Aniline(Lipophilic Entry)CYPLiver CYP450(Oxidation)Substrate->CYPAbsorptionIntermediateN-Hydroxy Metabolite(Unstable)CYP->IntermediateN-HydroxylationIonNitrenium Ion(Electrophile)Intermediate->IonEster CleavageDNADNA Adduct(Mutagenesis)Ion->DNACovalent Binding

Figure 1: The bio-activation pathway of aromatic amines. The critical safety goal is preventing the initial absorption phase.[3]

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory nitrile gloves are often insufficient for halogenated aromatic amines due to the "permeation-degradation" cycle. The bromine substituent can swell the polymer matrix, reducing breakthrough time.

The "Double Barrier" Protocol

Trustworthiness Check: Do not rely on visual integrity. A glove can look intact while allowing molecular permeation.[4][5]

  • Primary Layer (Inner): 2.7 mil Nitrile (Tactility).

  • Secondary Layer (Outer): Silver Shield® / 4H® (EVOH/PE Laminate).

    • Why: Laminate films provide >480 minutes of breakthrough time for aromatic amines, whereas standard nitrile may fail in <30 minutes under continuous contact.

  • Tertiary Layer (Optional): Heavy Nitrile (Outer) if mechanical abrasion is a risk to the laminate glove.

Comparative Permeation Data

Data summarized from ASTM F739 testing standards for aromatic amines.

MaterialThicknessBreakthrough Time (min)Protection Level
Laminate (Silver Shield) 0.07 mm> 480 Excellent (Required)
Viton0.30 mm> 240Good
Nitrile (Standard)0.11 mm15 - 30Poor (Splash only)
Latex0.12 mm< 10Unsafe

Part 3: Storage & Stability (The Preservation Strategy)

Brominated aromatic amines are sensitive to photo-oxidation . The "browning" of white crystalline aniline derivatives is a visual indicator of degradation into azobenzenes and nitro-compounds.

Degradation Mechanisms
  • Oxidation: Air exposure leads to the formation of radical cations, which dimerize to form colored azo-linkages (

    
    ).
    
  • Photolysis: Carbon-Bromine (C-Br) bonds are weaker than C-Cl bonds. UV light can homolytically cleave the C-Br bond, creating aryl radicals that polymerize.

Storage Workflow

To maintain >99% purity for pharmaceutical applications, follow this decision tree.

StorageLogicStartReceived MaterialCheckCheck ColorStart->CheckPurifyRecrystallize/DistillCheck->PurifyDark/BrownPackTransfer to Amber VialCheck->PackWhite/Off-WhitePurify->PackGasArgon/Nitrogen PurgePack->GasSealSeal & ParafilmGas->SealStoreStore at 2-8°CSeal->Store

Figure 2: Storage logic to prevent oxidative degradation. Amber glass blocks UV; inert gas prevents oxidation.

Part 4: Operational Workflow & Protocols

Weighing and Solubilization

Objective: Prevent inhalation of dust and static dispersion.

  • Static Control: Brominated anilines are often dry, static-prone powders. Use an anti-static gun (ionizer) before weighing.

  • Containment: Weigh only inside a chemically filtered balance enclosure or fume hood.

  • Solvent Choice: Dissolve immediately after weighing. Avoid leaving solid powder exposed to light/air on the balance pan.

Decontamination: The "Acid-Salt" Method

Water alone is ineffective for cleaning spills because brominated anilines are lipophilic (hydrophobic). Using organic solvents (acetone/ethanol) on a spill can be dangerous as it spreads the contamination and increases skin permeation rates.

The Protocol:

  • Protonation: Apply 10% Hydrochloric Acid (HCl) to the spill.

    • Mechanism:[6][7][8][9]

      
      
      
    • Result: The amine becomes an ionic ammonium salt. It is now water-soluble and non-volatile .

  • Absorption: Absorb the liquid salt solution with vermiculite or chem-pads.[10]

  • Cleaning: Wash the surface with soap and water (surfactant) to remove lipophilic residues.

  • Verification: Use a colorimetric swipe test (e.g., Ehrlich’s reagent) to verify no amine residues remain.

Emergency Response Diagram

SpillResponseSpillSpill DetectedIsolateEvacuate & IsolateSpill->IsolatePPEDon Laminate Gloves + RespiratorIsolate->PPEAcidApply 10% HCl (Protonation)PPE->AcidStop VolatilityAbsorbAbsorb Ionic SaltAcid->AbsorbCleanWash with SurfactantAbsorb->CleanTestColorimetric Swipe TestClean->Test

Figure 3: Spill response workflow emphasizing chemical neutralization (protonation) prior to physical removal.

References

  • European Chemicals Agency (ECHA). Substance Information: 4-Bromoaniline - Evaluation and Hazards. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Bromoaniline Toxicity and Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Aromatic Amines. [Link]

  • SKC Ltd. Decontamination Protocols for Aromatic Amines. [Link]

1-(3-bromophenyl)propan-2-amine hydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a comprehensive, rigorous analysis of 1-(3-bromophenyl)propan-2-amine hydrochloride , distinct from its highly neurotoxic para-isomer.

Status: Research Chemical | Class: Halogenated Amphetamine | Cas No: 1210708-61-4 (HCl)

Part 1: Executive Summary & Chemical Identity

1-(3-bromophenyl)propan-2-amine hydrochloride (commonly 3-Bromoamphetamine or 3-BA ) is a meta-substituted amphetamine derivative. It serves primarily as a pharmacological probe in Structure-Activity Relationship (SAR) studies investigating the role of halogen substitution patterns on monoamine transporter affinity and neurotoxicity.

Critical Distinction: Researchers must distinguish 3-BA from its structural isomer, 4-bromoamphetamine (4-BA/PBA) . While 4-BA is a potent serotonergic neurotoxin utilized to experimentally deplete serotonin (5-HT), 3-BA exhibits a distinct pharmacological profile due to the meta-positioning of the bromine atom, which alters steric interaction with the serotonin transporter (SERT) and reduces neurotoxic potential compared to the para-isomer.

Chemical Identity Table[1]
PropertyData
IUPAC Name 1-(3-bromophenyl)propan-2-amine hydrochloride
Common Names 3-Bromoamphetamine HCl, m-Bromoamphetamine, 3-BA
Molecular Formula C₉H₁₂BrN[1][2] · HCl
Molecular Weight 250.56 g/mol (Salt); 214.10 g/mol (Freebase)
CAS Number 1210708-61-4 (HCl salt)
Physical State White to off-white crystalline solid
Solubility Soluble in water, ethanol, DMSO; Sparingly soluble in DCM
SMILES CC(N)CC1=CC=CC(Br)=C1.Cl

Part 2: Synthesis & Preparation Protocols[3]

Warning: The following protocols involve hazardous reagents (nitroalkenes, hydride reducing agents). All procedures must be conducted in a fume hood by trained personnel.

Retro-Synthetic Analysis

The most robust laboratory-scale synthesis avoids catalytic hydrogenation (e.g., H₂/Pd-C) to prevent accidental hydrodehalogenation (cleavage of the C-Br bond). The Henry Reaction followed by Hydride Reduction is the preferred pathway.

SynthesisPathway Start 3-Bromobenzaldehyde (Precursor A) Inter 1-(3-bromophenyl)-2-nitropropene (Intermediate) Start->Inter Henry Condensation (Reflux) Reagent1 Nitroethane + NH4OAc (Cat.) Reagent1->Inter Product 3-Bromoamphetamine (Freebase) Inter->Product Hydride Reduction Reagent2 LiAlH4 or NaBH4/CuCl2 (Reduction) Reagent2->Product Final 3-BA Hydrochloride (Final Salt) Product->Final Salting Salt HCl Gas/IPA Salt->Final

Figure 1: Synthetic pathway avoiding catalytic hydrogenation to preserve the aromatic bromine.

Step 1: Henry Condensation (Preparation of Nitroalkene)

Objective: Synthesize 1-(3-bromophenyl)-2-nitropropene.

  • Reagents: 3-Bromobenzaldehyde (50 mmol), Nitroethane (excess, solvent/reagent), Ammonium Acetate (15 mmol).

  • Procedure:

    • Combine 3-bromobenzaldehyde and nitroethane in a round-bottom flask.

    • Add ammonium acetate (catalyst).[3][4]

    • Reflux with a Dean-Stark trap or use glacial acetic acid as solvent at 80°C for 4–6 hours.

    • Monitoring: Monitor TLC (Hexane/EtOAc 4:1) for disappearance of aldehyde.

  • Workup:

    • Cool the mixture. The nitroalkene often crystallizes upon cooling.

    • If oil persists, remove excess solvent under vacuum and recrystallize from cold methanol or isopropanol.

    • Yield: Expect yellow needles (mp ~60–65°C).

Step 2: Reduction (Nitroalkene to Amine)

Critical Control Point: Do NOT use H₂/Pd. Use Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/CuCl₂.

Protocol A: LiAlH₄ Reduction (Standard)

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Reagents: LiAlH₄ (3-4 equiv) in anhydrous THF or Diethyl Ether.

  • Addition: Add the nitropropene intermediate (dissolved in THF) dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: Allow to warm to room temperature, then reflux gently for 4–8 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

  • Isolation: Filter the granular precipitate. Dry the filtrate (Na₂SO₄) and evaporate to yield the oily freebase.

Step 3: Hydrochloride Salt Formation
  • Dissolve the freebase oil in dry isopropanol (IPA) or diethyl ether.

  • Add a stoichiometric amount of HCl (as gas or dissolved in dioxane/IPA) dropwise with stirring.

  • The hydrochloride salt will precipitate as a white solid.

  • Recrystallization: Recrystallize from IPA/Acetone if necessary to achieve >98% purity.

Part 3: Pharmacodynamics & Mechanism of Action

Monoamine Transporter Interaction

3-BA acts primarily as a substrate-type releasing agent for monoamine transporters. Its activity profile differs from the para-substituted analog (4-BA) due to the "meta-effect," which often preserves dopaminergic/noradrenergic affinity while modulating serotonergic potency.

  • Mechanism: Substrate for DAT/NET/SERT.[5] Translocates into the presynaptic neuron, disrupting VMAT2 storage and reversing transporter flux (efflux).

  • Selectivity: While 4-BA is highly selective for SERT (leading to toxicity), 3-BA typically displays a more balanced or DA/NE-favored release profile, similar to 3-Fluoroamphetamine (3-FA) vs 4-Fluoroamphetamine (4-FA).

Neurotoxicity Assessment (SAR Analysis)

Researchers must understand the structure-toxicity relationship.

CompoundSubstitutionPrimary TargetNeurotoxicity Risk
4-BA Para-BromoSERT >>> DATHigh (Long-term 5-HT depletion)
3-BA Meta-BromoDAT/NET ≈ SERTLower/Unknown (Likely reduced compared to 4-BA)
4-CA Para-ChloroSERTHigh (Selective neurotoxin)
3-CA Meta-ChloroDA/NELow (Non-neurotoxic in many assays)

Note: While 3-BA is predicted to be less neurotoxic than 4-BA based on the meta-substitution pattern observed in chloro- and fluoro-analogs, it has not been proven "safe." It should be handled as a potential neurotoxin.

Pharmacology Compound 3-Bromoamphetamine Transporters Monoamine Transporters (DAT / NET / SERT) Compound->Transporters Substrate Binding Toxicity Reduced 5-HT Depletion (vs Para-isomer) Compound->Toxicity Meta-Substitution Effect Action Transporter Reversal (Efflux) Transporters->Action Phosphorylation/Conf. Change Result Increased Extracellular DA / NE / 5-HT Action->Result Release

Figure 2: Pharmacological mechanism and SAR differentiation.

Part 4: Handling, Safety & Legal Status

Handling Protocols
  • Engineering Controls: Use a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Store at -20°C, desiccated, and protected from light. The hydrochloride salt is hygroscopic.

Emergency Procedures
  • Inhalation: Remove to fresh air. Support respiration if depressed.

  • Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the freebase allows rapid dermal absorption; the salt is less permeable but still hazardous.

Legal Status
  • USA: Not explicitly scheduled, but likely treated as an analog of Amphetamine or 4-Bromoamphetamine under the Federal Analog Act if intended for human consumption.

  • UK: Class A drug (Substitute Amphetamine clause).[2]

  • Research Use: Strictly for in vitro or animal research. Not for human or veterinary clinical use.[1]

References

  • Fuller, R. W., et al. (1975). "Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism."[1][6][7][8] Neuropharmacology, 14(10), 739-746.[1][6][7] Link

  • Cayman Chemical. "Product Information: 3-Bromoamphetamine (hydrochloride)." Cayman Chemical Product Database. Link

  • PubChem. "Compound Summary: 1-(3-bromophenyl)propan-2-amine hydrochloride." National Library of Medicine. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for amphetamine synthesis methodologies).
  • Lewy, A., et al. (1991). "Synthesis of enantiomerically pure amphetamines." Journal of Organic Chemistry. (General reference for Henry reaction/reduction protocols).

Sources

Halogenated Phenethylamines: A Deep Dive into Their Biological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Halogenated phenethylamines represent a diverse class of psychoactive compounds with a wide spectrum of biological effects, ranging from central nervous system stimulation and hallucinogenic properties to significant neurotoxicity. The introduction of a halogen atom onto the phenethylamine scaffold profoundly influences their pharmacodynamic and pharmacokinetic profiles. This technical guide provides a comprehensive literature review of the biological effects of halogenated phenethylamines, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their characterization. We will explore the causal relationships behind their biological effects, from receptor interactions to downstream cellular consequences. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or encountering these complex molecules.

Introduction: The Significance of Halogenation

Phenethylamine, a simple biogenic amine, serves as the foundational structure for a vast array of neuroactive compounds, both endogenous (e.g., dopamine, norepinephrine) and synthetic.[1][2] The addition of substituents to the phenethylamine core can dramatically alter its pharmacological properties. Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), is a particularly impactful modification. This seemingly minor structural change can lead to significant alterations in a molecule's lipophilicity, metabolic stability, and receptor binding affinity, thereby shaping its overall biological activity and toxicological profile.[3][4]

This guide will systematically explore the biological consequences of halogenating the phenethylamine structure, providing a detailed analysis for researchers in the field.

Mechanisms of Action: From Receptor to Cellular Response

The biological effects of halogenated phenethylamines are primarily mediated through their interactions with monoamine neurotransmitter systems in the central nervous system (CNS).[5] Their primary targets include serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors.

Interaction with Monoamine Transporters

A key mechanism of action for many halogenated phenethylamines is the inhibition of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[4] This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, resulting in enhanced neurotransmission and the characteristic stimulant effects of these compounds.

Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into how halogenation influences transporter inhibition.[5] Generally, halogenation at the para position of the phenyl ring increases the potency for SERT inhibition.[6][7]

Table 1: Comparative Monoamine Transporter Inhibition by para-Halogenated Amphetamines

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)DAT/SERT Selectivity Ratio
Amphetamine1.60.08540.03
4-Fluoroamphetamine (4-FA)2.10.125.20.4
4-Chloroamphetamine (PCA)6.60.430.513.2

Data compiled from Luethi et al., 2019.[4][7]

The data clearly indicates that increasing the size of the halogen at the para-position shifts the selectivity towards SERT. This shift is a critical factor in the distinct pharmacological and toxicological profiles of these compounds.

Receptor Binding and Functional Activity

Beyond transporters, halogenated phenethylamines exhibit varying affinities for a range of G-protein coupled receptors (GPCRs), most notably serotonin receptors. The 5-HT2A receptor is a primary target for the hallucinogenic members of this class.[4][8]

Structure-activity relationship studies have shown that alkyl or halogen groups at the para position of the phenyl ring generally maintain or enhance affinity for the 5-HT2A receptor.[4][8]

Cellular and Molecular Mechanisms of Neurotoxicity

A significant concern with many halogenated phenethylamines is their potential for neurotoxicity, particularly towards serotonergic and dopaminergic neurons.[8] The mechanisms underlying this toxicity are multifactorial and include:

  • Mitochondrial Dysfunction: Several studies have demonstrated that halogenated amphetamines can impair mitochondrial function.[9][10] This is often characterized by a decrease in the mitochondrial membrane potential (ΔΨm) and reduced ATP production.

  • Oxidative Stress: The metabolism of some halogenated phenethylamines can lead to the formation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.[9]

  • Intracellular Calcium Imbalance: Disruption of calcium homeostasis has been observed following exposure to certain halogenated phenethylamines, which can activate various downstream signaling pathways leading to cell death.

The following diagram illustrates the proposed signaling pathway leading to neurotoxicity.

G cluster_0 Halogenated Phenethylamine Exposure cluster_1 Cellular Effects cluster_2 Downstream Consequences Halogenated_Phenethylamine Halogenated Phenethylamine Mitochondrial_Dysfunction Mitochondrial Dysfunction Halogenated_Phenethylamine->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Halogenated_Phenethylamine->Oxidative_Stress Calcium_Imbalance Intracellular Ca2+ Imbalance Halogenated_Phenethylamine->Calcium_Imbalance ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Apoptosis_Induction Apoptosis Induction Oxidative_Stress->Apoptosis_Induction Calcium_Imbalance->Apoptosis_Induction Neuronal_Damage Neuronal Damage & Cell Death ATP_Depletion->Neuronal_Damage Apoptosis_Induction->Neuronal_Damage

Caption: Signaling pathway of halogenated phenethylamine-induced neurotoxicity.

Structure-Activity Relationships (SAR): The Influence of Halogen Identity and Position

The biological activity of halogenated phenethylamines is exquisitely sensitive to the nature and position of the halogen substituent on the aromatic ring.

Effect of Halogen Type

The type of halogen (F, Cl, Br, I) significantly impacts the compound's properties. In general, as the atomic size and lipophilicity of the halogen increase from fluorine to iodine, there is a corresponding increase in affinity for the serotonin transporter (SERT).[6][7] This trend is also often associated with increased toxicity.[9][10]

Effect of Halogen Position

The position of the halogen on the phenyl ring (ortho, meta, or para) is another critical determinant of activity. The para position has been the most extensively studied and often leads to the most potent effects on the serotonin system.[4][6]

The following diagram illustrates the key structural features influencing the biological activity of halogenated phenethylamines.

G cluster_substituents Key Structural Modifications cluster_effects Resulting Biological Effects Phenethylamine_Core Phenethylamine Core Structure Halogen_Type Halogen Type (F, Cl, Br, I) Phenethylamine_Core->Halogen_Type Substitution Halogen_Position Halogen Position (ortho, meta, para) Phenethylamine_Core->Halogen_Position Substitution Receptor_Affinity Receptor/Transporter Affinity Halogen_Type->Receptor_Affinity Pharmacokinetics Pharmacokinetics (Metabolism, Distribution) Halogen_Type->Pharmacokinetics Toxicity Neurotoxicity Halogen_Type->Toxicity Halogen_Position->Receptor_Affinity Halogen_Position->Pharmacokinetics Halogen_Position->Toxicity

Caption: Key structural determinants of halogenated phenethylamine activity.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic properties of halogenated phenethylamines are crucial for understanding their duration of action and potential for accumulation and toxicity. Halogenation can significantly alter these parameters. For instance, the introduction of a halogen can block sites of metabolism, leading to a longer half-life.[9]

Table 2: Pharmacokinetic Parameters of Selected Halogenated Amphetamines

CompoundRouteT1/2 (h)Vd (L/kg)CL (L/h/kg)Brain/Plasma Ratio
4-Chloroamphetamine (PCA)IV (mouse)2.55.81.611.3 - 16.2
4-Fluoroamphetamine (4-FA)Oral (human)4-6---

Pharmacokinetic data can vary significantly between species. Data for PCA from Joo et al., 2026.[11]

Key Experimental Protocols for Characterization

The in-depth characterization of halogenated phenethylamines relies on a suite of in vitro and in vivo experimental techniques.

In Vitro Neurotoxicity Assays

The NRU assay is a widely used method to assess cell viability. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[3][12][13][14][15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.[14]

  • Compound Treatment: Expose the cells to a range of concentrations of the halogenated phenethylamine for a defined period (e.g., 24 hours).[14]

  • Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for approximately 2-3 hours.[14][15]

  • Dye Extraction: Wash the cells to remove unincorporated dye. Then, add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.[14][15]

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.[14][15] Cell viability is expressed as a percentage of the untreated control.

The JC-1 assay is a fluorescent method used to assess mitochondrial health by measuring the mitochondrial membrane potential.[1][2][11][16] In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[2]

Step-by-Step Methodology:

  • Cell Preparation: Culture and treat cells with the halogenated phenethylamine as described for the NRU assay. Include a positive control treated with a mitochondrial uncoupler like CCCP.[2][11]

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[11]

  • Washing: Gently wash the cells with an appropriate buffer to remove excess dye.[1]

  • Fluorescence Measurement: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[1][2][11] Measure both the red fluorescence (J-aggregates, ~590 nm emission) and green fluorescence (monomers, ~530 nm emission).[2] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

The following diagram outlines the workflow for in vitro neurotoxicity testing.

G Start Start: In Vitro Neurotoxicity Assessment Cell_Culture 1. Cell Culture (e.g., SH-SY5Y) Start->Cell_Culture Compound_Exposure 2. Exposure to Halogenated Phenethylamine Cell_Culture->Compound_Exposure Parallel_Assays 3. Parallel Assays Compound_Exposure->Parallel_Assays NRU_Assay Neutral Red Uptake (NRU) Assay (Cell Viability) Parallel_Assays->NRU_Assay JC1_Assay JC-1 Assay (Mitochondrial Membrane Potential) Parallel_Assays->JC1_Assay Data_Analysis 4. Data Analysis & Interpretation NRU_Assay->Data_Analysis JC1_Assay->Data_Analysis Conclusion Conclusion: Neurotoxic Potential Determined Data_Analysis->Conclusion

Caption: Workflow for in vitro neurotoxicity assessment of halogenated phenethylamines.

Therapeutic Potential and Toxicological Concerns

The diverse biological activities of halogenated phenethylamines have led to investigations into their therapeutic potential, although this is often balanced by significant toxicological concerns.

Potential Therapeutic Applications
  • Antidepressants and Anorectics: Some halogenated phenethylamines, such as fenfluramine (a trifluoromethyl-substituted amphetamine), were previously used as appetite suppressants.[7] However, concerns about cardiac side effects led to their withdrawal from the market.

  • Neurodegenerative Disorders: There is emerging interest in the potential of certain substituted phenethylamines to modulate pathways relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17][18][19] However, this research is still in its early stages.

Toxicological Profile and Risks

The primary toxicological concerns associated with halogenated phenethylamines are:

  • Neurotoxicity: As detailed earlier, many of these compounds can cause long-lasting damage to monoaminergic neurons.[8]

  • Cardiotoxicity: Some halogenated phenethylamines have been linked to cardiovascular problems, including valvular heart disease.

  • Psychiatric Effects: The potent psychoactive effects of these compounds can lead to acute and chronic psychiatric adverse events.

Conclusion and Future Directions

Halogenated phenethylamines are a fascinating and complex class of compounds with a rich and varied pharmacology. The introduction of a halogen atom is a powerful tool for modulating their biological activity, offering the potential for the development of novel therapeutic agents. However, the significant potential for neurotoxicity and other adverse effects necessitates a cautious and thorough approach to their study and development.

Future research in this area should focus on:

  • Developing more selective ligands: Designing compounds that target specific receptor subtypes or transporter isoforms could lead to improved therapeutic profiles with fewer side effects.

  • Elucidating the precise mechanisms of toxicity: A deeper understanding of the molecular pathways leading to neurotoxicity is essential for designing safer compounds.

  • Exploring novel therapeutic applications: The unique pharmacological profiles of some halogenated phenethylamines may hold promise for treating a range of neurological and psychiatric disorders.

By combining careful chemical design with rigorous biological evaluation, the field can continue to unlock the potential of these intriguing molecules while mitigating their inherent risks.

References

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC.
  • JC-1 Mitochondrial Membrane Potential Assay.
  • JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). G-Biosciences.
  • MitoProbe™ JC-1 Assay staining protocol for flow cytometry.
  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Tre
  • Mitochondrial Membrane Potential Detection Kit.
  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methc
  • Neutral Red Uptake. IIVS.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC.
  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differenti
  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.
  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methc
  • (PDF) Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones.
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics - KoreaScience.
  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
  • Fenamates as Potential Therapeutics for Neurodegener
  • Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol. Quality Biological.
  • (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131.
  • Quantitative structure-activity relationships in a series of selective 5-HT uptake inhibitors.
  • Methamphetamine induced neurotoxic diseases, molecular mechanism, and current treatment str
  • Pharmacokinetic and clinical studies on amphetamine dependent subjects.
  • Increased Inflammatory Markers at AMPH-Addicts Are Related to Neurodegenerative Conditions: Alzheimer's Disease. MDPI.

Sources

Methodological & Application

Comprehensive Application Notes on Analytical Techniques for Purity Assessment of Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Amine Hydrochloride APIs

Amine hydrochlorides constitute a significant class of active pharmaceutical ingredients (APIs). Their salt form enhances stability, solubility, and bioavailability, making them ubiquitous in drug formulations.[1][2] However, the very nature of their synthesis and salt formation introduces a unique set of potential impurities. These can include starting materials, by-products, residual solvents, excess hydrochloric acid, or the free amine form.[3] Ensuring the purity of these APIs is not merely a regulatory requirement but a fundamental necessity for guaranteeing the safety, efficacy, and stability of the final drug product.

This comprehensive guide provides an in-depth exploration of the essential analytical techniques for the robust purity assessment of amine hydrochlorides. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers and quality control analysts in developing and validating their own reliable testing protocols.

An Integrated Strategy for Purity Assessment

A holistic approach to purity assessment is paramount. No single technique can provide a complete picture of an amine hydrochloride's purity profile. Instead, a combination of orthogonal methods, each targeting different potential impurities, is required. This integrated strategy ensures that all aspects of the compound's identity, strength, and quality are thoroughly evaluated.

Caption: Integrated strategy for amine hydrochloride purity assessment.

Assay and Identity Confirmation

The first step in purity assessment is to confirm the identity and determine the potency (assay) of the amine hydrochloride.

Titrimetric Methods: The Gold Standard for Assay

Acid-base titration remains a robust and widely used method for the assay of amine hydrochlorides.[4][5] The choice of titrant and solvent system is critical and depends on the basicity of the amine.

Principle: The amine hydrochloride salt can be titrated as a weak acid with a strong base, or the free amine can be liberated and then titrated with a strong acid. For many amine hydrochlorides, non-aqueous titration is preferred to enhance the endpoint detection.[6]

Protocol: Non-Aqueous Potentiometric Titration of an Amine Hydrochloride

  • Apparatus:

    • Autotitrator with a pH electrode suitable for non-aqueous solutions.

    • 100-mL beaker.

    • Magnetic stirrer and stir bar.

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • For liberation of free base (if necessary): Mercuric acetate solution in glacial acetic acid. This is used to "tie up" the chloride ion as undissociated mercuric chloride, allowing the amine to be titrated as a base.[6]

  • Procedure:

    • Accurately weigh approximately 0.2 g of the amine hydrochloride sample into a 100-mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required.

    • If titrating the liberated amine, add 10 mL of mercuric acetate solution and stir.

    • Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

    • Titrate with 0.1 N perchloric acid, recording the potential (mV) or pH as a function of titrant volume. The endpoint is the point of maximum inflection on the titration curve.

  • Calculation:

    Where:

    • V = Volume of titrant consumed at the endpoint (mL)

    • N = Normality of the titrant

    • MW = Molecular weight of the amine hydrochloride

    • W = Weight of the sample (g)

Quantitative NMR (qNMR): An Orthogonal Approach

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive technique for purity assessment.[7][8] It allows for the simultaneous confirmation of structure and quantification of the main component against a certified internal standard.[8]

Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a unique proton signal from the analyte with that of a known amount of an internal standard, the absolute purity of the analyte can be determined.[7]

Protocol: 1H qNMR for Purity Determination

  • Apparatus:

    • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • High-precision analytical balance.

  • Reagents:

    • Deuterated Solvent: Typically DMSO-d6 or D2O, ensuring the analyte and internal standard are fully soluble.

    • Internal Standard (IS): A high-purity, stable compound with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Procedure:

    • Accurately weigh the amine hydrochloride sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Chromatographic Techniques for Impurity Profiling

Chromatography is indispensable for separating and quantifying structurally related impurities, which are often present at low levels.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for analyzing non-volatile and thermally labile impurities.[4][9] For amines, which often lack a strong UV chromophore, derivatization may be necessary to enhance detection.[10][11]

Principle: The sample is dissolved in a mobile phase and passed through a stationary phase (column). Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases.

Challenges with Amine Hydrochlorides:

  • Peak Tailing: The basic nature of amines can lead to interactions with residual silanol groups on silica-based columns, causing poor peak shape.

  • Poor Retention: The high polarity of some amines can result in insufficient retention on traditional reversed-phase columns.

  • Peak Splitting: Inadequately buffered mobile phases can lead to the presence of both the protonated and free amine forms, resulting in split or broad peaks.[12]

Protocol: Reversed-Phase HPLC for Amine Hydrochloride Purity

  • Apparatus:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 or a base-deactivated C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: A buffered aqueous solution (e.g., 20 mM potassium phosphate, pH adjusted to 2.5-3.0 with phosphoric acid).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A typical gradient might be 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of the analyte, often in the low UV range (e.g., 195-220 nm) if no strong chromophore is present.[13]

    • Column Temperature: 30-40 °C to improve peak shape and reproducibility.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase or a suitable diluent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.[13]

  • Analysis:

    • Inject the sample and a blank (diluent).

    • Identify and quantify impurities based on their retention times and peak areas relative to the main peak (Area Percent method) or against qualified impurity standards.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC is the preferred method for analyzing volatile organic impurities and residual solvents that may be present from the manufacturing process. Headspace GC (HS-GC) is particularly useful as it avoids injecting the non-volatile API onto the column.

Principle: A sample is volatilized and introduced into a carrier gas stream, which carries it through a column. Separation occurs based on the compound's boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds.[14][15]

Protocol: Headspace GC-FID for Residual Solvents

  • Apparatus:

    • GC system with an FID and a headspace autosampler.

    • Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).[16]

  • GC Conditions:

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 140 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: A typical program might be: hold at 40 °C for 10 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the amine hydrochloride into a headspace vial.

    • Add a high-boiling point solvent in which the sample is soluble but that does not interfere with the analytes (e.g., Dimethyl sulfoxide - DMSO).[3]

    • Prepare calibration standards of the expected residual solvents in the same diluent.

  • Analysis:

    • Run the samples and standards. Quantify the residual solvents based on the calibration curves.

Stoichiometry and Counter-Ion Analysis

It is crucial to confirm the correct stoichiometric ratio of the amine to the hydrochloride counter-ion.

Ion Chromatography (IC) for Chloride Content

Ion chromatography with suppressed conductivity detection is a highly sensitive and specific method for quantifying the chloride counter-ion.[17][18][19]

Principle: The sample is passed through an ion-exchange column, which separates the chloride ions from other components. A suppressor reduces the background conductivity of the eluent, allowing for sensitive detection of the chloride ions by a conductivity detector.[17]

Protocol: Ion Chromatography for Chloride

  • Apparatus:

    • IC system with a suppressor and a conductivity detector.

    • Anion-exchange column.

  • IC Conditions:

    • Eluent: A carbonate/bicarbonate or hydroxide eluent is typically used.[17]

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Suppressor: Set according to manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in deionized water to a known concentration (typically in the low ppm range for chloride).

    • Prepare a series of chloride standards from a certified source (e.g., NaCl or KCl).

  • Analysis:

    • Inject the standards to create a calibration curve.

    • Inject the sample and quantify the chloride concentration from the calibration curve.

    • Calculate the percentage of chloride in the original solid sample.

Water Content and Thermal Properties

Water content can significantly affect the stability and physical properties of an API. Thermal analysis provides insights into solvation, stability, and polymorphic forms.

Karl Fischer (KF) Titration for Water Content

Karl Fischer titration is the definitive method for determining water content.[20][21] It is specific for water and can be performed using either volumetric or coulometric methods, depending on the expected water content.[21]

Principle: The titration is based on the Bunsen reaction, where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base.[22] The endpoint is detected electrochemically.

Challenges with Amines:

  • Strongly basic amines can interfere with the reaction by neutralizing the acidic KF reagents, leading to inaccurate results.[20] This can be overcome by using specialized reagents or by neutralizing the sample with a suitable acid (e.g., benzoic acid) prior to titration.[20]

Protocol: Volumetric Karl Fischer Titration

  • Apparatus:

    • Karl Fischer titrator.

  • Reagents:

    • Titrant: One-component or two-component KF reagents.

    • Solvent: Anhydrous methanol or a specialized KF solvent.

    • Neutralizing Agent (if needed): Benzoic acid.[20]

  • Procedure:

    • Add the solvent to the titration vessel and titrate to a dry endpoint with the KF titrant. This removes any residual moisture.

    • Accurately weigh the amine hydrochloride sample and add it to the vessel.

    • Titrate with the KF reagent to the endpoint.

  • Calculation:

    Where:

    • V_sample = Volume of titrant consumed by the sample (mL)

    • Titer = Titer of the KF reagent (mg H₂O / mL)

    • W_sample = Weight of the sample (mg)

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for characterizing the thermal properties of amine hydrochlorides.[23][24]

  • TGA measures the change in mass of a sample as a function of temperature. It is excellent for quantifying the amount of water or residual solvent and determining the decomposition temperature.[25][26]

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect melting points, glass transitions, and polymorphic transitions, providing crucial information about the solid-state properties of the API.[27][28]

Caption: Workflow for thermal analysis of amine hydrochlorides.

Data Summary and Comparison of Techniques

Technique Parameter Measured Typical Application Advantages Limitations
Potentiometric Titration Assay (Potency)Primary method for determining the amount of active substance.High precision and accuracy, cost-effective.Non-specific; titrates all basic/acidic species.[29]
qNMR Assay, Identity, PurityOrthogonal assay method, structural confirmation.Absolute quantification without reference standards, non-destructive.[7]Requires expensive instrumentation, lower sensitivity than chromatography.
HPLC-UV/DAD Related Substances, PuritySeparation and quantification of non-volatile impurities.High sensitivity and resolving power.[10]May require derivatization for compounds without a chromophore.[11]
Headspace GC-FID Residual SolventsQuantification of volatile organic compounds from synthesis.High sensitivity for volatile analytes, avoids column contamination.Not suitable for non-volatile or thermally labile compounds.
Ion Chromatography Counter-Ion ContentQuantification of the chloride ion.High sensitivity and specificity for ions.[17][18]Requires dedicated instrumentation.
Karl Fischer Titration Water ContentPrecise measurement of water in the sample.Specific to water, high accuracy.[21]Basic amines can interfere with the reaction.[20]
TGA Water/Solvent Content, Thermal StabilityQuantifying volatiles, determining decomposition temperature.Small sample size, provides quantitative mass loss data.[26]Cannot distinguish between different volatile components.
DSC Melting Point, PolymorphismCharacterizing solid-state properties, detecting phase transitions.Provides information on crystallinity and polymorphism.[27]Interpretation can be complex.

Conclusion

The purity assessment of amine hydrochlorides is a multifaceted task that demands a well-designed, orthogonal analytical strategy. By combining classic techniques like titration with modern chromatographic and spectroscopic methods, researchers and drug development professionals can build a comprehensive and robust quality profile for their APIs. The protocols and insights provided in this guide serve as a foundation for developing and validating methods that ensure the highest standards of scientific integrity, leading to safer and more effective pharmaceutical products.

References

  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines.
  • ResearchGate. (2025). (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Scribd. (n.d.). Amine Titration Method | PDF.
  • GFS Chemicals. (n.d.). Acid-Base Titrations - NONAQUEOUS SOLVENTS.
  • ACS Omega. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
  • Bastin, R. J., et al. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • ResearchGate. (2025). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • Benchchem. (n.d.). Validation of Analytical Methods for Florfenicol Amine: A Comparative Guide Based on ICH Guidelines.
  • ResearchGate. (n.d.). Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical methods | Request PDF.
  • Diduco. (n.d.). Analyte: chloride.
  • Scribd. (n.d.). Amine Titration - Chemistry.
  • Sigma-Aldrich. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
  • Hiranuma. (n.d.). Water contents Amines.
  • Agilent. (2019). Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System.
  • ACS Publications. (1956). Analytical Chemistry 1956 Vol.28 no.4.
  • ResearchGate. (2024). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?.
  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development.
  • EAG Laboratories. (n.d.). Ion Chromatography | IC | Analysis of Ions.
  • Scharlab. (n.d.). Karl Fischer water content titration.
  • Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • ResearchGate. (2025). Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts | Request PDF.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). Residual Solvents in Bendamustine Hydrochloride By Headspace Chromatography.
  • American Pharmaceutical Review. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences.
  • LCGC International. (2022). Quality Control Methodologies for Pharmaceutical Counterions.
  • Chromatography Forum. (2004). Amine hydrochloride in HPLC.
  • Google Patents. (n.d.). WO2017011218A1 - Amines analysis by ion chromatography.
  • Google Patents. (n.d.). CN113092663A - Method for measuring moisture content in organic amine.
  • YouTube. (2025). Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-.
  • PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
  • MilliporeSigma. (n.d.). Determination of Water Content in Hydrochloric acid Using Karl Fischer Titration.
  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
  • Pharmapproach. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts.
  • MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
  • Creative Biostructure. (2025). How NMR Enhances Chemical Analysis Accuracy?.
  • Chemistry LibreTexts. (2023). 24.11: Spectroscopy of Amines.
  • PMC. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy.
  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • Bruker. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • RSC Publishing. (n.d.). Analytical Methods.

Sources

Application Note: High-Fidelity Synthetic Utilization of 1-(3-Bromophenyl)propan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(3-bromophenyl)propan-2-amine hydrochloride (3-Br-PPA·HCl) represents a "privileged scaffold" in medicinal chemistry, offering a unique bifunctional vector for accessing serotonin (5-HT) and dopamine transporter ligands. Unlike its para-substituted counterparts, the meta-bromo position provides a geometric exit vector critical for exploring off-axis binding pockets in G-protein coupled receptors (GPCRs). This guide outlines the handling, free-basing, and divergent synthetic protocols for utilizing 3-Br-PPA·HCl as a core building block in fragment-based drug discovery (FBDD) and lead optimization.

Chemical Profile & Handling

Compound: 1-(3-bromophenyl)propan-2-amine hydrochloride CAS: 1210708-61-4 (HCl salt) Molecular Weight: 250.56 g/mol Appearance: White to off-white crystalline solid.

The "Meta" Advantage

In structure-activity relationship (SAR) studies, the meta-position (C3) allows substituents to occupy a distinct spatial region compared to the linear para-vector. This is crucial for:

  • Selectivity: Avoiding steric clashes in the primary binding pocket while reaching secondary hydrophobic sub-pockets.

  • Metabolic Stability: Blocking metabolic hotspots on the phenyl ring.

Safety & Regulatory Note
  • Toxicity: While 4-bromoamphetamine is a known neurotoxin, the 3-bromo isomer exhibits a distinct pharmacological profile. However, all halogenated amphetamines should be handled as potential neurotoxins and psychotropic precursors.

  • Handling: Use a fume hood. Avoid dust inhalation.

  • Hygroscopicity: The HCl salt is hygroscopic. Store under desiccant at -20°C.

Strategic Synthetic Map

The utility of 3-Br-PPA·HCl lies in its orthogonality. The amine allows for chain extension or heterocycle formation, while the aryl bromide serves as a handle for transition-metal catalysis.

SyntheticMap Start 1-(3-Bromophenyl) propan-2-amine HCl FreeBase Free Base / N-Protection Start->FreeBase NaOH/DCM or Boc2O Amide Amide Coupling (Peptidomimetics) Start->Amide R-COOH, HATU (Direct Coupling) Pictet Pictet-Spengler (Tetrahydroisoquinolines) Start->Pictet R-CHO, TFA (Cyclization) Suzuki Suzuki-Miyaura (Biaryl Scaffolds) FreeBase->Suzuki Pd(dppf), Ar-B(OH)2 Buchwald Buchwald-Hartwig (N-Arylations) FreeBase->Buchwald Pd2(dba)3, Amines

Figure 1: Divergent synthetic pathways accessible from the 3-Br-PPA scaffold.

Protocol 1: The "Gateway" Step (Free-Basing & Boc-Protection)

Rationale: While some reactions tolerate the HCl salt, palladium-catalyzed cross-couplings (Suzuki/Buchwald) are sensitive to the free amine (catalyst poisoning) and acidic protons. Converting to the N-Boc derivative is the highest-fidelity route for subsequent metal catalysis.

Materials
  • 3-Br-PPA·HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step
  • Suspension: Suspend 3-Br-PPA·HCl (1.0 g, 4.0 mmol) in DCM (20 mL) in a round-bottom flask.

  • Neutralization: Add

    
     (1.4 mL, 10 mmol) dropwise at 0°C. The suspension will clear as the free base forms.
    
  • Protection: Add

    
     (0.96 g, 4.4 mmol) dissolved in minimal DCM.
    
  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (polar, baseline) should disappear.

  • Workup: Wash with 1M citric acid (removes unreacted amine/TEA), sat.

    
    , and brine.[1]
    
  • Yield: Dry organic layer over

    
     and concentrate. Expect >95% yield of a colorless oil/solid.
    

Protocol 2: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl 5-HT receptor ligands. Mechanism: The N-Boc group prevents Pd coordination to the nitrogen, allowing the catalyst to engage solely with the C-Br bond.

Reagents Table
ComponentRoleEquivalentsNotes
N-Boc-3-Br-PPA Substrate1.0From Protocol 1
Aryl Boronic Acid Coupling Partner1.2 - 1.5Range depends on boronic acid stability
Pd(dppf)Cl₂·DCM Catalyst0.05 (5 mol%)Robust, air-stable precatalyst
K₂CO₃ (2M aq) Base3.0Aqueous base is essential for transmetallation
1,4-Dioxane Solvent--Degassed thoroughly
Workflow
  • Degassing: In a microwave vial or sealed tube, combine the N-Boc substrate, boronic acid, and 1,4-dioxane. Sparge with Argon for 10 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     and the aqueous 
    
    
    
    . Seal immediately.
  • Heating: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[2]

  • Purification: Silica gel chromatography.

  • Deprotection (Optional): To recover the amine, treat the purified biaryl with 4M HCl in Dioxane (RT, 1 h).

SuzukiMechanism Step1 Oxidative Addition Pd(0) inserts into Ar-Br Step2 Transmetallation Boronic acid transfers Ar' group Step1->Step2 Base (OH-) activates Boron Step3 Reductive Elimination C-C bond forms Step2->Step3 Biaryl-Pd(II) Complex Step3->Step1 Regenerate Pd(0)

Figure 2: Catalytic cycle for the Suzuki coupling of 3-Br-PPA.

Protocol 3: Pictet-Spengler Cyclization

Application: Synthesis of 6-bromo- or 8-bromo-1,2,3,4-tetrahydroisoquinolines (THIQs). Challenge: Regioselectivity. The meta-bromo substituent directs cyclization to the para (C6) or ortho (C8) positions relative to the bromine. The C6 position (para to Br, para to alkyl chain) is generally favored sterically, but mixtures may occur.

Methodology
  • Imine Formation: Dissolve 3-Br-PPA·HCl (1.0 equiv) in dry Methanol. Add aldehyde (1.1 equiv) and

    
     (1.0 equiv). Stir 1h.
    
  • Cyclization: Add Trifluoroacetic acid (TFA) (excess, solvent/catalyst) or maintain in MeOH and add 4M HCl. Heat to reflux (65°C).

  • Time: 12–24 hours.

  • Isolation: Evaporate volatiles. Basify with

    
    . Extract with DCM.
    
  • Isomer Separation: The 6-Br and 8-Br isomers usually have distinct retention times on C18 HPLC.

References

  • Sigma-Aldrich. 1-(3-Bromophenyl)propan-2-amine hydrochloride Product Specification.Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Stöckigt, J., et al. (2011).[3] The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Natural Product Reports, 28, 975-1018. Link

  • Cayman Chemical. 3-Bromoamphetamine (hydrochloride) Safety Data Sheet.Link

Sources

Application Note: Pharmacological Profiling of 1-(3-bromophenyl)propan-2-amine (3-BA)

[1]

Abstract & Rationale

1-(3-bromophenyl)propan-2-amine hydrochloride (commonly meta-bromoamphetamine or 3-BA) is a structural isomer of the known serotonergic neurotoxin para-bromoamphetamine (4-BA).[1] While 4-BA is a potent serotonin releasing agent (SRA) and neurotoxin, the pharmacological profile of the meta-substituted isomer is less characterized.[1]

This application note outlines a tiered in vitro assay framework to determine:

  • Affinity & Selectivity: Interaction with Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.[2][3]

  • Mechanism of Action: Differentiation between simple reuptake inhibition (cocaine-like) and substrate-mediated release (amphetamine-like).[1]

  • Cytotoxic Potential: Evaluation of neurotoxicity risks compared to the 4-BA reference standard.

Experimental Workflow

The following workflow utilizes a "Funnel Approach," moving from high-throughput fluorescent screening to low-throughput mechanistic validation.

AssayWorkflowCompound1-(3-bromophenyl)propan-2-amine(HCl Salt)Step1Tier 1: Uptake Inhibition(Fluorescent FNTUA Assay)Compound->Step1 10-point Dose ResponseStep2Tier 2: Functional Release(Pre-load & Efflux Assay)Step1->Step2 If IC50 < 10µMStep3Tier 3: Neurotoxicity Screen(MTT/LDH in SH-SY5Y)Step2->Step3 Safety ProfilingDecisionProfile ClassificationStep3->Decision

Figure 1: Tiered experimental workflow for characterizing amphetamine derivatives.

Tier 1: Monoamine Transporter Uptake Assay (Fluorescent)

Objective: Determine the IC50 of 3-BA for inhibiting DAT, NET, and SERT. Method: Fluorescence-based Neurotransmitter Transporter Uptake Assay (FNTUA).[1][2] Rationale: Traditional radioligand assays ([³H]-DA) are the gold standard but low-throughput.[1] We utilize ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium), a fluorescent organic cation that mimics monoamines and is transported by DAT and NET.[1] For SERT, we recommend the IDT307 proprietary dye (Molecular Devices) as ASP+ has lower affinity for SERT.

Protocol A: Fluorescent Uptake Inhibition

Cell Lines: HEK-293 stably expressing human DAT, NET, or SERT.[1]

Reagents:

  • Assay Buffer: HBSS + 20mM HEPES, pH 7.4.

  • Fluorescent Substrate: ASP+ (10 µM final) for DAT/NET; IDT307 for SERT.[1]

  • Reference Inhibitors: Cocaine (DAT), Desipramine (NET), Fluoxetine (SERT).

Step-by-Step Procedure:

  • Plating: Seed HEK-MAT cells at 40,000 cells/well in Poly-D-Lysine coated 96-well black-wall/clear-bottom plates. Incubate 24h at 37°C.[1][4]

  • Compound Addition: Remove growth media. Add 100 µL Assay Buffer containing 3-BA (Concentration range: 1 nM to 100 µM).[1]

    • Control: Vehicle (0.1% DMSO) and Reference Inhibitor (10 µM).[1]

  • Pre-incubation: Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Injection: Add 100 µL of Fluorescent Dye solution.[1]

  • Kinetic Read: Immediately transfer to fluorescence plate reader (e.g., FLIPR or FlexStation).[1]

    • Excitation/Emission:[1][5] 485nm / 590nm (ASP+).[1]

    • Duration: Read every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the slope of fluorescence increase (RFU/min). Normalize slope to Vehicle control (100%). Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]

Tier 2: Functional Release Assay (The "Amphetamine Test")

Objective: Confirm if 3-BA acts as a substrate-releaser (reverses the transporter) or a blocker.[1] Scientific Logic: A simple inhibitor (like cocaine) will block uptake but will not cause efflux of pre-loaded neurotransmitters.[1] An amphetamine derivative will enter the cell via the transporter and trigger the efflux of cytosolic monoamines.

ReleaseMechanismExtracellularExtracellular SpaceTransporterMAT (DAT/NET/SERT)Extracellular->Transporter 3-BA entersTransporter->Extracellular DA ReleaseIntracellularCytosolTransporter->Intracellular 3-BA displaces DAIntracellular->Transporter Reverse Transport (Efflux)VMATVMAT2Intracellular->VMAT 3-BA disrupts pH gradientVMAT->Intracellular Cytosolic DA Surge

Figure 2: Mechanism of Amphetamine-Induced Reverse Transport.[1]

Protocol B: Pre-load and Release

Reagents: [³H]-MPP+ (for DAT/NET) or [³H]-5-HT (for SERT).[1] Note: Radioligands are preferred here for sensitivity in detecting efflux.[1]

Step-by-Step Procedure:

  • Pre-loading: Incubate HEK-MAT cells with 20 nM [³H]-labeled neurotransmitter for 20 minutes at 37°C.

  • Wash: Aspirate and wash cells 3x with warm Assay Buffer to remove extracellular radioactivity.[1]

  • Release Phase: Add buffer containing 3-BA (10 µM).

    • Validation Control: Add 3-BA + a blocker (e.g., Cocaine).[1] If 3-BA requires the transporter to enter and cause release, Cocaine should block the 3-BA induced release.[1]

  • Collection: Collect supernatant fractions at t=0, 5, 10, and 20 minutes.

  • Quantification: Measure radioactivity (CPM) in supernatant via Liquid Scintillation Counting.

  • Interpretation:

    • Inhibitor:[1][6][7] Efflux levels ≈ Spontaneous baseline leakage.[1]

    • Releaser: Significant spike in CPM in supernatant.[1]

Tier 3: Neurotoxicity Screening

Objective: Assess if 3-BA shares the serotonergic neurotoxicity of its isomer 4-BA.[1] Model: Differentiated SH-SY5Y cells (human neuroblastoma) which express a serotonergic phenotype.

Protocol C: 24h Cytotoxicity Assay (MTT)
  • Differentiation: Culture SH-SY5Y cells with 10 µM Retinoic Acid for 5-7 days to induce neuronal differentiation.

  • Exposure: Treat cells with 3-BA (1 µM - 1 mM) for 24 hours.

    • Positive Control:[1] 4-Bromoamphetamine (known toxin) or Methamphetamine.[1][8]

  • MTT Addition: Add MTT reagent (0.5 mg/mL) for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

  • Threshold: A decrease in viability >20% at pharmacological concentrations (1-10 µM) indicates high neurotoxic risk.[1]

Summary of Expected Data & Interpretation

Parameter3-BA (Hypothesized)4-BA (Reference)Cocaine (Reference)
Uptake Inhibition (IC50) Low µM rangeLow µM rangeLow µM range
Functional Mode Releaser (Efflux)Releaser (Efflux)Blocker (No Efflux)
SERT Selectivity ModerateHighModerate
Cytotoxicity (SH-SY5Y) To be determinedHighLow

Application Note Conclusion: By following this protocol, researchers can definitively categorize 1-(3-bromophenyl)propan-2-amine.[1] If the assay reveals high SERT affinity and release capability combined with cytotoxicity, 3-BA should be handled with the same extreme caution as 4-BA.[1] If it shows high DAT/NET affinity with low cytotoxicity, it may function more similarly to classical amphetamines.

References

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. (Accessed 2023).[1][5] Describes the principle of fluorescent ASP+/IDT307 assays for DAT, NET, and SERT. Link

  • Scholze, P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods.[1] Frontiers in Pharmacology.[1] Validates the correlation between fluorescent and radioligand assays. Link

  • Fuller, R. W., et al. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism.[1][8] Neuropharmacology.[1][8] Establishes the neurotoxicity baseline for halogenated amphetamines. Link

  • PubChem. 1-(3-bromophenyl)propan-2-amine Compound Summary. (Accessed 2023).[1][5] Chemical structure and physical property data. Link[1]

  • Zwartsen, A., et al. (2017). Cytotoxicity and functionality of new psychoactive substances in monoamine transporter transfected HEK293 cells. Toxicology in Vitro.[1][9] Provides protocols for MTT and release assays for amphetamine derivatives. Link

Application Note: Enantioselective Separation of 1-(3-bromophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Development and Protocol Execution

Abstract

The stereoisomeric composition of pharmacologically active compounds is a critical quality attribute, as enantiomers frequently exhibit different physiological activities and toxicological profiles.[1][2] This guide provides a detailed technical overview and a step-by-step protocol for the chiral separation of 1-(3-bromophenyl)propan-2-amine, a chiral amine and a potential building block in pharmaceutical synthesis. We will explore the foundational principles behind various separation strategies and present a comprehensive protocol focused on Supercritical Fluid Chromatography (SFC), a modern, efficient, and environmentally sustainable technique. This document is intended for researchers, scientists, and professionals in drug development who require robust methods for chiral purity assessment and preparative separation.

Introduction: The Imperative of Chiral Separation

In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this principle is of paramount importance. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[1] Regulatory bodies worldwide, therefore, mandate a thorough characterization of the enantiomeric composition of chiral drug candidates.[3]

1-(3-bromophenyl)propan-2-amine is a primary amine with a stereocenter, making it a subject of interest for chiral separation. Its structural similarity to amphetamine-class compounds suggests its potential use as an intermediate in the synthesis of novel therapeutics.[4][5] Achieving its enantiomeric resolution is a crucial step in any research or development pathway. The primary methods for resolving such racemates include direct chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs), and indirect methods such as diastereomeric salt crystallization.[3][6][7]

Analyte Overview: 1-(3-bromophenyl)propan-2-amine

A foundational understanding of the analyte's properties is essential before method development.

Chemical Structure:

Figure 1. Structure of 1-(3-bromophenyl)propan-2-amine. The chiral center is at the second carbon of the propane chain.

PropertyValueSource
Molecular Formula C₉H₁₂BrN[4]
Molecular Weight 214.10 g/mol [4]
Description Primary amine with a chiral center-
Predicted XlogP 2.4[4]

Principles of Enantioseparation: Selecting the Right Strategy

The choice of a separation technique is governed by factors such as analytical need (quantification vs. preparative scale), analyte properties, and available instrumentation.

Direct Chromatographic Resolution

Direct methods are the most common approach, involving the use of a Chiral Stationary Phase (CSP). The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[8] The differing stability of these complexes results in different retention times, enabling separation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely adopted technique for chiral separations.[9] A vast array of CSPs, such as polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases, are commercially available.[1][3] For basic amines like our target compound, peak tailing can be an issue. This is often mitigated in normal-phase chromatography by adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase to block residual acidic silanols on the silica support.[3]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative and often the preferred method for chiral separations.[7][10][11] It uses supercritical CO₂, a non-toxic solvent, as the main mobile phase, making it a "greener" technique.[7] SFC often provides faster separations and higher efficiency than HPLC due to the low viscosity and high diffusivity of the supercritical fluid.[12] For primary amines, polysaccharide-based CSPs are highly effective, typically requiring a basic additive.[13] Additionally, crown ether-based CSPs have shown excellent selectivity for primary amines, though they necessitate an acidic mobile phase additive like trifluoroacetic acid (TFA).[10]

Indirect Separation via Diastereomers

This classical approach involves derivatizing the racemic amine with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid.[6] This reaction creates a mixture of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[14][15] While this method is scalable, it can be time-consuming and requires empirical screening to find an effective resolving agent and crystallization solvent.[14][16]

Biocatalytic Kinetic Resolution

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes (e.g., lipases) to catalyze a reaction on only one of the enantiomers in a racemic mixture.[17][18] This leaves the unreacted enantiomer in high enantiomeric purity. This technique offers exceptional selectivity but requires significant upfront work to identify a suitable enzyme and optimize the reaction conditions.[19]

Detailed Application Protocol: Chiral SFC Method for 1-(3-bromophenyl)propan-2-amine

Given its advantages in speed, efficiency, and sustainability, SFC is the chosen platform for this detailed protocol.[7][12]

Objective: To develop a rapid and robust analytical SFC method for the baseline separation of 1-(3-bromophenyl)propan-2-amine enantiomers, suitable for purity assessment and scalable for preparative purposes.

Instrumentation and Materials
  • SFC System: An analytical SFC system equipped with a back-pressure regulator, column thermostat, autosampler, and a photodiode array (PDA) detector.

  • Chiral Columns (for screening):

    • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IE (Amylose tris(3,5-dichlorophenylcarbamate))

    • Crownpak® CR-I (+) (Crown ether-based)

  • Solvents: SFC-grade Carbon Dioxide (CO₂), HPLC-grade Methanol (MeOH), Ethanol (EtOH).

  • Additives: Diethylamine (DEA), Trifluoroacetic acid (TFA).

  • Sample: Racemic 1-(3-bromophenyl)propan-2-amine.

Experimental Workflow

The method development process follows a logical progression from initial screening to final optimization.

G cluster_prep 1. Preparation cluster_screen 2. Column & Modifier Screening cluster_eval 3. Evaluation cluster_opt 4. Optimization prep_sample Prepare 1 mg/mL Racemic Sample in Modifier screen_poly Screen Polysaccharide CSPs (Cellulose-1, AD-H, IE) + Basic Modifier (MeOH/DEA) prep_sample->screen_poly screen_crown Screen Crownpak CR-I(+) + Acidic Modifier (MeOH/TFA) prep_sample->screen_crown prep_mobile Prepare Modifiers with Additives (Basic & Acidic) prep_mobile->screen_poly prep_mobile->screen_crown eval_data Evaluate Screening Data: - Peak Shape - Retention - Resolution (Rs) screen_poly->eval_data screen_crown->eval_data opt_params Select Best CSP/Modifier Optimize: 1. Modifier % 2. Temperature 3. Flow Rate eval_data->opt_params final_method Final Validated Method opt_params->final_method

Caption: Workflow for chiral SFC method development.

Step-by-Step Protocol

Step 1: Sample and Mobile Phase Preparation

  • Sample Stock Solution: Prepare a 1.0 mg/mL stock solution of racemic 1-(3-bromophenyl)propan-2-amine in methanol.

  • Mobile Phase Modifiers:

    • Basic Modifier: For use with polysaccharide columns, prepare Methanol containing 0.2% Diethylamine (v/v).

    • Acidic Modifier: For use with the crown ether column, prepare Methanol containing 0.1% Trifluoroacetic acid (v/v).[10]

Step 2: Initial Screening Conditions

  • Equilibrate each column with the starting mobile phase for at least 10 minutes.

  • Set the following initial isocratic conditions for each column screen:

    • Mobile Phase: CO₂ / Modifier (80:20 v/v)

    • Flow Rate: 2.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35 °C

    • Injection Volume: 2 µL

    • Detection: UV at 220 nm and 254 nm

  • Perform injections on each column/modifier combination as outlined in the workflow.

Step 3: Evaluation and Selection

  • Analyze the chromatograms from the screening runs. Look for the combination that provides the best initial separation (two distinct peaks), good peak shape, and reasonable retention times.

  • Calculate the resolution (Rs) for promising separations. A value of Rs > 1.5 indicates baseline separation.

  • Based on the screening data (see Table 2 for a representative example), select the most promising Chiral Stationary Phase and modifier for optimization. For primary amines, polysaccharide phases often provide excellent results.[13][20]

Step 4: Method Optimization

  • Optimize Modifier Percentage: Using the selected column, vary the percentage of the organic modifier. Generally, decreasing the modifier concentration will increase retention and improve resolution, while increasing it will shorten the analysis time.[13] Test a range from 10% to 30%.

  • Optimize Temperature: Temperature can affect selectivity. Test temperatures between 25 °C and 40 °C. Lower temperatures often increase chiral selectivity but may broaden peaks, while higher temperatures can improve efficiency.[21]

  • Optimize Flow Rate: While the screening was at 2.0 mL/min, adjusting the flow rate can fine-tune the balance between resolution and run time.

Representative Data

The following table summarizes hypothetical but realistic data from a screening and optimization process.

Table 2: Representative SFC Screening and Optimization Data

Run CSP Modifier (Additive) Modifier % Temp (°C) t₁ (min) t₂ (min) Resolution (Rs) Notes
1 Lux Cellulose-1MeOH (0.2% DEA)20352.853.211.65 Good initial separation.
2 Chiralpak AD-HMeOH (0.2% DEA)20353.553.700.80Partial separation.
3 Chiralpak IEMeOH (0.2% DEA)20354.104.100.00No separation.
4 Crownpak CR-I(+)MeOH (0.1% TFA)20355.205.851.40Good separation, longer RT.[10]
5 Lux Cellulose-1MeOH (0.2% DEA)15 353.954.552.10 Optimized Method.
6 Lux Cellulose-1MeOH (0.2% DEA)1530 4.204.882.25 Further improvement.

t₁ and t₂ are the retention times of the first and second eluting enantiomers, respectively.

Based on this data, the optimized method would use the Lux Cellulose-1 column with a mobile phase of CO₂ / Methanol (0.2% DEA) (85:15) at 30 °C .

Conclusion

The enantioselective separation of 1-(3-bromophenyl)propan-2-amine is readily achievable using modern chromatographic techniques. Supercritical Fluid Chromatography, particularly with a polysaccharide-based chiral stationary phase like Lux Cellulose-1, offers a rapid, efficient, and green method for both analytical quantification and potential preparative-scale purification. The systematic screening and optimization protocol detailed in this guide provides a reliable framework for developing a robust method. This enables accurate determination of enantiomeric purity, a critical requirement for advancing chiral compounds through the drug development pipeline.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Chromatography Today. [Link]

  • Tand, C. N., & Frings, M. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis. ACS Catalysis. [Link]

  • Perren, M., Leek, H., & Öhman, D. (n.d.). Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate. [Link]

  • Said, R. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • LibreTexts Chemistry. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Agilent Technologies. (n.d.). Development of a Method for the Chiral Separation of D/L‑Amphetamine. [Link]

  • Mori, T., et al. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. (n.d.). Bioanalysis Zone. [Link]

  • De Klerck, K., et al. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. [Link]

  • Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. (2025, August 5). ResearchGate. [Link]

  • Alembik, M. C. (2020, January 14). Resolution and Analysis of Enantiomers of Amphetamines by Liquid Chromatography on a Chiral Stationary Phase: Collaborative Study. Journal of AOAC INTERNATIONAL. [Link]

  • Martín-Matute, B., & Bäckvall, J. E. (2015, March 2). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • 1-(3-bromophenyl)propan-2-amine (C9H12BrN). PubChemLite. [Link]

  • 1-[(3-Bromophenyl)methylsulfinyl]propan-2-amine. PubChem. [Link]

  • Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chro. (n.d.). DEA.gov. [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines. (2025, August 6). ResearchGate. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. [Link]

  • 1-(3-bromophenyl)-N-propan-2-ylethane-1,2-diamine. PubChem. [Link]

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. [Link]

  • Dombrády, Z. S., et al. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

  • Desfontaine, V., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC. [Link]

  • Bell, D. S., & Wallworth, D. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]

  • 1-(3-Bromophenyl)propan-2-one. PubChem. [Link]

  • 1-(3-bromo-4-fluorophenyl)propan-2-amine. PubChemLite. [Link]

  • Matarashvili, I., & Blazsó, G. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. (2025, August 6). ResearchGate. [Link]

  • Enantiomeric separation of amphetamine and methamphetamine by capillary gas chromatography. Scilit. [Link]

  • Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. (2020, July 1). Journal of King Saud University - Science. [Link]

  • Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. (2021, August 6). PMC. [Link]

  • Chromatographic separation of R-(-)/S-(+)-enantiomers of amphetamine and methamphetamine: differentiation between single methamphetamine consumption and co-consumption with amphetamine using enantioselective quantitative LC-MS/MS analysis. (2018, December 18). PubMed. [Link]

Sources

Application Note: A Comprehensive Guide to Developing a Stability-Indicating Assay for an Amine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the systematic development and validation of a stability-indicating assay method (SIAM) for an amine hydrochloride salt drug substance. Amine-containing pharmaceuticals, particularly in their hydrochloride salt form, present unique challenges due to their susceptibility to specific degradation pathways. This guide emphasizes the scientific rationale behind experimental design, from understanding the molecule's intrinsic properties to executing robust forced degradation studies and validating the final analytical method in accordance with International Council for Harmonisation (ICH) guidelines. Detailed protocols, data interpretation strategies, and visual workflows are provided to ensure the development of a trustworthy and scientifically sound assay capable of accurately assessing drug stability.

Introduction: The Imperative for a Stability-Indicating Method

A stability-indicating assay method (SIAM) is a validated analytical procedure that accurately and precisely quantifies the decrease in the concentration of an active pharmaceutical ingredient (API) over time due to degradation.[1] Its defining characteristic is specificity: the ability to produce a result that is directly proportional to the API concentration, unaffected by the presence of degradants, impurities, or excipients.[2][3] For amine hydrochloride salts, developing a robust SIAM is a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission.[2]

Amine functional groups are common in pharmaceuticals but are often susceptible to oxidative degradation.[4][5] The hydrochloride salt form is frequently used to enhance solubility and stability, but its acidic nature can influence hydrolytic stability. Therefore, a SIAM is not merely a quality control tool; it is fundamental to understanding the drug's intrinsic stability, identifying potential degradation pathways, and establishing safe storage conditions and shelf-life.[6]

This guide follows a logical progression from foundational knowledge to final method validation, ensuring a comprehensive understanding of both the "how" and the "why" at each stage.

Foundational Strategy: Understanding the Molecule and its Vulnerabilities

Before initiating experimental work, a thorough understanding of the amine hydrochloride salt's chemical structure is critical. The presence of the amine group, particularly if it is a primary, secondary, or tertiary amine, dictates its potential for oxidative degradation to form N-oxides or other related products.[4][5][7] Other functional groups, such as esters or amides, are prime targets for hydrolysis.[8][9]

The overall workflow for developing and validating a SIAM is a systematic process designed to ensure the final method is fit for its intended purpose.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A API Characterization (Structure, pKa, Solubility) B Initial HPLC Method Scouting (Column, Mobile Phase, Detector) A->B C Forced Degradation Studies (Stress Sample Generation) B->C D Method Optimization (Resolution of API & Degradants) C->D E Validation Protocol Design (ICH Q2(R1) Parameters) D->E Method Finalized F Execution of Validation Experiments (Specificity, Linearity, Accuracy, etc.) E->F G Data Analysis & Reporting F->G H Validated Stability-Indicating Assay Method (SIAM) G->H Validation Successful I Routine Stability Testing (QC Release, Shelf-Life Monitoring) H->I

Caption: High-level workflow for SIAM development and validation.

Forced Degradation Studies: Probing for Instability

Forced degradation, or stress testing, is the cornerstone of developing a SIAM.[10] The objective is to intentionally degrade the drug substance under conditions more severe than accelerated stability testing to produce the likely degradation products.[6] This process is essential for two reasons:

  • It provides the samples necessary to develop and verify the analytical method's specificity.[2]

  • It helps elucidate the intrinsic stability of the drug and its degradation pathways.[2][5]

Regulatory guidance from the ICH suggests a target degradation of 5-20%.[11][12] Degradation below this range may be insufficient to detect minor degradants, while excessive degradation can lead to secondary products not relevant to real-world storage conditions.[13]

cluster_conditions Start Apply Stress Condition (e.g., 0.1 M HCl, 60°C, 4h) Analyze Analyze via HPLC Start->Analyze CheckDeg Degradation 5% to 20%? Analyze->CheckDeg TooLow Increase Stress (e.g., ↑ Time, ↑ Temp, ↑ Conc.) CheckDeg->TooLow No (<5%) TooHigh Decrease Stress (e.g., ↓ Time, ↓ Temp, ↓ Conc.) CheckDeg->TooHigh Yes (>20%) Pass Condition Successful Proceed to Next Stressor CheckDeg->Pass Yes TooLow->Start Re-run TooHigh->Start Re-run

Caption: Decision logic for optimizing forced degradation conditions.

Recommended Stress Conditions

Stress testing should be performed on a single, representative batch of the drug substance.[2][13][14] A control sample (unstressed) should always be analyzed alongside the stressed samples for comparison.[2]

Stress ConditionTypical Reagents and ParametersRationale for Amine Hydrochloride Salts
Acid Hydrolysis 0.1 M to 1.0 M HCl; 40-80°C.[2]Tests the stability of other functional groups (e.g., esters, amides) in an acidic environment. The common ion effect of the chloride may influence solubility.
Base Hydrolysis 0.1 M to 1.0 M NaOH; 40-80°C.[2]The free amine base is generated in situ, which may have different stability and degradation profiles than the salt form.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room or elevated temperature.[2][6]Amines are often susceptible to oxidation, forming N-oxides, hydroxylamines, or other related impurities.[4][5]
Thermal (Dry Heat) Elevated temperatures (e.g., 40-80°C).[4][11]Assesses the solid-state thermal stability of the molecule, which can induce rearrangements, cyclization, or deamination.[4]
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²).[14][15]Evaluates the drug's sensitivity to light, which can catalyze photo-oxidation or other degradation reactions.
Humidity Elevated temperature and relative humidity (e.g., 40°C / 75% RH).[2]Important for hygroscopic materials, as moisture can facilitate hydrolysis or other solid-state reactions.[4]

Analytical Method Development: Achieving Separation

The goal is to develop a chromatographic method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent amine hydrochloride salt from all process impurities and degradation products generated during the stress studies.

Column Selection
  • Reversed-Phase (C18, C8): These are the most common starting points for moderately polar amine compounds.[16] A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is often effective.[17]

  • Polar-Embedded or Phenyl Phases: For more polar amines or degradants that show poor retention on C18, columns with alternative selectivity, such as those with polar-embedded groups or phenyl-hexyl phases, can provide better separation.[18]

Mobile Phase Optimization

The mobile phase is a critical factor in controlling the retention and peak shape of ionizable compounds like amines.[19][20]

  • pH Control: The pH of the mobile phase aqueous component is paramount. It should be controlled with a suitable buffer (e.g., phosphate, acetate) and set at least 1.5-2 pH units away from the amine's pKa to ensure a consistent ionization state and prevent peak tailing.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it often provides better peak efficiency and lower backpressure. A gradient elution, starting with a lower percentage of the organic modifier and increasing over the run, is typically required to elute all degradants.[16]

  • Additives: For particularly basic amines that exhibit poor peak shape, the addition of a competing base like triethylamine (TEA) to the mobile phase or the use of a specialized "base-deactivated" column may be necessary.[21][22]

Detection

A photodiode array (PDA) detector is highly recommended. It not only provides quantitative data at a specific wavelength but also captures the UV spectrum of each peak. This is invaluable for peak purity analysis, which helps confirm that the main API peak is not co-eluting with any degradants.[1] A peak purity angle less than the purity threshold is a strong indicator of specificity.[2]

Method Validation: Proving Fitness for Purpose

Once the method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][23][24]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak purity of the API peak in stressed samples is >0.995. Degradants are well-resolved from the API (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration.[24][25]
Accuracy The closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0%.Intermediate Precision (Inter-assay): RSD ≤ 2.0%.
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.[26]
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by S/N of 10:1. RSD at this concentration should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits after minor changes (e.g., ±0.2 pH units, ±5% organic modifier).

Detailed Experimental Protocols

Protocol 1: Forced Degradation Stock Solution Preparation & Stressing
  • Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of the amine hydrochloride salt drug substance in a volumetric flask using a solvent in which it is stable (e.g., water, methanol, or a water/acetonitrile mixture) to achieve a final concentration of approximately 1 mg/mL.[11]

  • Control Sample: Dilute an aliquot of the stock solution with the same solvent to the target analytical concentration (e.g., 0.1 mg/mL). This is the T=0 or unstressed control.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8 hours), cool immediately, and neutralize with an equimolar amount of NaOH. Dilute to the target analytical concentration.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at time points, cool, and neutralize with an equimolar amount of HCl. Dilute to the target concentration.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%.[27] Store at room temperature, protected from light. Withdraw aliquots at time points and dilute to the target concentration.

  • Thermal Degradation: Place a known quantity of the solid drug substance in a vial and store it in an oven at 70°C. At specified time points, withdraw a sample, allow it to cool, and prepare a solution at the target analytical concentration.

  • Photolytic Degradation: Expose a thin layer of the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH Q1B.[14][15] Prepare a dark control sample wrapped in aluminum foil. After exposure, prepare solutions at the target analytical concentration.

Protocol 2: HPLC Method Validation - Linearity
  • Prepare Stock Standard: Prepare a stock solution of the amine hydrochloride salt reference standard at a concentration of 1 mg/mL.

  • Prepare Linearity Solutions: From the stock standard, prepare a minimum of five concentration levels covering the analytical range (e.g., 80%, 90%, 100%, 110%, and 120% of the target assay concentration).[24] For a target concentration of 0.1 mg/mL, this would correspond to 0.08, 0.09, 0.10, 0.11, and 0.12 mg/mL.

  • Analysis: Inject each concentration level in triplicate into the HPLC system.

  • Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), the slope of the regression line, and the y-intercept.

Data Interpretation and Summary

The results from the forced degradation studies should be summarized in a table to provide a clear overview of the drug's stability profile.

Stress ConditionDuration/Temp% Degradation of APINumber of Degradants FormedComments (e.g., Major Degradant RRT)
Control (T=0)N/A0.00-
0.1 M HCl8 hours @ 60°C12.52Major degradant at RRT 0.85
0.1 M NaOH4 hours @ 60°C18.23API peak shape degraded
3% H₂O₂24 hours @ RT9.81Major degradant at RRT 1.15
Thermal (Solid)48 hours @ 70°C5.51-
PhotolyticICH Q1B7.12Color change observed in solid

Mass Balance: An important aspect of data interpretation is assessing the mass balance. In an ideal scenario, the sum of the assay value of the parent drug and the total percentage of all degradation products should be close to 100% of the initial concentration. This confirms that all significant degradants are being detected.

Conclusion

The development of a stability-indicating assay for an amine hydrochloride salt is a systematic and scientifically rigorous process. It requires a deep understanding of the molecule's potential degradation pathways, meticulous execution of forced degradation studies, and robust chromatographic method development. The final validated method serves as a critical tool throughout the drug development lifecycle, ensuring that the data generated on the product's stability is accurate, reliable, and compliant with global regulatory expectations. By following the principles and protocols outlined in this guide, scientists can confidently develop a SIAM that is truly fit for its intended purpose.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 18, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). PharmaTech. Retrieved February 18, 2026, from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Retrieved February 18, 2026, from [Link]

  • Understanding ICH Photostability Testing - Q-Lab. (n.d.). Q-Lab Corporation. Retrieved February 18, 2026, from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved February 18, 2026, from [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved February 18, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 18, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 18, 2026, from [Link]

  • Hydrolytic Test of Polymer Degradation. (n.d.). Scribd. Retrieved February 18, 2026, from [Link]

  • ICH Q1B: Complete Guide to Photostability Testing. (2024, November 18). PharmaGrowthHub. Retrieved February 18, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved February 18, 2026, from [Link]

  • Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2(R1). (n.d.). Scribd. Retrieved February 18, 2026, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved February 18, 2026, from [Link]

  • Singh, S., & Kumar, V. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved February 18, 2026, from [Link]

  • Thermal degradation studies: Significance and symbolism. (2025, July 31). ScienceDirect. Retrieved February 18, 2026, from [Link]

  • A user's guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. (n.d.). ScienceDirect. Retrieved February 18, 2026, from [Link]

  • HPLC Column Selection Guide. (n.d.). Restek. Retrieved February 18, 2026, from [Link]

  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Forced Degradation Testing Procedure. (2025, November 5). ResolveMass Laboratories Inc. Retrieved February 18, 2026, from [Link]

  • ASTM F1635-16(2021). (2024, December 5). Standard Test Method for in vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants. ASTM International. Retrieved February 18, 2026, from [Link]

  • HPLC Columns and Consumables Selection Chart. (n.d.). Aurora Pro Scientific. Retrieved February 18, 2026, from [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). LCGC Europe. Retrieved February 18, 2026, from [Link]

  • Forced Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved February 18, 2026, from [Link]

  • Amide or Amino HPLC Columns What are the Differences. (2025, July 12). Waters. Retrieved February 18, 2026, from [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved February 18, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 18, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved February 18, 2026, from [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (2010). Chiang Mai Journal of Science. Retrieved February 18, 2026, from [Link]

  • Development and Validation of a Stability Indicating Assay Method Using Hplc for Determination of a Model Drug in Bulk and Pharmaceutical Dosage Form. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved February 18, 2026, from [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved February 18, 2026, from [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025, August 5). ResearchGate. Retrieved February 18, 2026, from [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (2020, January 2). PMC. Retrieved February 18, 2026, from [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). Australian Prescriber. Retrieved February 18, 2026, from [Link]

  • Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. (n.d.). Oriental Journal of Chemistry. Retrieved February 18, 2026, from [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals. Retrieved February 18, 2026, from [Link]

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025, February 1). RJPN. Retrieved February 18, 2026, from [Link]

  • A Stability Indicating HPLC Method for the Determination of Amodiquine Hydrochloride. (2014, August 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 18, 2026, from [Link]

Sources

Advanced Mass Spectrometry Protocols for Halogenated Phenethylamines: Fragmentation Dynamics & Isomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for the analysis of halogenated phenethylamines (2C-series) and their N-benzyl derivatives (NBOMes) using GC-MS (EI) and LC-MS/MS (ESI). These compounds, characterized by a phenethylamine backbone with halogen substitutions (Cl, Br, I) and methoxy groups, present unique challenges in forensic and clinical toxicology due to their structural isomerism and thermal instability.

Key Technical Insights:

  • EI-MS: Dominated by

    
    -cleavage.[1] For NBOMes, the molecular ion (
    
    
    
    ) is often absent; identification relies on the characteristic substituted benzyl cation (m/z 121) and specific "ortho-effect" rearrangement ions.
  • ESI-MS/MS: Protonated molecules (

    
    ) are stable.[1] CID fragmentation is driven by N-benzyl bond cleavage, yielding high-abundance tropylium-type ions and phenethylamine core fragments.
    
  • Isomer Differentiation: Utilizing the abundance ratios of specific rearrangement ions (e.g., m/z 91 vs. 150) allows for the distinction of ortho-, meta-, and para-NBOMe isomers without chiral chromatography.

Sample Preparation Protocols

Liquid-Liquid Extraction (LLE) for GC-MS
  • Objective: Isolate basic drugs from biological matrices (urine/blood) while removing neutral interferences.[1]

  • Reagents: 0.1 M Phosphate Buffer (pH 6.0), Chloroform:Isopropanol (9:1), 1% HCl in Methanol.

Protocol:

  • Alkalinization: Add 1.0 mL sample to 1.0 mL Phosphate Buffer. Adjust pH to 9-10 using

    
     to ensure phenethylamines are in their non-ionized (free base) form.[1]
    
  • Extraction: Add 3.0 mL Chloroform:Isopropanol (9:1). Vortex for 2 mins, centrifuge at 3000 rpm for 5 mins.

  • Phase Separation: Transfer the lower organic layer to a clean tube.[1]

  • Acidification (Critical): Add 50

    
    L of 1% HCl in Methanol.
    
    • Scientific Rationale: Phenethylamines are volatile as free bases.[1] Converting them to hydrochloride salts prevents loss during evaporation [1].[1]

  • Evaporation: Evaporate to dryness under

    
     at 40°C. Reconstitute in 50 
    
    
    
    L Ethyl Acetate.
"Dilute-and-Shoot" for LC-MS/MS
  • Objective: Minimal handling to preserve thermally labile NBOMe species.

  • Protocol: Dilute urine 1:10 with Mobile Phase A (0.1% Formic Acid in Water).[1] Centrifuge at 10,000 rpm to remove particulates. Inject supernatant.[1]

GC-MS (Electron Ionization) Method & Mechanisms

Instrumental Parameters
  • Inlet: Splitless, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    m).[1]
    
  • Carrier Gas: Helium, 1.0 mL/min (constant flow).

  • Source Temp: 230°C. Note: excessively high source temps (>250°C) can degrade NBOMes into their parent 2C-amines.

  • Ionization: 70 eV.[2]

Fragmentation Mechanism: Alpha-Cleavage

In Electron Ionization (70 eV), the radical cation (


) forms primarily by removing an electron from the nitrogen lone pair. The dominant stabilization pathway is 

-cleavage
, breaking the

bond.

Pathway Visualization:

AlphaCleavage M_Ion Molecular Ion (M+•) [Radical on Nitrogen] Alpha_Cleavage α-Cleavage (Cα-Cβ Bond Break) M_Ion->Alpha_Cleavage 70 eV EI Iminium Iminium Ion (Base Peak) Alpha_Cleavage->Iminium Charge Retention on N Benzyl_Radical Benzyl Radical (Neutral Loss) Alpha_Cleavage->Benzyl_Radical Radical Retention on Benzyl

Figure 1: The dominant


-cleavage pathway in EI-MS for phenethylamines. For 2C-B, this yields the iminium ion (m/z 30) and a neutral brominated benzyl radical.
Diagnostic Ions (EI)

For NBOMe derivatives , the molecular ion is weak. The spectra are dominated by the Tropylium and Benzyl cations derived from the N-benzyl moiety.

Compound ClassKey Fragment 1 (m/z)Key Fragment 2 (m/z)Mechanism
2C-B 30 (

)
225 (M -

- Cl?)

-cleavage
25I-NBOMe 121 (Base Peak)91 (Tropylium)N-benzyl cleavage
25C-NBOMe 121 (Base Peak)150 (Substituted Benzyl)Ortho-effect rearrangement

The "Ortho Effect" for Isomer Differentiation: To distinguish positional isomers (e.g., 25I-NBOMe vs. its meta/para isomers), analyze the ratio of m/z 91 to m/z 150 .[3]

  • Ortho-isomers: Facile transfer of a hydrogen from the methoxy group allows the loss of formaldehyde (

    
    , 30 Da) from the m/z 121 ion, significantly enhancing the m/z 91  signal [2].
    
  • Meta/Para-isomers: This rearrangement is sterically hindered; m/z 91 is much lower relative to m/z 121.[1]

LC-MS/MS (Electrospray Ionization) Method & Mechanisms[5]

Instrumental Parameters
  • Source: ESI Positive Mode.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Collision Energy (CE): Stepped (15, 30, 45 eV) to capture both labile and stable fragments.[1]

Fragmentation Mechanism: CID Pathways

In ESI, the precursor is the even-electron protonated molecule


. Collision Induced Dissociation (CID) primarily cleaves the weak C-N bond between the amine nitrogen and the benzyl carbon.

Fragmentation Workflow:

NBOMe_ESI Precursor Precursor [M+H]+ (e.g., 25I-NBOMe m/z 428) Transition C-N Bond Cleavage Precursor->Transition CID Fragment1 2-Methoxybenzyl Cation (m/z 121) Transition->Fragment1 Charge on Benzyl Fragment2 Neutral 2C-I Amine (m/z 307 - Neutral) Transition->Fragment2 Neutral Loss Fragment3 Protonated 2C-I Core (m/z 308) Transition->Fragment3 Charge on Amine Fragment4 Tropylium Ion (m/z 91) Fragment1->Fragment4 -CH2O (Ortho Effect)

Figure 2: ESI-MS/MS fragmentation pathways for NBOMe derivatives. The cleavage of the N-benzyl bond dictates the major product ions.

Diagnostic Ions (ESI)[1]
CompoundPrecursor [M+H]+Quantifier Ion (m/z)Qualifier Ion (m/z)Notes
25I-NBOMe 428.0121.1 (Benzyl)91.1 (Tropylium)Loss of 2C-I core
25C-NBOMe 336.1121.191.1Cl isotope pattern visible in precursor
25B-NBOMe 380.1121.191.1Br isotope pattern (1:[4]1) in precursor
2C-B 260.0243.0 (

loss)
225.0

loss is characteristic for primary amines

References

  • Davidson, J. T., & Jackson, G. P. (2019).[1] The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra.[3][5] Forensic Chemistry, 14, 100160.[1] Retrieved from [Link][1]

  • SWGDRUG. (2014).[1] Monograph: 2C-H. Scientific Working Group for the Analysis of Seized Drugs.[6] Retrieved from [Link]

  • Sekuła, K., et al. (2019).[1][4] Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions. Problems of Forensic Sciences, 118, 157-169.[4] Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (2012).[1] Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Isomers via Gas Chromatography-Mass Spectrometry.[7] Microgram Journal. Retrieved from [Link]

Sources

Application Note: Kinetic & High-Throughput Inhibition Assays for Monoamine Oxidase (MAO-A/B)

[1]

Abstract

This technical guide outlines a rigorous framework for evaluating novel chemical entities (NCEs) as inhibitors of Monoamine Oxidase A (MAO-A) and B (MAO-B). Unlike generic screening protocols, this document prioritizes mechanistic fidelity and interference validation . We detail two distinct methodologies: a Direct Fluorometric Kinetic Assay (Kynuramine) for precise mechanism-of-action studies, and a Peroxidase-Coupled Assay (Amplex Red) for high-throughput screening (HTS). Special emphasis is placed on "self-validating" control steps to eliminate false positives caused by spectral interference or scavenger effects.

Experimental Strategy & Assay Selection

Before pipetting, the researcher must select the assay topology that matches their data requirements.

FeatureProtocol A: Direct Kinetic (Kynuramine) Protocol B: Coupled HTS (Amplex Red)
Principle Direct deamination of Kynuramine to fluorescent 4-hydroxyquinoline (4-HQ).Detects H₂O₂ generation via HRP-mediated oxidation of Amplex Red to Resorufin.
Throughput Medium (Kinetic or End-point).High (Sensitive, miniaturizable).
Interference Risk Low (Few compounds fluoresce at 4-HQ wavelengths).High (Compounds may inhibit HRP or scavenge H₂O₂).
Primary Use

determination, Mode of Inhibition, Validation of HTS hits.[1]
Primary screening of large libraries.
Enzyme Source Recombinant Human MAO or Tissue Homogenates.Recombinant Human MAO (purer signal).
Biological Context: The MAO Pathway

MAO enzymes catalyze the oxidative deamination of monoamines.[2][3][4][5] This reaction generates hydrogen peroxide (H₂O₂), which is the target for coupled assays.[6][7]

MAO_PathwaySubstrateMonoamine Substrate(e.g., Tyramine, Kynuramine)MAOMAO-A / MAO-B(FAD-dependent)Substrate->MAOImineImine IntermediateSubstrate->Imine+ O2, H2ODirectDetectDirect Detection(4-Hydroxyquinoline)Substrate->DirectDetectKynuramine Protocol(Cyclization)AldehydeAldehyde(Product)Imine->AldehydeAmmoniaNH3Imine->AmmoniaH2O2H2O2(Hydrogen Peroxide)Imine->H2O2CoupledDetectCoupled Detection(Resorufin + HRP)H2O2->CoupledDetectAmplex Red Protocol

Figure 1: The dual-pathway detection strategy. Protocol A follows the blue path (Direct); Protocol B follows the red path (Coupled).

Critical Reagents & Controls

Enzyme & Substrate Specificity

To ensure data integrity, use isoform-specific substrates or selective inhibitors to isolate activity when using tissue homogenates.

IsoformPreferred SubstrateReference Inhibitor (Positive Control)

Target Range
MAO-A Serotonin (5-HT), KynuramineClorgyline~1–10 nM
MAO-B Benzylamine, Phenylethylamine (PEA)Selegiline (Deprenyl)~10–50 nM
Non-Selective TyramineTranylcypromine~1–10 µM
Buffer Composition[8][9]
  • Standard Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Additives: Avoid high concentrations of reducing agents (DTT, mercaptoethanol) in Protocol B, as they interfere with peroxidase activity.

Protocol A: Direct Kinetic Assay (Kynuramine)

The Gold Standard for Mechanism of Action

This assay relies on the oxidative cyclization of Kynuramine to 4-hydroxyquinoline (4-HQ), which is fluorescent in alkaline conditions.

Materials
  • Substrate: Kynuramine dihydrobromide (Stock: 10 mM in H₂O).

  • Stop Solution: 2N NaOH.

  • Detection: Fluorescence Plate Reader (Ex: 310 nm / Em: 400 nm).

Step-by-Step Methodology
  • Enzyme Preparation: Dilute Recombinant hMAO-A or hMAO-B in Assay Buffer to a concentration where reaction velocity is linear (typically 0.01 – 0.05 mg/mL protein).

  • Compound Incubation (The Pre-Incubation Step):

    • In a black 96-well plate, add 10 µL of Test Compound (10x conc.).

    • Add 50 µL of Enzyme Solution.

    • Critical: Incubate for 15 minutes at 37°C . This allows slow-binding or irreversible inhibitors (common in MAO chemistry) to engage the active site.

  • Reaction Initiation:

    • Add 40 µL of Kynuramine Substrate (Final conc:

      
      , approx. 40-60 µM).
      
    • Incubate at 37°C for 30–60 minutes .

  • Termination & Reading:

    • Add 50 µL of 2N NaOH to stop the reaction and maximize 4-HQ fluorescence.

    • Shake plate for 30 seconds.

    • Read Fluorescence (Ex 310 / Em 400).

Data Analysis: Determining Mode of Inhibition

To distinguish between competitive and non-competitive inhibition, perform the assay at varying substrate concentrations (


  • Competitive:

    
     unchanged, 
    
    
    increases.
  • Non-Competitive:

    
     decreases, 
    
    
    unchanged.
  • Calculation: Use the Cheng-Prusoff equation for competitive inhibitors:

    
    
    

Protocol B: Coupled HTS Assay (Amplex Red)

High Sensitivity for Library Screening

This assay couples MAO activity to Horseradish Peroxidase (HRP). HRP uses the generated H₂O₂ to oxidize Amplex Red into highly fluorescent Resorufin.

WARNING: The False Positive Trap

Many medicinal compounds (e.g., polyphenols, hydrazines) can inhibit HRP or scavenge H₂O₂ directly. You must run a Counter-Screen.

Workflow Diagram

Assay_Workflowcluster_MainMain Assay (MAO Activity)cluster_CounterCounter-Screen (Interference Check)StartStart: 96/384-well Black PlateStep11. Add 10µL Compound + 40µL MAO EnzymeIncubate 15 min @ 37°CStart->Step1CS_Step11. Add 10µL Compound + 40µL Buffer(NO MAO Enzyme)Start->CS_Step1Step22. Add 50µL Master Mix(Substrate + HRP + Amplex Red)Step1->Step2Step33. Kinetic Read (30 min)Ex 530nm / Em 590nmStep2->Step3DecisionData ValidationStep3->DecisionCS_Step22. Add 50µL H2O2 Mix(10µM H2O2 + HRP + Amplex Red)CS_Step1->CS_Step2CS_Step33. Read Fluorescence(Signal should be constant)CS_Step2->CS_Step3CS_Step3->DecisionResultValid Hit:Inhibits Main AssayBUT NOT Counter-ScreenDecision->Result

Figure 2: Parallel workflow for Main Assay and HRP Interference Counter-Screen.

Methodology
  • Reagent Mix: Prepare a Master Mix containing:

    • Amplex Red (200 µM)

    • HRP (1 U/mL)

    • Substrate (Tyramine or Benzylamine at

      
       concentration).
      
  • Incubation:

    • Mix Enzyme + Inhibitor (15 min pre-incubation).

    • Add Master Mix to initiate.

  • Reading: Continuous kinetic read at Ex 530 / Em 590 nm for 30 minutes.

The Self-Validating Step (Counter-Screen)

If a compound shows >50% inhibition in the main assay:

  • Prepare wells with Buffer + Compound (No MAO).

  • Add H₂O₂ (10 µM) + HRP + Amplex Red .

  • If fluorescence is reduced compared to control, the compound is an HRP inhibitor or H₂O₂ scavenger , not an MAO inhibitor. Discard as false positive.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background Fluorescence Substrate instability or light exposure.Protect Amplex Red/Kynuramine from light.[8][9] Prepare fresh.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce Enzyme concentration. Ensure <10% substrate conversion.
Inconsistent

Insufficient pre-incubation time.Increase pre-incubation to 30 mins to allow equilibrium for tight-binding inhibitors.
"Negative" Inhibition (Signal Increase) Compound autofluorescence.Run a "Compound Only" blank (Buffer + Compound) and subtract signal.

References

  • Tipton, K. F., et al. (2006). "Monoamine oxidase: structure, function, and behavior."[1] Current Medicinal Chemistry. Link

  • Weissbach, H., et al. (1960). "Rapid spectrophotometric determination of monoamine oxidase based on the disappearance of kynuramine." Journal of Biological Chemistry. Link

  • Zhou, W., & Panchuk-Voloshina, N. (1997). "A one-step fluorometric method for the continuous measurement of monoamine oxidase activity." Analytical Biochemistry. Link

  • Promega Corporation. "MAO-Glo™ Assay Systems Technical Manual." Link

  • Thermo Fisher Scientific. "Amplex™ Red Monoamine Oxidase Assay Kit Protocol." Link

Application Note: In Vivo Experimental Design for 1-(3-bromophenyl)propan-2-amine Hydrochloride (3-BA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

1-(3-bromophenyl)propan-2-amine hydrochloride (3-Bromoamphetamine or 3-BA) is a structural isomer of the highly neurotoxic agent 4-bromoamphetamine (4-BA/PBA).[1] While 4-BA is a well-characterized serotonin neurotoxin, the meta-substituted 3-BA remains less defined in current literature.[1]

This guide provides a rigorous framework for characterizing 3-BA.[1] Unlike standard psychostimulants, halogenated amphetamines carry a high risk of long-term serotonergic depletion.[1][2] Therefore, this experimental design prioritizes a biphasic approach :

  • Acute Pharmacodynamics: Assessment of psychomotor stimulation and thermoregulation.[1]

  • Neurotoxicological Profiling: Evaluation of long-term monoaminergic integrity (5-HT/DA depletion).

Warning: 3-BA should be treated as a potential neurotoxin.[1] All in vivo handling requires strict adherence to chemical hygiene and animal welfare protocols.[1]

Chemical Identity & Formulation

Compound: 1-(3-bromophenyl)propan-2-amine HCl CAS: 1210708-61-4 (HCl salt) Molecular Weight: 250.6 g/mol [1]

Formulation Protocol

To ensure reproducibility, 3-BA must be formulated as a salt to guarantee solubility and physiological pH compatibility.[1]

  • Vehicle: Sterile 0.9% Saline (NaCl).[1]

  • Concentration: Calculate based on the free base weight if comparing to other amphetamines, or explicitly state "salt weight" in methods.

    • Calculation:

      
      
      
  • Solubility: 3-BA HCl is soluble in PBS (pH 7.[1][3]2) up to ~10 mg/mL.[1][3]

  • Stability: Prepare fresh on the day of the experiment. Halogenated amines can degrade if stored in solution >24 hours at room temperature.[1]

Experimental Workflow

The following diagram illustrates the logical flow from formulation to tissue analysis, distinguishing between acute behavioral cohorts and long-term neurotoxicity cohorts.

ExperimentalWorkflow Start 3-BA HCl Formulation Cohort_A Cohort A: Acute PD (n=8-10/group) Start->Cohort_A Cohort_B Cohort B: Neurotoxicity (n=8-10/group) Start->Cohort_B Loco Locomotor Activity (0-120 min) Cohort_A->Loco Dosing_Regimen High Dose Regimen (e.g., 3x 10mg/kg q3h) Cohort_B->Dosing_Regimen Thermo Rectal Temp (0, 30, 60, 120 min) Loco->Thermo Concurrent Wait 7-Day Survival Period Dosing_Regimen->Wait Sacrifice Perfusion & Brain Extraction Wait->Sacrifice HPLC HPLC-ECD (Monoamine Levels) Sacrifice->HPLC IHC IHC (SERT/TH) Morphology Sacrifice->IHC

Figure 1: Biphasic experimental workflow separating acute behavioral assessment from long-term neurotoxicological evaluation.

Mechanism of Action (Hypothetical)

Based on structural analogs (PCA, 4-BA), 3-BA likely acts as a substrate-type releaser.[1] Understanding this mechanism is vital for interpreting data: it does not merely block reuptake but actively reverses the transporter.[1]

Mechanism cluster_neuron Presynaptic Terminal VMAT2 VMAT2 (Vesicular Transporter) Vesicle Synaptic Vesicle (5-HT/DA) VMAT2->Vesicle Dumps 5-HT/DA Cyto Cytoplasmic Pool Increase Vesicle->Cyto Efflux to Cytosol Cyto->VMAT2 Disrupts pH Gradient SERT SERT/DAT (Plasma Membrane) Cyto->SERT Reverse Transport SERT->Cyto Enters Cytosol Synapse Synaptic Cleft (High Monoamine) SERT->Synapse Non-Exocytotic Release Drug 3-BA (Extracellular) Drug->SERT Substrate Entry

Figure 2: Predicted mechanism of action.[1] 3-BA acts as a substrate for SERT/DAT, disrupts VMAT2 function, and triggers reverse transport of monoamines.

Detailed Protocols

Phase 1: Dose-Response & Acute Behavior

Objective: Determine the potency of 3-BA relative to amphetamine (stimulant) and 4-BA (serotonergic behaviors).

Subjects: Male Sprague-Dawley rats (250-300g).[1] Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).[1][4] Dose Groups:

  • Vehicle (Saline)[4][5]

  • Low Dose: 1.0 mg/kg (Threshold effects)

  • Medium Dose: 3.0 mg/kg (Typical stimulant range)

  • High Dose: 10.0 mg/kg (Potential stereotypy/toxicity threshold)

Step-by-Step Protocol:

  • Acclimatization: Handle rats for 3 days prior to testing to reduce stress-induced hyperthermia.[1]

  • Baseline: Measure rectal temperature and baseline locomotor activity (30 min) prior to injection.

  • Injection: Administer 3-BA (1 mL/kg volume).

  • Observation (0-120 min):

    • Locomotion: Automated tracking (total distance traveled).[1]

    • Stereotypy: Score for head weaving (5-HT mediated) vs. sniffing/rearing (DA mediated).

    • Thermoregulation: Measure rectal temp at t=30, 60, and 120 min. Note: Hyperthermia is a strong predictor of neurotoxicity.[1]

Phase 2: Neurotoxicity Evaluation

Objective: Assess if 3-BA causes long-term depletion of serotonin (5-HT) or dopamine (DA), a hallmark of halogenated amphetamines.[1]

Dosing Regimen (The "Bing" Model): Neurotoxicity is often dose-stacking dependent.[1]

  • Regimen: 4 injections of 3-BA (e.g., 5 or 10 mg/kg) administered every 2 hours.[1]

  • Control: Saline injected on the same schedule.

Tissue Collection (Post-Survival):

  • Survival Period: Wait 7 days post-injection.[1] This allows acute effects to dissipate and degenerating terminals to clear.[1]

  • Euthanasia: Deep anesthesia (Pentobarbital).[1]

  • Dissection: Rapidly dissect Striatum (DA rich) and Hippocampus/Cortex (5-HT rich).[1]

  • Processing:

    • Hemisphere A: Flash freeze in isopentane for HPLC (Monoamine content).[1]

    • Hemisphere B: Perfusion fix with 4% PFA for Immunohistochemistry (IHC).[1]

Data Analysis Table (Template):

AssayTarget MarkerExpected Outcome (If Neurotoxic)
HPLC-ECD 5-HT / 5-HIAASignificant reduction (>30%) in Cortex/Hippocampus
HPLC-ECD DA / DOPACReduction in Striatum (if dopaminergic toxicity exists)
IHC SERT / 5-HTLoss of fiber density; "beading" of axons
IHC GFAPIncreased astrocyte staining (reactive gliosis)

Scientific Integrity & Validation

To ensure your data is authoritative (E-E-A-T):

  • Positive Controls: When studying neurotoxicity, include a group treated with PCA (p-chloroamphetamine) or MDMA (known neurotoxins) to validate that your assay can detect depletion.[1]

  • Temperature Control: Neurotoxicity of amphetamines is often thermally dependent.[1] If rats are kept in a cold room (4°C), toxicity may be blocked. Ensure ambient temp is 22-24°C.

  • Stereoisomers: Be aware that racemic 3-BA is standard, but biological activity often resides in the S(+) isomer.[1] If possible, verify optical rotation.

References

  • Fuller, R. W., Baker, J. C., Perry, K. W., & Molloy, B. B. (1975).[6] Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism.[1][2][6][7] Neuropharmacology, 14(10), 739–746.[6] [Link]

  • PubChem. (n.d.).[1][8] 1-(3-bromophenyl)propan-2-amine.[1][8] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Baumann, M. H., et al. (2014). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 37(5), 1192–1203. (Cited for transporter assay protocols).[1] [Link]

  • National Institute on Drug Abuse (NIDA). (n.d.).[1] Methamphetamine Research Report. (Cited for general amphetamine neurotoxicity models).[1][6] [Link]

Sources

Troubleshooting & Optimization

troubleshooting reductive amination for 1-(3-bromophenyl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RA-Br-P2P-001 Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division Subject: Troubleshooting 1-(3-bromophenyl)propan-2-amine Synthesis[1]

🟢 Dashboard: Reaction Parameters at a Glance

Before proceeding to the protocol, review the critical parameters for synthesizing 1-(3-bromophenyl)propan-2-amine from 1-(3-bromophenyl)propan-2-one .

ParameterRecommendationTechnical Rationale
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN) Critical: Preserves the aryl bromide.[1] Stronger agents (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) carry a high risk of debromination (cleaving the C-Br bond).
Nitrogen Source Ammonium Acetate (NH₄OAc) Used in large excess (10–15 equiv) to drive equilibrium toward the imine and suppress dimerization.[1]
Solvent Methanol (anhydrous) Solubilizes the ammonium salt and facilitates imine formation.[1]
pH Control pH 6.0 – 7.0 Essential for NaBH₃CN activity.[1] Too acidic (< pH 5) hydrolyzes the imine; too basic (> pH 8) inhibits reduction.[1]
Temperature 20°C – 25°C Higher temperatures promote polymerization and byproduct formation.[1]

🔹 Module 1: Mechanistic Insight & Reagent Selection[1]

Q: Why can't I use standard Catalytic Hydrogenation (Pd/C)?

A: You must avoid Palladium on Carbon (Pd/C) for this specific substrate.[1] Aryl bromides are highly susceptible to hydrogenolysis (debromination) under standard hydrogenation conditions.[1]

  • Result of Failure: You will isolate 1-phenylpropan-2-amine (amphetamine) instead of the brominated target, losing the functional handle required for your SAR studies.[1]

  • Solution: Use hydride donors that act via nucleophilic attack rather than surface catalysis.[1] NaBH₃CN is the gold standard here due to its chemoselectivity [1].

Q: Why is Sodium Cyanoborohydride preferred over Sodium Borohydride (NaBH₄)?

A: Selectivity. NaBH₄ is a stronger reducing agent and will reduce the ketone to the alcohol (1-(3-bromophenyl)propan-2-ol) faster than the imine forms. NaBH₃CN is electron-deficient (due to the cyano group) and is only active enough to reduce the protonated imine (iminium ion) at pH 6–7, leaving the ketone largely untouched [2].

🔹 Module 2: The Reaction Pathway (Visualization)

Understanding the competition between the desired pathway and the "Dimerization Loop" is critical for yield.

ReactionPathway Ketone 1-(3-bromophenyl) propan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Alcohol Byproduct: Alcohol Ketone->Alcohol + NaBH4 (Avoid!) NH3 NH4OAc (Excess) Imine Imine (C=N Species) Hemiaminal->Imine - H2O TargetAmine Target Primary Amine 1-(3-bromophenyl)propan-2-amine Imine->TargetAmine + NaBH3CN (Reduction) SecondaryAmine Byproduct: Secondary Amine (Dimer) TargetAmine->SecondaryAmine + Ketone (If NH3 is low)

Figure 1: The Reductive Amination Pathway. Note the red "Dimerization Loop" which occurs if the primary amine product reacts with unconsumed ketone.

🔹 Module 3: Optimized Protocol (Borch Conditions)

Safety Warning: NaBH₃CN generates highly toxic HCN gas if exposed to strong acid.[1] Perform all operations in a fume hood. Ensure the reaction pH does not drop below 5.

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • Dissolve 1-(3-bromophenyl)propan-2-one (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

    • Add Ammonium Acetate (10.0 – 15.0 equiv).[1] Note: The large excess is non-negotiable to suppress dimerization.

    • Add 3Å Molecular Sieves (activated). Rationale: Removes water generated during imine formation, pushing equilibrium forward.

    • Stir at Room Temperature (RT) for 1–2 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Cyanoborohydride (0.7 – 1.0 equiv) portion-wise.

    • Allow to warm to RT and stir for 12–24 hours.

    • Monitoring: Check pH periodically. If it rises above 7, add a drop of acetic acid or HCl/MeOH to maintain pH 6–7.

  • Quench & Workup:

    • Quench with concentrated HCl (carefully!) until pH < 2. Rationale: Decomposes excess hydride and hydrolyzes any boron-amine complexes.[1]

    • Evaporate Methanol under reduced pressure (caution: HCN vapors).

    • Dilute residue with water.

🔹 Module 4: Troubleshooting & FAQs

Issue 1: "I am seeing a large 'dimer' impurity (secondary amine)."

Diagnosis: The primary amine product competed with the ammonia source for the ketone. Corrective Actions:

  • Increase NH₄OAc: Bump equivalents from 10x to 20x.

  • Dilution: Run the reaction more dilute (0.1 M instead of 0.5 M). High concentration favors bimolecular reactions (dimerization).

  • Switch Protocol: If the problem persists, switch to the Leuckart-Wallach reaction (Formic acid + Ammonium Formate at 160°C).[1] This method is immune to dimerization but requires harsh thermal conditions [3].

Issue 2: "The reaction stalled; ketone is still present."

Diagnosis: Incomplete imine formation or deactivated reducing agent.[1] Corrective Actions:

  • Dry the System: Water inhibits imine formation.[1] Ensure sieves are fresh.

  • pH Check: If the solution is too basic (> pH 8), the iminium ion (the species that actually gets reduced) concentration is too low. Adjust pH to 6 with acetic acid.

Issue 3: "I have an emulsion during workup."

Diagnosis: Amine salts and boron residues can form sticky complexes.[1] Corrective Actions: Use the Acid-Base Swing Extraction method described below to break emulsions and purify the amine.

WorkupFlow Start Crude Reaction Mixture (Acidified, pH < 2) Wash1 Wash with DCM/EtOAc Start->Wash1 AqLayer1 Aqueous Layer (Contains Target Amine Salt) Wash1->AqLayer1 OrgLayer1 Organic Layer (Discard: Non-basic impurities, Neutral Ketone) Wash1->OrgLayer1 Basify Basify Aqueous Layer (NaOH to pH > 12) AqLayer1->Basify Extract Extract with DCM (3x) Basify->Extract FinalOrg Combined Organic Layers (Contains Free Amine) Extract->FinalOrg Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

Figure 2: Acid-Base "Swing" Extraction Logic.[1] This protocol separates the basic amine from non-basic byproducts.

📚 References

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[2][3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[6][7]

  • Crossley, F. S. ; Moore, M. L. (1944). "Studies on the Leuckart Reaction." The Journal of Organic Chemistry, 9(6), 529–536.

Sources

optimizing salt formation and purification of 1-(3-bromophenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the optimization of salt formation and purification of 1-(3-bromophenyl)propan-2-amine . It is designed for process chemists and engineers encountering specific bottlenecks in the crystallization workflow.

Status: Operational | Tier: L3 Engineering Support Scope: Salt Selection, Crystallization Kinetics, Chiral Resolution, impurity Rejection. Safety Warning: This compound is a halogenated phenethylamine derivative.[1][2] All protocols must be performed in compliance with local controlled substance regulations (e.g., DEA/EMA) and standard chemical hygiene plans.

Technical Profile & Salt Selection Strategy

User Query: Which salt form offers the best balance between non-hygroscopicity and yield?

Technical Insight: 1-(3-bromophenyl)propan-2-amine is a lipophilic, chiral amine (calculated pKa ~9.8).[1][2] The free base is an oil or low-melting solid prone to oxidation.[1]

  • HCl Salts: Standard for bioavailability but often hygroscopic and prone to hydrate formation.[1][2]

  • Tartrate Salts: Essential for chiral resolution (diastereomeric salt formation).[1][2]

  • Fumarate/Maleate: Recommended for solid-state stability if the HCl salt proves deliquescent.[1][2]

Decision Matrix: Counter-Ion Selection

The following logic flow guides your choice of acid based on downstream requirements.

SaltSelection Start Start: 1-(3-bromophenyl)propan-2-amine Free Base Goal Define Goal Start->Goal Resolution Chiral Resolution Needed? Goal->Resolution Stability High Humidity Stability? Resolution->Stability No (Racemic or Pure Enantiomer) Tartrate Use L-(+)-Tartaric Acid (Diastereomeric Crystallization) Resolution->Tartrate Yes HCl Use HCl (Gas or Ether solution) (Standard, High Solubility) Stability->HCl No (Standard Processing) Fumarate Use Fumaric Acid (Non-Hygroscopic, 1:1 Stoichiometry) Stability->Fumarate Yes (Avoid hygroscopicity)

Figure 1: Decision matrix for selecting the optimal counter-ion based on process goals.

Optimized Experimental Protocols

Protocol A: Anti-Solvent Crystallization (HCl Salt)

Best for: High purity isolation of the racemate or pure enantiomer.[1]

The Challenge: Rapid addition of acid often causes "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization, trapping impurities.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10g of free base in Isopropyl Acetate (IPAc) (50 mL). Why IPAc? It has lower water miscibility than ethyl acetate, reducing hydrolysis risks.

  • Temperature Control: Cool the solution to 0–5°C.

  • Acid Addition: Slowly add 1.05 equivalents of HCl (4M in dioxane or generated in situ via TMSCl/MeOH).

    • Critical: Rate of addition must be < 1 mL/min to maintain low supersaturation.[1]

  • Seeding: At the first sign of turbidity, pause addition and add 0.1% w/w seed crystals. Age for 30 mins.

  • Completion: Resume acid addition. If oiling occurs, heat to reflux to redissolve, then cool at a controlled rate (5°C/hour).

  • Isolation: Filter under N2; wash with cold MTBE.

Protocol B: Optical Resolution (Tartrate Salt)

Best for: Separating enantiomers.[1][2][3]

The Mechanism: Exploits solubility differences between the


-diastereomer and 

-diastereomer.[1][2][3][4]
ParameterSpecificationNotes
Resolving Agent L-(+)-Tartaric Acid0.5 to 1.0 equivalents depending on "Pope-Peachey" method.[1][2]
Solvent System Ethanol (95%) / WaterWater acts as a "solubility modifier" to sharpen the separation.[1]
Temperature Reflux

20°C
Slow cooling (over 6-8 hours) is mandatory to avoid kinetic entrapment.[1][2]
Yield Target 30-40% (theoretical max 50%)Recrystallize wet cake from MeOH to upgrade ee% > 99%.

Troubleshooting Center (FAQs)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1][2][5] The system has entered a metastable region where the oil phase is thermodynamically more stable than the supersaturated solution but kinetically accessible before the crystal.

Corrective Actions:

  • Temperature Cycling: Heat the mixture until the oil redissolves (clear solution). Cool very slowly.

  • Solvent Polarity: The solvent is likely too non-polar. Add a polar co-solvent (e.g., 5-10% Isopropanol) to increase the solubility of the oil phase, forcing the system to cross the solubility curve directly into the crystallization zone.

  • Seeding: You must seed the solution in the metastable zone (just before the oiling point).

Issue 2: "The melting point is broad (range > 5°C)."

Diagnosis:

  • Regioisomer Contamination: Presence of 2-bromo or 4-bromo isomers.[1][2] These co-crystallize easily.[1][2]

  • Polymorphism: You may have a mixture of metastable and stable forms.[1]

  • Solvates: The lattice has trapped solvent.[1]

Corrective Actions:

  • Recrystallization: Switch solvent. If using EtOH, try Acetone/MeOH.

  • Drying: Run TGA (Thermogravimetric Analysis). If weight loss occurs < 100°C, it is a solvate. Dry at 40°C under high vacuum.[1][2]

Issue 3: "Low yield after filtration."

Diagnosis: Solubility of the salt in the mother liquor is too high. Corrective Actions:

  • Anti-Solvent Dosing: After crystallization is complete, add cold Heptane or MTBE to drive the remaining salt out of solution.

  • Common Ion Effect: For HCl salts, bubble excess HCl gas through the filtrate (carefully) to suppress solubility.[1]

Visualizing the Troubleshooting Logic

Use this flow to diagnose failure modes during the crystallization phase.

Troubleshooting Problem Observation: No Crystals / Impure Solid CheckState What is the physical state? Problem->CheckState Oiling Oiling Out (Two Liquid Phases) CheckState->Oiling NoPrecip Clear Solution (No Solid) CheckState->NoPrecip Amorphous Sticky Gum / Amorphous Solid CheckState->Amorphous ActionOil 1. Heat to clear 2. Add 5% Polar Co-solvent 3. Seed at high Temp Oiling->ActionOil ActionClear 1. Concentrate (Rotovap) 2. Add Anti-solvent (MTBE/Heptane) 3. Cool to -10°C NoPrecip->ActionClear ActionGum 1. Triturate with Ether 2. Slow evaporation 3. Check for solvates (TGA) Amorphous->ActionGum

Figure 2: Troubleshooting logic for common crystallization failures.[1][2]

Analytical Validation Standards

Before proceeding to the next step, validate your salt using these criteria:

  • H-NMR: Confirm 1:1 stoichiometry of Amine:Acid. Look for shifts in the alpha-proton signal.[1][2]

  • XRPD (X-Ray Powder Diffraction): Essential to prove crystallinity.[1][2] Amorphous halos indicate failed crystallization (hygroscopicity risk).[1][2]

  • HPLC Purity:

    • Column: C18 (high pH stable if analyzing free base) or Phenyl-Hexyl (for aromatic selectivity).[1][2]

    • Mobile Phase: Acetonitrile / 0.1% TFA in Water.[1][2]

    • Target: >98.5% purity; Regioisomers < 0.1%.[1][2]

References

  • Stahl, P. H., & Wermuth, C. G.[6][7][8] (Eds.).[1][2][3][6][9] (2011).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.[1][2] [1][2]

  • Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] [1][2]

  • Mettler Toledo.[1][2] (n.d.). Oiling Out in Crystallization: Mechanisms and Control Strategies. Retrieved February 18, 2026.

  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[1][2] Academic Press.[1][2] (Context on amine salt scale-up).

Sources

Technical Support Center: Recrystallization of 1-(3-bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-(3-bromophenyl)propan-2-amine hydrochloride via recrystallization. This document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established principles of organic chemistry.

Fundamentals of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[1][2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution, or "mother liquor."[1]

For amine hydrochlorides, which are salts, polar solvents are generally required to achieve dissolution. A common and effective strategy is the use of a solvent/anti-solvent system. The compound is dissolved in a good, polar solvent at an elevated temperature, and a less polar "anti-solvent" is gradually added to decrease the overall solubility of the salt, thereby inducing crystallization.

Experimental Protocol: Recrystallization of 1-(3-bromophenyl)propan-2-amine hydrochloride

This protocol provides a detailed, step-by-step methodology for the recrystallization of 1-(3-bromophenyl)propan-2-amine hydrochloride. Two common solvent systems are presented. System A (Isopropanol/Diethyl Ether) is often a good starting point for amine hydrochlorides. System B (Ethanol/n-Hexane) offers an alternative with different solvent properties.

Solvent System Properties
SolventBoiling Point (°C)PolarityNotes
Isopropanol (IPA)82.6Polar ProticGood solvent for many amine hydrochlorides.
Diethyl Ether34.6NonpolarCommon anti-solvent. Highly volatile and flammable.
Ethanol (EtOH)78.37Polar ProticAnother good solvent for amine hydrochlorides.
n-Hexane68NonpolarCommon anti-solvent. Less volatile than diethyl ether.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A Crude Amine HCl B Add minimal hot Isopropanol A->B Dissolve C Filter to remove insoluble impurities B->C If solids present D Add Diethyl Ether (anti-solvent) dropwise C->D E Cool slowly to room temp, then in an ice bath D->E Induce precipitation & crystal growth F Collect crystals by vacuum filtration E->F G Wash with cold IPA/Ether mixture F->G H Dry under vacuum G->H I Pure Amine HCl H->I

Step-by-Step Procedure (System A: Isopropanol/Diethyl Ether)
  • Dissolution: In a clean Erlenmeyer flask, add the crude 1-(3-bromophenyl)propan-2-amine hydrochloride. Add a minimal amount of hot isopropanol to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[3]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of impurities. Allow the solution to cool slightly below its boiling point and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: To the hot, clear solution, slowly add diethyl ether dropwise with swirling until a slight cloudiness persists. If too much anti-solvent is added, redissolve the precipitate by adding a small amount of hot isopropanol.

  • Cooling: Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of isopropanol and diethyl ether to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Troubleshooting Guide

Issue Potential Cause Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.Add more of the primary solvent (isopropanol or ethanol) to the hot mixture to ensure the compound remains in solution at that temperature. Allow for slower cooling.
Failure to Crystallize Too much solvent was used, or the solution is not sufficiently supersaturated.If the volume is large, boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the meniscus to provide a nucleation site. Add a seed crystal of the pure compound if available.
Low Yield Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve.Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Always use ice-cold solvent for washing the collected crystals.
Crystals are Colored Colored impurities are present in the crude material.Use activated charcoal during the dissolution step to adsorb the colored impurities before hot filtration.
Rapid Crystallization The solution is too concentrated, or the cooling is too fast.Add a small amount of additional hot primary solvent to the dissolved solid. Ensure a slow cooling process by insulating the flask or allowing it to cool on the benchtop away from drafts.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-(3-bromophenyl)propan-2-amine hydrochloride?

A1: Potential impurities can arise from the synthetic route used. Common synthetic pathways for similar amphetamine-like compounds may result in unreacted starting materials such as 1-(3-bromophenyl)propan-2-one, or byproducts from side reactions. For instance, if a Leuckart reaction was employed, N-formylated intermediates could be present.[5]

Q2: How do I choose the best solvent system for recrystallization?

A2: The ideal solvent system is one where the target compound has high solubility in the primary solvent at its boiling point and low solubility at room temperature. The anti-solvent should be miscible with the primary solvent but should not dissolve the target compound.[6] For amine hydrochlorides, polar protic solvents like alcohols are good primary solvents, while nonpolar solvents like ethers or alkanes are effective anti-solvents.

Q3: Can I use a single solvent for recrystallization?

A3: Yes, if you can find a single solvent that meets the criteria of high solubility at elevated temperatures and low solubility at room temperature.[3] For many amine hydrochlorides, a single solvent may not provide a sufficient solubility differential, making a solvent/anti-solvent system more effective.

Q4: What is the purpose of washing the crystals with cold solvent?

A4: Washing the collected crystals with a small amount of ice-cold solvent helps to remove the mother liquor that adheres to the crystal surface.[7] The mother liquor contains the dissolved impurities, so this step is crucial for achieving high purity. Using cold solvent minimizes the loss of the desired product through dissolution.

Q5: My compound is still impure after one recrystallization. What should I do?

A5: A second recrystallization can be performed to further enhance purity. Each recrystallization step will result in some loss of the product, so it is a trade-off between purity and yield.

References

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

  • Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol - MDPI. (2017, December 19). Retrieved from [Link]

  • (Propan-2-yl)(propyl)amine hydrochloride | C6H16ClN | CID 13344554 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. (n.d.). Retrieved from [Link]

  • Chapter 8: The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds - Books. (2025, May 14). Retrieved from [Link]

  • Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. (n.d.). Retrieved from [Link]

  • Insights into the self-assembly of fampridine hydrochloride: how the choice of the solvent affects the crystallization of a simple salt. (n.d.). Retrieved from [Link]

  • Aryl amines | CUTM Courseware. (n.d.). Retrieved from [Link]

  • Process for the purification of benzphetamine hydrochloride - Google Patents. (n.d.).
  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (2007, June 25). Retrieved from [Link]

  • Bromhexine hydrochloride crystal as well as preparation method and application of crystal - Google Patents. (n.d.).

Sources

Technical Support Center: Managing Impurities in the Scale-Up of 1-(3-bromophenyl)propan-2-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Management in API Scale-Up

The transition from bench-scale synthesis to large-scale production of an Active Pharmaceutical Ingredient (API) like 1-(3-bromophenyl)propan-2-amine presents significant challenges, foremost among them being the control of impurities. Impurities, even in minute quantities, can compromise the safety, efficacy, and stability of the final drug product.[1] Therefore, a robust strategy for identifying, quantifying, and controlling impurities is not merely a matter of process optimization but a fundamental regulatory requirement.

This guide serves as a technical resource for researchers and drug development professionals involved in the scale-up of 1-(3-bromophenyl)propan-2-amine. It provides a structured approach to troubleshooting common impurity-related issues, grounded in established chemical principles and regulatory expectations set forth by the International Council for Harmonisation (ICH).[2][3]

Section 1: Common Synthetic Route and Potential Impurities

The most prevalent laboratory and industrial synthesis of 1-(3-bromophenyl)propan-2-amine involves the reductive amination of 1-(3-bromophenyl)propan-2-one.[4][5] This process, while efficient, can generate a predictable profile of impurities if not carefully controlled. Understanding the origin of these impurities is the first step toward their mitigation.

The reaction proceeds via the formation of an imine intermediate from the ketone and an amine source (like ammonia), which is then reduced in situ to the desired primary amine.[4][6]

A 1-(3-bromophenyl)propan-2-one (Starting Ketone) C Imine Intermediate A->C + Amine Source - H2O I1 Unreacted Starting Ketone A->I1 Incomplete Reaction I4 Starting Material Impurities (e.g., from Ketone Synthesis) A->I4 Carried Over B Amine Source (e.g., NH3) B->C D 1-(3-bromophenyl)propan-2-amine (Desired Product) C->D + Reducing Agent (e.g., NaBH3CN, H2/Pd) I3 Process-Related Impurities (e.g., Catalyst Residues, Boron Salts) C->I3 From Reagents I2 Dialkylated Impurity (Secondary Amine) D->I2 + Product (D) + Ketone (A)

Caption: Synthetic pathway and major impurity sources.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main categories of impurities I should be concerned about?

According to ICH guidelines, impurities are classified into three main categories[1][2][3]:

  • Organic Impurities: These include starting materials, by-products, intermediates, degradation products, and reagents. For this synthesis, examples are unreacted 1-(3-bromophenyl)propan-2-one, the imine intermediate, and over-alkylation products.

  • Inorganic Impurities: This category includes reagents, ligands, catalysts (e.g., palladium, nickel), heavy metals, and inorganic salts.[1][7]

  • Residual Solvents: Solvents used during the synthesis or purification that are not completely removed. Their limits are defined by ICH Q3C guidelines.[3]

Q2: What are the regulatory thresholds for impurities?

The ICH Q3A and Q3B guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[2][3] These thresholds are based on the maximum daily dose of the drug.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting 0.05%0.03%
Identification 0.10% or 1.0 mg/day (whichever is lower)0.05%
Qualification 0.15% or 1.0 mg/day (whichever is lower)0.05%
Source: Adapted from ICH Q3A(R2) and Q3B(R2) Guidelines.[2][3]

Qualification is the process of gathering data to establish the biological safety of an impurity at or above the specified level.[7]

Q3: What are the best analytical techniques for impurity profiling?

A multi-technique approach is most effective. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying organic impurities. A stability-indicating method should be developed.[8][9]

  • Gas Chromatography (GC): Ideal for analyzing volatile impurities, such as residual solvents and certain by-products.[8][10]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it is essential for identifying the structure of unknown impurities by providing molecular weight information.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for definitive structural elucidation of isolated impurities.[8]

  • Chiral Chromatography: Necessary to determine the enantiomeric purity of the final product, as 1-(3-bromophenyl)propan-2-amine is a chiral molecule.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during process development and scale-up.

start Impurity Detected in Analysis q1 Is the impurity identified? start->q1 known Known Impurity q1->known Yes unknown Unknown Impurity q1->unknown No k_sm Starting Material (Ketone) known->k_sm Check RRT k_side Side-Product (e.g., Dialkylation) known->k_side Check MW k_degrad Degradation Product known->k_degrad Check Stability Data action_sm Action: - Improve SM purity - Optimize reaction  (time, temp, stoichiometry) k_sm->action_sm action_side Action: - Adjust stoichiometry - Control reagent addition - Change solvent/pH k_side->action_side action_degrad Action: - Modify work-up/storage - Use antioxidants - Protect from light/air k_degrad->action_degrad iso Isolate Impurity (Prep-HPLC, Flash) unknown->iso char Characterize Structure (LC-MS, NMR) iso->char action_unknown Action: - Propose formation mechanism - Develop targeted control strategy char->action_unknown

Caption: A logical workflow for troubleshooting impurities.

Problem 1: A significant peak corresponding to the starting material, 1-(3-bromophenyl)propan-2-one, is present in the final product.

  • Root Cause Analysis: This indicates an incomplete reaction. The conversion of the ketone to the imine, or the subsequent reduction of the imine, has stalled.

    • Insufficient Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.

    • Stoichiometry Imbalance: An insufficient amount of the amine source or the reducing agent was used.

    • Suboptimal pH: Imine formation is often pH-sensitive. If the pH is too low, the amine nucleophile becomes protonated and non-reactive; if too high, the carbonyl is not sufficiently activated.[11]

    • Deactivated Catalyst/Reagent: The reducing agent (e.g., sodium cyanoborohydride) may have degraded, or the catalyst (if using catalytic hydrogenation) may be poisoned or deactivated.[4]

  • Recommended Actions:

    • Process Optimization: Systematically vary the reaction time, temperature, and stoichiometry of the reducing agent to drive the reaction to completion. Use in-process controls (e.g., TLC, HPLC) to monitor the disappearance of the starting ketone.

    • pH Control: Buffer the reaction mixture to maintain a weakly acidic pH (typically 4-6) to facilitate imine formation without deactivating the amine.[11]

    • Reagent Quality: Ensure the reducing agent is fresh and active. For catalytic hydrogenation, ensure the catalyst is of high quality and the hydrogen pressure is adequate.

Problem 2: An unknown peak with a higher molecular weight than the product is detected by LC-MS.

  • Root Cause Analysis: This is often indicative of a side reaction, most commonly over-alkylation, leading to the formation of a secondary amine. The newly formed primary amine product can react with another molecule of the imine intermediate (or the starting ketone) to form a dialkylated impurity.[11][12]

  • Recommended Actions:

    • Control Stoichiometry: Use a molar excess of the amine source (e.g., ammonia) relative to the ketone. This statistically favors the reaction of the ketone with the amine source over its reaction with the product amine.[12]

    • Stepwise Procedure: Consider a stepwise or indirect reductive amination. First, form the imine intermediate by reacting the ketone and amine source, potentially removing water to drive the equilibrium. Then, in a separate step, add the reducing agent. This minimizes the time the product amine is present under reactive conditions.[4][12]

    • Controlled Addition: Add the reducing agent slowly to the mixture of the ketone and amine source to keep the concentration of the product low throughout the reaction.

Problem 3: The enantiomeric excess (e.e.) of the final product is below specification.

  • Root Cause Analysis: This issue arises during the resolution of the racemic amine or if an asymmetric synthesis is employed.

    • Inefficient Resolution: If using classical resolution with a chiral acid (e.g., tartaric acid), the diastereomeric salts may have similar solubilities, leading to incomplete separation.[13][14][15] The crystallization conditions (solvent, temperature, cooling rate) are critical.

    • Racemization: The chiral center of the amine might be susceptible to racemization under harsh conditions (e.g., high temperature, strong acid/base) during work-up or purification.

    • Ineffective Asymmetric Catalyst: If using an enantioselective method (e.g., asymmetric hydrogenation or biocatalysis), the catalyst may not be providing the required level of stereocontrol.[16]

  • Recommended Actions:

    • Optimize Resolution: Screen multiple chiral resolving agents and solvent systems to find conditions that provide diastereomeric salts with significantly different solubilities.[14][15]

    • Milder Conditions: Evaluate all post-resolution steps. Avoid excessive heat and exposure to strong acids or bases to prevent racemization of the resolved enantiomer.

    • Purification by Chiral Chromatography: While expensive at scale, preparative chiral HPLC can be used to enrich the desired enantiomer if other methods fail.

Problem 4: Traces of heavy metals (e.g., Pd, Ni, Pt) are detected by ICP-MS.

  • Root Cause Analysis: This is a common issue when catalytic hydrogenation is used for the reduction step. The metal catalyst can leach from its support and contaminate the product stream.[7]

  • Recommended Actions:

    • Filtration: Ensure efficient filtration after the reaction to remove the solid catalyst. Using a finer filter or a combination of filters may be necessary.

    • Metal Scavengers: Treat the product solution with a metal scavenger (e.g., silica-based thiols, activated carbon) to chelate and remove dissolved metal ions.

    • Recrystallization: One or more recrystallization steps can be highly effective at purging metal impurities, as they are typically excluded from the crystal lattice of the organic product.

Section 4: Protocols and Methodologies

Protocol 4.1: General HPLC-UV Method for Organic Impurity Profiling

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water[17]

  • Mobile Phase B: Acetonitrile[17]

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

Self-Validation Note: This method should be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. A forced degradation study should be performed to ensure the method is stability-indicating.

References

  • ICH Harmonised Tripartite Guideline. Q3A(R2) Impurities in New Drug Substances. (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. Q3B(R2) Impurities in New Drug Products. (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). Federal Institute for Drugs and Medical Devices (BfArM, Germany). [Link]

  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. ECA Academy. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline. [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022). PMC. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Recommended methods for testing amphetamine and methamphetamine. Unodc. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]

  • WO2024175957A1 - Non-distillative process for manufacturing high purity amphetamines.
  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017). Wiley Analytical Science. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

  • Analysis of the impurities in the methamphetamine synthesized by three different methods from ephedrine and pseudoephedrine. ResearchGate. [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. (2025). MDPI. [Link]

  • Q11 Step 5 development and manufacture of drug substances – questions and answers. (2017). European Medicines Agency. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthesis of Amines. (2025). Chemistry LibreTexts. [Link]

  • 1-[(3-Bromophenyl)methylsulfinyl]propan-2-amine. PubChem. [Link]

  • 1-(3-bromophenyl)propan-2-amine (C9H12BrN). PubChemLite. [Link]

  • 1-(3-Bromophenyl)propan-2-one. PubChem. [Link]

  • Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. PubMed. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • CN103739465A - Synthesis method of 1, 3-diphenyl-2-bromo-2-propene-1-one.
  • Evaluating Impurities in Drugs (Part I of III). (2012). Pharmaceutical Technology. [Link]

  • (PDF) Evaluating Impurities in Drugs (Part I of III). ResearchGate. [Link]

  • ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. (2018). [Link]

  • Impurities in Pharmaceutical Substances. International Journal of Pharmaceutical Research and Applications. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. Semantic Scholar. [Link]

  • 1-(3-BROMOPHENYL)PROPAN-1-ONE. Matrix Fine Chemicals. [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. [Link]

Sources

minimizing over-alkylation in reductive amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Over-Alkylation (Dialkylation) in Secondary Amine Synthesis

Core Mechanism: Why Over-Alkylation Occurs

To prevent over-alkylation, you must understand the kinetic competition at play. In a typical reductive amination between a primary amine (


) and an aldehyde (

), the desired product is the secondary amine.

However, the secondary amine product is often more nucleophilic than the starting primary amine (due to the inductive effect of the alkyl group). If the reaction conditions allow, this product will attack a second equivalent of aldehyde to form an iminium ion, which is then reduced to the tertiary amine (over-alkylation).

The Kinetic Solution

You cannot easily change the nucleophilicity of your amines. Therefore, you must control the rate of reduction .

  • Target: Reduce the Imine/Iminium species rapidly.

  • Avoid: Reducing the Carbonyl (Aldehyde/Ketone) directly to an alcohol.

  • Avoid: Allowing the secondary amine to exist in the presence of excess aldehyde for prolonged periods.

Pathway Visualization

The following diagram illustrates the competitive pathways. Your goal is to maximize Path A and block Path B .

ReductiveAmination Start Primary Amine + Carbonyl Imine Imine / Iminium Intermediate Start->Imine Dehydration (-H2O) Alcohol Alcohol (Side Product) Start->Alcohol Direct Reduction (Avoid!) SecAmine Secondary Amine (Target Product) Imine->SecAmine Path A: Selective Reduction (Fast with STAB) TertAmine Tertiary Amine (Over-Alkylation) SecAmine->TertAmine Path B: Reaction with Excess Carbonyl

Figure 1: Competitive pathways in reductive amination. Path A is the desired route. Path B leads to over-alkylation.

Reagent Selection Guide

The choice of reducing agent is the single most critical variable in preventing over-alkylation.

ReagentSelectivityRisk of Over-AlkylationRecommendation
Sodium Borohydride (NaBH₄) Low. Reduces aldehydes/ketones almost as fast as imines.High. Requires strict stepwise procedure (pre-form imine, then reduce).Avoid for "one-pot" procedures if selectivity is critical.
Sodium Cyanoborohydride (NaBH₃CN) Medium/High. pH dependent (requires pH 3-4).Moderate. Slower kinetics can allow side reactions. Toxic cyanide byproducts.Effective, but outdated due to toxicity. Use only if STAB fails.
Sodium Triacetoxyborohydride (STAB) Excellent. Steric bulk and electron-withdrawing acetoxy groups attenuate reactivity.Lowest. Reduces iminium ions significantly faster than carbonyls.Primary Recommendation. The industry standard for selective mono-alkylation.

Experimental Protocols

These protocols are designed to be self-validating. If you follow the stoichiometry and quenching steps, the system drives itself toward the mono-alkylated product.

Protocol A: The "Abdel-Magid" Method (Standard)

Best for: Standard aldehydes and ketones where the primary amine is not sterically hindered.

Theory: STAB (Sodium Triacetoxyborohydride) does not reduce aldehydes/ketones at an appreciable rate in non-protic solvents (DCE, THF) but rapidly reduces the protonated iminium ion formed in situ.

  • Stoichiometry:

    • Aldehyde/Ketone: 1.0 equiv

    • Primary Amine: 1.05 - 1.1 equiv (Slight excess of amine suppresses dialkylation).

    • STAB: 1.4 equiv

    • Acetic Acid (AcOH): 1.0 equiv (Crucial for catalyzing imine formation and protonating the intermediate).

  • Solvent: 1,2-Dichloroethane (DCE) is preferred (fastest kinetics).[1] THF is a viable alternative.[2]

  • Procedure:

    • Mix Carbonyl and Amine in DCE under Nitrogen.[3]

    • Add AcOH.[1][4] Stir for 10-15 mins.

    • Add STAB in one portion.

    • Stir at Room Temp (1-4 hours for aldehydes, 4-24h for ketones).

    • Quench: Add saturated aqueous NaHCO₃. (Neutralizes AcOH and destroys excess hydride).

Citation: Abdel-Magid, A. F. et al. J. Org.[1][2][4][5] Chem.1996 , 61, 3849.[2][4][5]

Protocol B: The Lewis Acid Method (Ti(OiPr)₄)

Best for: Sluggish ketones, sterically hindered amines, or when Protocol A yields remaining starting material.

Theory: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before any reducing agent is added. This physically separates the imine formation from the reduction step.

  • Stoichiometry:

    • Amine: 1.0 equiv

    • Ketone: 1.0 equiv

    • Ti(OiPr)₄: 1.25 equiv

    • Reducing Agent: NaBH₄ (or NaBH₃CN) added after imine formation.[1][6]

  • Procedure:

    • Mix Amine + Ketone + Ti(OiPr)₄ (Neat or in minimal absolute EtOH).

    • Stir until imine formation is complete (monitor by IR or TLC; usually 1-4h).

    • Dilute with EtOH (if neat).

    • Add NaBH₄ (1.0 equiv) carefully (exothermic).

    • Critical Workup: Quench with 0.1N NaOH or water. A white precipitate (

      
      ) will form. Filter through Celite to avoid impossible emulsions.
      

Citation: Mattson, R. J. et al. J. Org.[7][8] Chem.1990 , 55, 2552.[8]

Troubleshooting Matrix (FAQ)

Q1: I am using STAB (Protocol A) but still seeing 10-15% dialkylated product. How do I stop this?

  • Diagnosis: Your aldehyde is highly reactive, or your intermediate secondary amine is highly nucleophilic.

  • Fix 1 (Stoichiometry): Increase the primary amine equivalents to 1.5 equiv. This statistically favors the attack of the primary amine over the secondary amine product.

  • Fix 2 (Stepwise): Do not add STAB immediately. Stir the amine and aldehyde in MeOH (solvents matter!) for 1 hour to pre-form the imine, then add the reducing agent. Note: STAB reacts with MeOH over time, so add it as a solid or switch solvents after imine formation.

Q2: My reaction is stuck at 50% conversion. Should I add heat?

  • Diagnosis: Likely steric hindrance or insufficient acid catalysis.

  • Action: Do not heat STAB reactions significantly; this promotes reduction of the carbonyl to alcohol.

  • Fix: Switch to Protocol B (Titanium Isopropoxide). The Lewis acid strength of Ti(IV) is far superior to AcOH for forcing imine formation in difficult substrates.

Q3: Can I use NaBH₄ instead of STAB to save money?

  • Technical Advisory: Only if you use a strictly stepwise method. You must reflux the amine and carbonyl (often with a Dean-Stark trap to remove water) to ensure 100% conversion to the imine before adding NaBH₄ at

    
    . If you add NaBH₄ to a mixture of amine and aldehyde, you will get significant alcohol side products and lower selectivity.
    

Decision Logic for Experiment Design

Use this logic flow to select the correct protocol for your specific substrate.

DecisionTree Start Start: Reductive Amination IsAldehyde Is the Carbonyl an Aldehyde or Ketone? Start->IsAldehyde Aldehyde Aldehyde IsAldehyde->Aldehyde Ketone Ketone IsAldehyde->Ketone DialkRisk Is Dialkylation a known risk? (e.g. simple aliphatic) Aldehyde->DialkRisk Steric Is the Ketone Sterically Hindered? Ketone->Steric ProtocolA Use Protocol A (STAB) 1.1 eq Amine DialkRisk->ProtocolA No/Low Risk ProtocolStep Use Stepwise Method Pre-form Imine -> Add STAB DialkRisk->ProtocolStep High Risk Steric->ProtocolA No ProtocolB Use Protocol B (Ti(OiPr)4 + NaBH4) Steric->ProtocolB Yes

Figure 2: Protocol selection decision tree based on substrate reactivity.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][6][7][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][11] J. Org.[1][2][4][5][7][8] Chem.1996 , 61, 3849–3862.[2][4][5] [Link]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[7][8] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[7][8] J. Org.[1][2][4][5][7][8] Chem.1990 , 55, 2552–2554.[8] [Link]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][6][12] J. Am. Chem. Soc.[4][7]1971 , 93, 2897–2904.[4] [Link]

Sources

challenges in the purification of amine hydrochloride salts from inorganic salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges in the purification of amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in removing inorganic salt impurities from their amine hydrochloride products. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.

The Challenge of Purity: Why Inorganic Salts Matter

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Inorganic impurities, such as sodium chloride (NaCl) or ammonium chloride (NH₄Cl), can arise from the synthesis or salt formation steps.[1][2] Even at trace levels, these impurities can negatively impact the drug's safety, efficacy, stability, and manufacturability.[3][4] Regulatory bodies like the FDA and EMA have strict guidelines for impurity profiling, making their removal a critical step in the development process.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing inorganic salts from my amine hydrochloride product?

A1: The choice of method depends on the solubility differences between your desired amine salt and the inorganic contaminant. The three most common and effective strategies are:

  • Recrystallization: This is the gold standard if a suitable solvent system can be identified. The principle relies on dissolving the impure salt mixture in a hot solvent in which the amine hydrochloride is soluble, but the inorganic salt is not (or is much less soluble). Upon cooling, the pure amine hydrochloride crystallizes, leaving the inorganic salt either undissolved or in the mother liquor.[5]

  • Solvent Washing (Trituration): If your amine hydrochloride salt is a solid, you can wash or slurry it with a solvent that readily dissolves the inorganic salt but not your product. This is a simpler and often faster method than recrystallization.[6]

  • Free-Basing and Re-Salting: This is a robust, albeit multi-step, chemical approach. The impure amine hydrochloride is neutralized with a base (e.g., NaOH, Na₂CO₃) to liberate the free amine. The free amine, being an organic compound, can then be extracted into an organic solvent, leaving the inorganic salts behind in the aqueous layer.[7][8] The pure free amine is then isolated and re-treated with anhydrous HCl to form the pure hydrochloride salt.[7][9]

Below is a workflow to help you decide on the best purification strategy.

Caption: Decision workflow for purification strategy.

Q2: How do I select the right solvent for recrystallizing my amine hydrochloride salt?

A2: Solvent selection is the most critical step for successful recrystallization.[5] The ideal solvent should exhibit the following properties:

  • High solubility for your amine salt at high temperatures.

  • Low solubility for your amine salt at low temperatures.

  • High or low solubility for the inorganic salt impurity, but opposite to your product. Ideally, the inorganic salt is insoluble at all temperatures.

  • It should not react with your compound.

  • It should be volatile enough to be easily removed from the purified crystals. [5]

Amine hydrochlorides are polar and ionic, which guides our solvent choices. Often, a solvent mixture is required to achieve the perfect solubility profile.

Solvent ClassExamplesSuitability for Amine HCl RecrystallizationRationale
Alcohols Ethanol, Methanol, Isopropanol (IPA)Excellent (often as a co-solvent) Their polar nature can dissolve amine salts, especially when hot. Isopropanol is often preferred over ethanol as many amine hydrochlorides are less soluble in it, aiding precipitation upon cooling.[6]
Ketones AcetoneGood (for precipitation/washing) Acetone is less polar than alcohols and can be a good anti-solvent. It is also useful for washing away impurities.[6][10] Some amine salts can be precipitated from a solution by adding acetone.[11]
Ethers Diethyl ether, THFGood (as an anti-solvent) Amine hydrochlorides are generally insoluble in ethers. Adding ether to a solution of your salt in a more polar solvent (like an alcohol) can induce crystallization.[6][12]
Esters Ethyl AcetateGood (for washing & salt formation) Similar to ethers, it is often used as a washing solvent or as a medium for salt formation with anhydrous HCl.[13]
Water H₂OUse with Caution While many amine hydrochlorides are water-soluble, so are the inorganic salt impurities you're trying to remove.[14] Using water can make separation difficult unless there's a significant solubility difference at different temperatures. It can also lead to wet, gummy products.[15]

Pro-Tip: A common and effective solvent system is an alcohol (like isopropanol or ethanol) mixed with a less polar anti-solvent (like diethyl ether or ethyl acetate). Dissolve the impure salt in a minimal amount of hot alcohol and then slowly add the anti-solvent until the solution becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.

Q3: My product "oiled out" instead of crystallizing. What happened and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent. It can also be caused by residual impurities preventing crystal nucleation.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to reduce the level of supersaturation.

  • Slow Down the Cooling: Rapid cooling favors oiling. Allow the solution to cool to room temperature slowly, and then move it to a refrigerator or ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections on the glass can provide a surface for crystal nucleation.

  • Introduce a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This provides a template for further crystal growth.

  • Change the Solvent System: The current solvent may be too good at dissolving your compound. Try using a less polar solvent or a different solvent/anti-solvent combination.

Q4: How can I confirm that the inorganic salts have been removed?

A4: A multi-pronged analytical approach is necessary to confirm both the purity of your amine hydrochloride and the absence of inorganic contaminants.

  • Organic Purity (Presence of API):

    • HPLC and LC-MS: These are the workhorse techniques for determining the purity of your organic compound and identifying any organic impurities.[][17]

    • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your amine hydrochloride and can help identify organic impurities. It is generally not sensitive enough for low-level inorganic salts.

  • Inorganic Purity (Absence of Contaminants):

    • Ion Chromatography (IC): This is an excellent technique for directly detecting and quantifying common inorganic ions like Cl⁻, Na⁺, K⁺, etc.[18]

    • Inductively Coupled Plasma (ICP-MS or ICP-OES): These methods are highly sensitive for detecting trace elemental impurities, especially metals that might originate from catalysts or reagents.[19]

    • Atomic Absorption Spectroscopy (AAS): Another sensitive technique for quantifying specific elemental impurities.[19]

Detailed Protocols

Protocol 1: Purification via Free-Basing and Re-Salting

This protocol is highly effective when recrystallization or washing fails. It chemically separates the organic amine from the inorganic salts.

Caption: Workflow for Free-Basing and Re-Salting.

Methodology:

  • Dissolution & Basification: Dissolve the impure amine hydrochloride salt in water. Slowly add a base (e.g., 2M NaOH solution) while stirring until the pH is strongly basic (pH > 10). This neutralizes the hydrochloride, liberating the free amine.[7]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in which the free amine is soluble. Shake vigorously and allow the layers to separate.

  • Separation: Drain the organic layer containing the free amine. The aqueous layer, which now contains the inorganic salts (like NaCl), can be discarded.[20] For complete recovery, you may wash the aqueous layer one or two more times with fresh organic solvent.

  • Drying and Isolation: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the pure free amine.

  • Re-Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).[13] Slowly add a solution of anhydrous HCl (e.g., 2.0 M HCl in diethyl ether) dropwise with stirring. The pure amine hydrochloride salt will precipitate out of the solution.[9]

  • Collection: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry under vacuum.

Protocol 2: Recrystallization from an Alcohol/Ether System

This is a standard procedure when a suitable solvent system has been identified.

Methodology:

  • Dissolution: Place the impure amine hydrochloride salt in an Erlenmeyer flask. Add the minimum amount of hot alcohol (e.g., isopropanol) required to fully dissolve the solid. Keep the solution hot during this process.

  • Hot Filtration (Optional): If there are insoluble impurities (like the inorganic salt), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the solution from the heat. Slowly add a less polar anti-solvent (e.g., diethyl ether) dropwise while swirling until you see persistent cloudiness.

  • Re-dissolution: Gently heat the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent (diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

References

  • BOC Sciences. (n.d.). Impurity Profiling in APIs. BOC Sciences.
  • (2025, January 7). The Role of Impurities in Drug Development and How to Control Them.
  • (n.d.). Impurities in Pharmaceutical Substances. R G Sapkal college of Pharmacy.
  • (2024, December 10). Overcoming Common Challenges to Determine Residual Impurities Using IC in APIs with Limited Water. LCGC International.
  • (n.d.). Inorganic Impurities. Auriga Research.
  • (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed.
  • (2024, July 29). Impurities in APIs and Their Effects on Products. Contract Pharma.
  • (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate.
  • (n.d.). Purification of Hydrochloride. ECHEMI.
  • Oceanic Pharmachem. (2019, September 9). Effects of Impurities in Pharmaceuticals. Oceanic Pharmachem.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • (n.d.). US4670232A - Recovery of amines from by-product chloride salts. Google Patents.
  • (n.d.). US3337630A - Process for the purification of amines. Google Patents.
  • (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
  • (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
  • (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent.This is the for seperation of amines from the non basic compounds insoluble in water Proper explanation of this sentence. Filo.
  • (2020, August 3). Formulating Amorphous Solid Dispersions: Impact of Inorganic Salts on Drug Release from Tablets Containing Itraconazole-HPMC Extrudate. PubMed.
  • (2013, February 18). Amines are soluble in organic solvents whereas ammonium salts are not. askIITians.
  • (2011, July 19). Solubility of organic amine salts. Sciencemadness.org.
  • (2022, June 7). Amine and HCl - salt formation reaction. YouTube.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Retrieved from [Link]

  • (2006, December 10). Isolation of primary amines as HCL salt problem. Sciencemadness.org.
  • (2021, August 26). Forming oxalte salts of amines. Sciencemadness.org.
  • (2025, April 2). Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd.
  • (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
  • (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts.
  • (n.d.). Why amine salts are soluble in water?. ECHEMI.
  • (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo.
  • (2018, May 13). Ways of crashing out amines. Reddit.
  • (n.d.). Workup: Amines. University of Rochester.
  • (2022, February 24). Trichloroacetic acid fueled practical amine purifications. PMC - NIH.
  • (n.d.). Isolation (Recovery) of amines. University of Alberta.
  • (2008, August 24). Converting to the hydrochloric salt for storage?. Sciencemadness.org.
  • (n.d.). Method for removing salt from hydrochloride-1-amido glycolyurea. Google Patents.
  • (2023, December 27). How can I neutralize aminehydrochlorides?. ResearchGate.

Sources

Technical Support Center: Forced Degradation Studies for Degradation Product Identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Forced Degradation Studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on designing, executing, and troubleshooting forced degradation studies for the identification of degradation products. Our goal is to move beyond mere procedural lists and offer insights into the causality behind experimental choices, ensuring the scientific integrity and robustness of your stability-indicating methods.

The "Why": Understanding the Core Purpose of Forced Degradation

Forced degradation, or stress testing, is a critical component of pharmaceutical development.[1][2] These studies intentionally expose a drug substance or drug product to conditions more severe than accelerated stability testing to identify potential degradation products.[3] The primary objectives are:

  • Elucidation of Degradation Pathways: To understand the chemical breakdown mechanisms of the active pharmaceutical ingredient (API).[3][4][5]

  • Identification of Degradation Products: To generate and characterize potential impurities that could arise during storage and handling.[1][3][6]

  • Development and Validation of Stability-Indicating Methods: To ensure that the analytical methods used can accurately separate and quantify the API from its degradation products.[1][5][6]

  • Informing Formulation and Packaging Development: Knowledge of a molecule's liabilities helps in creating a stable formulation and selecting appropriate packaging.[3][4]

A well-designed forced degradation study aims for a target degradation of 5-20% of the API.[6][7] This range is generally sufficient to produce detectable levels of degradation products without excessively breaking down the main component.[1] If degradation exceeds 20%, the stress conditions should be adjusted to be less extreme.[1]

Experimental Design and Key Stress Conditions

A systematic approach to designing forced degradation studies is crucial for generating meaningful and reproducible results.[6] The selection of stress conditions should be based on the physicochemical properties of the drug substance and potential environmental exposures during its lifecycle.[8][9]

Workflow for Designing a Forced Degradation Study

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Interpretation A Define Study Objectives B Review API Physicochemical Properties A->B C Select Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) B->C D Determine Stress Levels & Duration C->D E Prepare Samples (API, Placebo, Drug Product) D->E F Expose Samples to Stress Conditions E->F G Analyze Samples at Time Points F->G H Develop Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) G->H J Assess Mass Balance G->J I Characterize Degradation Products H->I K Elucidate Degradation Pathways I->K

Caption: Workflow for designing and executing a forced degradation study.

Detailed Experimental Protocols

Here we provide step-by-step methodologies for common stress conditions. These should be considered starting points and may require optimization based on the specific drug substance.

Table 1: Recommended Starting Conditions for Forced Degradation
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 7 days
Base Hydrolysis 0.1 M NaOH60°CUp to 7 days
Neutral Hydrolysis Water60°CUp to 7 days
Oxidation 3% H₂O₂Room TemperatureUp to 7 days
Thermal (Solid) 60°CUp to 7 days
Thermal (Solution) 60°CUp to 7 days
Photostability ICH Q1B specified light sourceAmbientPer ICH Q1B
Protocol 1: Hydrolytic Degradation (Acid, Base, and Neutral)

Hydrolysis is a common degradation pathway for many pharmaceuticals.[10][11] It involves the cleavage of a chemical bond by reaction with water.[11]

  • Preparation: Prepare solutions of the drug substance in 0.1 M HCl, 0.1 M NaOH, and purified water. A typical concentration is 1 mg/mL.

  • Incubation: Place the solutions in a thermostatically controlled water bath at 60°C.[12]

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24, 48 hours, and up to 7 days).

  • Neutralization (for acid and base samples): Immediately neutralize the samples to prevent further degradation before analysis. For acidic samples, add an equivalent amount of base (e.g., 0.1 M NaOH), and for basic samples, add an equivalent amount of acid (e.g., 0.1 M HCl).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Scientific Rationale: Elevated temperatures are used to accelerate the degradation process.[13] The use of acid and base catalysts helps to explore pH-dependent degradation pathways.[14]

Protocol 2: Oxidative Degradation

Oxidation is the second most common degradation pathway after hydrolysis and can be mechanistically complex.[10][15]

  • Preparation: Prepare a solution of the drug substance in a suitable solvent and add hydrogen peroxide to a final concentration of 3%.[7]

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at various time points.

  • Analysis: Analyze the samples promptly by HPLC.

Scientific Rationale: Hydrogen peroxide is a common oxidizing agent that can simulate oxidative stress.[10] Excipients can sometimes be a source of peroxides in a final formulation.[10][15]

Protocol 3: Photolytic Degradation

Photostability testing is crucial to determine if a drug substance or product is sensitive to light. The International Council for Harmonisation (ICH) Q1B guideline provides standardized conditions for this testing.[16][17][18][19]

  • Sample Preparation: Place the drug substance (as a solid or in solution) in chemically inert, transparent containers.

  • Control Samples: Prepare control samples protected from light by wrapping them in aluminum foil.[17]

  • Exposure: Expose the samples to a light source that conforms to ICH Q1B specifications, which require a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[18]

  • Analysis: Analyze the exposed and control samples by HPLC.

Scientific Rationale: The standardized light exposure ensures that the photosensitivity of the drug is evaluated under consistent and reproducible conditions.[17]

Troubleshooting Guide and FAQs

This section addresses common issues encountered during forced degradation studies in a question-and-answer format.

Q1: I am not observing any degradation under the recommended stress conditions. What should I do?

A1: If no degradation is observed, the stress conditions may not be harsh enough for your molecule. Consider the following stepwise approach:

  • Increase Stressor Concentration: For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl/NaOH).[7] For oxidative studies, a higher concentration of hydrogen peroxide can be used, but with caution, as it can be highly reactive.

  • Increase Temperature: Elevating the temperature will increase the rate of most degradation reactions. However, be mindful that excessively high temperatures can lead to unrealistic degradation pathways.

  • Extend Exposure Time: If the degradation is slow, extending the duration of the study may be necessary.

Q2: My drug substance shows more than 20% degradation very quickly. How can I achieve the target degradation?

A2: If you observe excessive degradation, the stress conditions are too harsh. You should aim for milder conditions:

  • Decrease Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent.

  • Lower the Temperature: Reducing the temperature will slow down the reaction rate.

  • Shorten Exposure Time: Sample at earlier time points to capture the desired level of degradation.

Q3: I am having issues with mass balance. The total of the API and its degradation products is not close to 100%. What could be the cause?

A3: Mass balance is a critical parameter, and deviations can indicate analytical challenges.[1] A good mass balance is typically within 90-110%.[1]

Troubleshooting Mass Balance Issues

G cluster_low Possible Causes for Low Mass Balance cluster_high Possible Causes for High Mass Balance A Mass Balance Issue (<90% or >110%) B Low Mass Balance (<90%) A->B Is it low? C High Mass Balance (>110%) A->C Is it high? D Formation of non-UV active degradants B->D E Formation of volatile degradants B->E F Degradants not eluting from the column B->F G Precipitation of degradants B->G H Co-elution of degradant with API peak C->H I Higher UV response of degradant vs. API C->I

Caption: Decision tree for troubleshooting mass balance issues.

Solutions for Mass Balance Problems:

  • For Low Mass Balance:

    • Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect non-UV active compounds.[1]

    • Ensure proper sample handling to minimize the loss of volatile compounds.[20]

    • Modify chromatographic conditions (e.g., gradient, column chemistry) to ensure all degradants are eluted.

  • For High Mass Balance:

    • Improve chromatographic resolution to separate co-eluting peaks.

    • Determine the relative response factors of the degradation products to accurately quantify them.[21]

Q4: How do I know if my analytical method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation and can separate the degradation products from the API and from each other.[8] To demonstrate this:

  • Specificity: Spike the drug substance with known degradation products and demonstrate that they are well-separated from the main peak and from each other.

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the API in stressed samples. A peak purity angle greater than the peak purity threshold indicates co-elution.[1]

Q5: What is the role of excipients in forced degradation studies?

A5: Excipients are generally considered inert, but they can interact with the API and affect its stability.[22] It is important to conduct forced degradation studies on the drug product (API + excipients) in addition to the API alone. This helps to:

  • Identify potential drug-excipient incompatibilities.[22]

  • Ensure that excipients do not interfere with the analytical method for the API and its degradation products.

  • Understand how the formulation protects the API from degradation.[23][24]

Analytical Techniques for Degradation Product Identification

A combination of analytical techniques is often required for the structural elucidation of degradation products.[2]

  • High-Performance Liquid Chromatography (HPLC) with UV/PDA detection: This is the workhorse for separating and quantifying the API and its degradation products.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for determining the molecular weights of degradation products and providing fragmentation data for structural elucidation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural characterization of isolated degradation products.[21]

Regulatory Context and Guidelines

Forced degradation studies are a regulatory expectation. The key guidelines to consult are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline outlines the overall stability testing requirements.[25][26][27][28]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products: This provides specific guidance on photostability testing.[16][17][19]

  • ICH Q2(R2): Validation of Analytical Procedures: This guideline details the requirements for validating analytical methods, including specificity, which is demonstrated through forced degradation studies.

By following the principles and protocols outlined in this guide, you can design and execute robust forced degradation studies that will provide a thorough understanding of your molecule's stability and ensure the development of a safe and effective drug product.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. (2022, January 29). National Center for Biotechnology Information. [Link]

  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. (2025, May 30). ACME Pharma. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. PharmaConsult. [Link]

  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025, December 12). Academically. [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). PharmaAnalysis Pro. [Link]

  • The Importance of Excipients in Drugs. Open Access Journals. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. International Council for Harmonisation. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • Understanding ICH Photostability Testing. Q-Lab. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. [Link]

  • Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. PubMed. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, February 7). MDPI. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025, November 26). ResolveMass Laboratories. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. ResearchGate. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2025, October 16). FDCELL. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Stability tests according to ICH Q1A (R2). (2012, October 12). Memmert.com. [Link]

  • CHAPTER 2: Hydrolytic Degradation. Royal Society of Chemistry. [Link]

  • Excipients: What they are and their importance in the pharmaceutical industry. (2024, September 16). DC Fine Chemicals. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS. National Center for Biotechnology Information. [Link]

  • Available Guidance and Best Practices for Conducting Forced Degradation Studies. ResearchGate. [Link]

  • Best Practices to Design Forced Degradation Studies / Design of Stability Studies for Accelerated Product. CASSS. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). PharmaTech. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. [Link]

  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. (2026, January 16). Pharma-Audit. [Link]

  • Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. (2024, August 12). ResearchGate. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, February 16). BioPharm International. [Link]

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. SpringerLink. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC. National Center for Biotechnology Information. [Link]

  • Hydrolytic Degradation Kinetic Study of Balofloxacin by Stability Indicating Reversed Phase High Performance Liquid Chromatography Method. ResearchGate. [Link]

  • Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method. PubMed Central. [Link]

  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. [Link]

  • Manufacturing and Degradation Impurities. Hypha Discovery. [Link]

  • Degradation kinetics. Slideshare. [Link]

  • S1 OP 04 Scientific approach and implementation of a measurement uncertainty in mass balance determination. Macedonian Pharmaceutical Bulletin. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Characterization of a 1-(3-bromophenyl)propan-2-amine hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This integrity relies on the quality of the reference standards used for the identification, purity assessment, and assay of active pharmaceutical ingredients (APIs), their impurities, and related substances.[1][2] A reference standard is a highly characterized material that serves as a benchmark against which samples are compared.[1] This guide provides a comprehensive framework for the characterization of a 1-(3-bromophenyl)propan-2-amine hydrochloride reference standard, a compound of interest in synthetic chemistry and as a potential impurity or metabolite in drug development.

The characterization of a reference standard is not a single measurement but a holistic process involving a suite of orthogonal analytical techniques.[3] Each technique provides a unique piece of information, and together they build a complete profile of the material's identity, purity, strength, and quality. As outlined by the International Council for Harmonisation (ICH) guidelines, reference standards must be thoroughly evaluated for their intended use.[4][5] This guide will detail the application of modern analytical methods, explain the rationale behind their selection, and present a comparative analysis against potential impurities.

Structural Elucidation and Identification

The first and most critical step is the unambiguous confirmation of the chemical structure. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules.[6] For 1-(3-bromophenyl)propan-2-amine hydrochloride, both ¹H NMR and ¹³C NMR are essential.

  • ¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of 1-(3-bromophenyl)propan-2-amine hydrochloride is expected to show distinct signals for the aromatic protons, the methine (-CH) proton, the methylene (-CH₂) protons, and the methyl (-CH₃) protons. The substitution pattern on the benzene ring (meta-substitution in this case) can be confirmed by the splitting patterns and coupling constants of the aromatic protons.[7] The characteristic signals of the α-methyl-ethylamine sidechain are key identifiers.[6]

  • ¹³C NMR (Carbon-13 NMR): This provides information on the number of different types of carbon atoms in the molecule. The spectrum should show the expected number of signals corresponding to the aromatic and aliphatic carbons. The chemical shift of the carbon atom bonded to the bromine atom is a key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.[3]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. For 1-(3-bromophenyl)propan-2-amine (the free base), the expected monoisotopic mass is approximately 213.0153 Da.[8] The hydrochloride salt will show a corresponding molecular ion peak for the free base in the positive ion mode.

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum is a fingerprint of the molecule. A characteristic fragmentation for this compound would be the loss of a methyl group, leading to a prominent peak at M-15.[9] Another key fragmentation would be the cleavage of the C-C bond between the aromatic ring and the side chain.

Purity and Impurity Profiling

Once the identity is confirmed, the purity of the reference standard must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[3][10]

High-Performance Liquid Chromatography (HPLC)

HPLC separates the main compound from any impurities. A purity value is typically determined using a UV detector, and the peak area percentage of the main peak is reported.

  • Method Development: A robust HPLC method is crucial. For amphetamine-like substances, reversed-phase HPLC is commonly used.[11][12] A typical method might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or formic acid buffer.[11][13] The use of a mass spectrometer as a detector (LC-MS) can provide additional information on the identity of any detected impurities.[14]

  • Impurity Profile: The synthesis of 1-(3-bromophenyl)propan-2-amine can potentially lead to several impurities. These can include:

    • Positional Isomers: 1-(2-bromophenyl)propan-2-amine and 1-(4-bromophenyl)propan-2-amine are the most likely positional isomers. A well-developed HPLC method should be able to separate these isomers from the main compound.

    • Starting Materials: Unreacted starting materials, such as 1-(3-bromophenyl)propan-2-one, could be present.[15]

    • By-products: Other by-products from the synthesis could also be present.

Comparison with Potential Impurities

A key aspect of a reference standard's characterization is demonstrating its purity relative to potential, structurally similar impurities.

CompoundExpected Retention Time (Relative)Rationale for Presence
1-(3-bromophenyl)propan-2-amine 1.00Main Component
1-(2-bromophenyl)propan-2-amine< 1.00Potential isomeric impurity from synthesis.[16]
1-(4-bromophenyl)propan-2-amine> 1.00Potential isomeric impurity from synthesis.
1-(3-bromophenyl)propan-2-oneVariableKey starting material or precursor.[15]

This table provides a hypothetical comparison. Actual relative retention times will depend on the specific HPLC method used.

Physicochemical Characterization

Further characterization of the physical and chemical properties of the reference standard provides a more complete picture of the material.

  • Melting Point: The melting point is a good indicator of purity. A sharp melting point range suggests a high-purity compound.

  • Elemental Analysis (CHN Analysis): This technique determines the percentage of carbon, hydrogen, and nitrogen in the compound. The experimental values should be in close agreement with the theoretical values for the molecular formula C₉H₁₂BrN·HCl.

  • Water Content (Karl Fischer Titration): The water content of the reference standard should be determined, as water can affect the purity value and the stability of the material.

Experimental Protocols

Workflow for Reference Standard Characterization

G cluster_0 Identity Confirmation cluster_1 Purity & Impurity Assessment cluster_2 Physicochemical Properties cluster_3 Final Certification NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV/MS (Purity, Impurities) NMR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC MP Melting Point HPLC->MP GC GC-MS (Volatile Impurities) GC->MP CHN Elemental Analysis MP->CHN KF Water Content (Karl Fischer) CHN->KF Cert Certificate of Analysis Generation KF->Cert

Caption: Overall workflow for the comprehensive characterization of a pharmaceutical reference standard.

Protocol: HPLC Purity Determination
  • System: A validated HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the reference standard and dissolve in 1 mL of mobile phase A.

Data Summary

A comprehensive Certificate of Analysis (CofA) should summarize all characterization data.

Analytical TestSpecificationResult
Identification by ¹H NMR Conforms to structureConforms
Identification by MS Molecular ion consistent with formulaConforms
Purity by HPLC ≥ 98.0%99.5%
Elemental Analysis (CHN) Conforms to theoretical values ± 0.4%Conforms
Water Content ≤ 1.0%0.2%
Melting Point Report value185-188 °C

Conclusion

The comprehensive characterization of a 1-(3-bromophenyl)propan-2-amine hydrochloride reference standard is a multi-faceted process that ensures its suitability for its intended analytical purpose. By employing a suite of orthogonal analytical techniques, a high degree of confidence in the identity, purity, and quality of the standard can be achieved. This rigorous approach is fundamental to maintaining data integrity in pharmaceutical research and development, ultimately contributing to the safety and efficacy of therapeutic products.[2][3]

References

  • A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. (2022). Internationale Pharmaceutica Sciencia. Available at: [Link]

  • HPLC Method for Analysis of Amphetamine. SIELC Technologies. Available at: [Link]

  • Reference Standards & Characterization. PharmaRegulatory.in. Available at: [Link]

  • HPLC Methods for analysis of Amphetamine. HELIX Chromatography. Available at: [Link]

  • Simultaneous determination of amphetamine, methamphetamine, and caffeine in seized tablets by high-performance liquid chromatography. (2016). ResearchGate. Available at: [Link]

  • HPLC–MS/MS for Sensitive Detection of Amphetamine-Type Drugs in Water. (2024). Chromatography Online. Available at: [Link]

  • Reference Standards in the Pharmaceutical Industry. (2024). MRIGlobal. Available at: [Link]

  • Amphetamine Derivatives Study. Scribd. Available at: [Link]

  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. (2019). Available at: [Link]

  • Detection and Identification of Amphetamine-Type Stimulants and Analogs via Recognition-Enabled “Chromatographic” 19F NMR. ResearchGate. Available at: [Link]

  • Analytical Techniques for Reference Standard Characterization. (2025). ResolveMass Laboratories Inc.. Available at: [Link]

  • 1-(3-bromophenyl)propan-2-amine (C9H12BrN). PubChemLite. Available at: [Link]

  • 1-(3-Bromophenyl)propan-2-amine hydrochloride. Beijing Synthink Technology Inc.. Available at: [Link]

  • Detection, discrimination and quantification of amphetamine, cathinone and nor-ephedrine regioisomers using benchtop 1H and 19F NMR spectroscopy. Wiley Online Library. Available at: [Link]

  • Determination of the Synthetic Origin of Methamphetamine Samples by 2 H NMR Spectroscopy. (2025). ResearchGate. Available at: [Link]

  • 1-(3-bromophenyl)-N-(2-methoxyethyl)propan-2-amine. PubChem. Available at: [Link]

  • 1-(3-Bromophenyl)propan-2-one. PubChem. Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). MDPI. Available at: [Link]

  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram. Doc Brown's Chemistry. Available at: [Link]

  • 1-[(3-Bromophenyl)methylsulfinyl]propan-2-amine. PubChem. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Available at: [Link]

  • 1-(2-bromophenyl)propan-1-amine. American Elements. Available at: [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025). ResearchGate. Available at: [Link]

Sources

Global Inter-Laboratory Assessment: Analytical Protocols for Halogenated Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Isomer Challenge"

The analysis of halogenated phenethylamines—specifically the 2,5-dimethoxy-4-substituted phenethylamines (2C-X series) and their N-benzyl derivatives (NBOMes)—presents a unique set of challenges for forensic laboratories. The core difficulty lies not just in detection, but in the unequivocal differentiation of positional isomers (e.g., 2C-B vs. 2C-I vs. their 3,4-isomers) and the handling of biological matrices where concentrations often drop below 1 ng/mL.

This guide synthesizes data from inter-laboratory proficiency testing (such as UNODC ICE schemes) to objectively compare the three dominant analytical platforms. We move beyond simple "recipes" to explain the why and how of valid data generation.

Methodology Comparison & Performance Data

The following data aggregates performance metrics observed across accredited laboratories (ISO 17025) dealing with post-mortem blood and urine matrices.

Table 1: Comparative Performance Metrics
FeatureGC-MS (EI) LC-MS/MS (QqQ) LC-HRMS (QTOF/Orbitrap)
Primary Utility Routine Confirmation, Library MatchingQuantitation, High-Throughput ScreeningUnknown ID, Isomer Resolution
Sample Prep High: Requires Derivatization (PFPA/MBTFA)Medium: SPE or "Dilute & Shoot"Medium: SPE recommended
LOD (Urine) 10 – 50 ng/mL0.1 – 1.0 ng/mL0.5 – 5.0 ng/mL
Isomer Specificity Excellent (Chromatographic resolution)Moderate (Requires specific column chemistry)High (Exact mass + retention time)
Matrix Effects Low (Thermal separation)High (Ion Suppression is critical risk)Moderate
Inter-Lab CV% < 15% (Robust)< 10% (High Precision)< 20% (Data processing variance)

Deep Dive: Protocols & Causality

Method A: GC-MS with Derivatization (The Robust Standard)

The Causality: Phenethylamines are polar and semi-volatile. Direct injection leads to peak tailing and thermal degradation. We use Pentafluoropropionic anhydride (PFPA) or MBTFA to acylate the amine, increasing volatility and mass spectral uniqueness.

Protocol 1: SPE & Derivatization for GC-MS

  • Sample Pre-treatment: To 1 mL urine, add 2 mL Phosphate Buffer (0.1M, pH 6.0). Add 50 µL Internal Standard (2C-B-d6).

  • Solid Phase Extraction (SPE): Use a mixed-mode cation exchange column (e.g., UCT Clean Screen DAU).

    • Condition: 3 mL MeOH, then 3 mL DI H2O, then 1 mL Phosphate Buffer (pH 6).

    • Load: Apply sample at 1-2 mL/min.[1]

    • Wash: 3 mL DI H2O, then 3 mL 0.1M Acetic Acid, then 3 mL Methanol. (Critical: Removes interferences).

    • Elute: 3 mL Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2).[1]

  • Derivatization:

    • Evaporate eluate to dryness under nitrogen at 40°C.

    • Add 50 µL PFPA and 25 µL PFPropanol. Incubate at 70°C for 20 mins.

    • Evaporate to dryness; reconstitute in 50 µL Ethyl Acetate.

  • Analysis: Inject 1 µL splitless.

Method B: LC-MS/MS (The Sensitivity Leader)

The Causality: Electrospray Ionization (ESI) is "soft," preserving the molecular ion [M+H]+. However, phospholipids in blood compete for charge (Ion Suppression). We must monitor two transitions (Quantifier/Qualifier) to meet SWGDRUG criteria.

Protocol 2: LC-MS/MS Parameters (2C-B Example)

  • Column: Biphenyl or PFP phases are superior to C18 for separating halogenated isomers due to pi-pi interactions.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol.[2]

  • MRM Transitions:

    • 2C-B: 260.0

      
       243.0 (Quant), 260.0 
      
      
      
      228.0 (Qual).
    • 25I-NBOMe: 428.0

      
       121.0 (Quant - tropylium ion), 428.0 
      
      
      
      91.0 (Qual).
  • Self-Validating Step: Post-Column Infusion. Infuse the analyte continuously while injecting a blank matrix extract. A drop in baseline indicates the exact retention time where ion suppression occurs.

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and experimental flow required for valid identification.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Sample Received (Unknown Powder or Bio-Fluid) MatrixCheck Check Matrix Type Start->MatrixCheck SeizedDrug Seized Material (Powder/Tab) MatrixCheck->SeizedDrug High Conc. BioFluid Biological Fluid (Blood/Urine) MatrixCheck->BioFluid Trace Conc. GCMS GC-MS (EI) (Library Match) SeizedDrug->GCMS Standard Path LCHRMS LC-HRMS (QTOF) (Exact Mass/Unknowns) SeizedDrug->LCHRMS New Analog? LCMS LC-MS/MS (QqQ) (High Sensitivity) BioFluid->LCMS Quantitation Derivatization Derivatization (PFPA/MBTFA) BioFluid->Derivatization If GC-MS used Screening Screening Required? LCMS->LCHRMS Ambiguous Isomer Derivatization->GCMS

Caption: Decision logic for selecting the optimal instrument based on matrix concentration and analyte novelty.

Diagram 2: SPE Extraction Mechanism (Mixed Mode)

SPE_Mechanism Sample Sample (pH 6.0) + Internal Std Condition Condition Column (MeOH -> H2O -> Buffer) Sample->Condition Load Load Sample (Cation Exchange) Condition->Load Wash Wash Steps 1. H2O (Salts) 2. Acetic Acid (Neutrals) 3. MeOH (Hydrophobics) Load->Wash Elute Elution (DCM:IPA:NH4OH) Breaks Ionic Bond Wash->Elute

Caption: Mixed-mode cation exchange mechanism critical for isolating phenethylamines from complex biological matrices.

Critical Analysis & Troubleshooting

The "Isomer Trap"

Inter-laboratory comparisons frequently reveal false positives where 2C-I is misidentified as 2C-B due to similar retention times on standard C18 columns.

  • Solution: Use fluorinated stationary phases (PFP) in LC, which offer distinct selectivity for halogenated compounds based on the electronegativity of the halogen substituent (F > Cl > Br > I).

Matrix Effects in LC-MS/MS

In proficiency testing, laboratories using "dilute and shoot" methods often show higher Z-scores (variance) due to uncorrected matrix effects.

  • Validation Requirement: You must calculate the Matrix Factor (MF) .

    
    
    
    • Acceptance Criteria: MF should be between 0.8 and 1.2 (or consistent CV < 15%). If MF < 0.5, significant ion suppression is occurring; switch to SPE.

References

  • United Nations Office on Drugs and Crime (UNODC). (2020).[3] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials (Applied to Phenethylamines). [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. [Link]

  • Peters, F. T., et al. (2010). "A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples." Journal of Analytical Toxicology. [Link]

  • Wohlfarth, A., & Weinmann, W. (2010). "Bioanalysis of new designer drugs." Bioanalysis. (Discusses 2C-series matrix effects). [Link]

Sources

comparative toxicological assessment of halogenated amphetamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

The halogenation of the amphetamine scaffold—specifically at the para-position of the phenyl ring—creates a distinct class of psychotropic compounds with divergent toxicological profiles. While para-fluoroamphetamine (4-FA) has emerged as a recreational designer drug with a perceived "lighter" safety profile, para-chloroamphetamine (PCA/4-CA) remains a reference standard for selective serotonergic neurotoxicity in experimental pharmacology.

This guide provides a rigorous comparative assessment of these derivatives. We move beyond simple LD50 metrics to analyze the mechanism-based toxicity , focusing on monoamine transporter interaction, mitochondrial bioenergetics, and oxidative stress pathways.

The "Halogen Effect" in Structure-Activity Relationships (SAR)

The introduction of a halogen atom alters the lipophilicity, metabolic stability, and steric bulk of the amphetamine molecule.

  • Fluorine (4-FA): High electronegativity, small Van der Waals radius (1.47 Å). Mimics hydrogen sterically but blocks metabolic hydroxylation at the para position.

  • Chlorine (PCA): Larger radius (1.75 Å) and high lipophilicity. drastically increases affinity for the Serotonin Transporter (SERT) but facilitates long-term neurotoxic depletion of 5-HT.

Mechanistic Toxicology: The Serotonergic "Trojan Horse"

The primary divergence in toxicity between 4-FA and PCA lies in their interaction with the serotonin system. While both act as substrates for SERT, PCA induces a specific, irreversible destruction of serotonergic terminals that 4-FA does not replicate at equipotent doses.

Pathway of Neurotoxicity

PCA acts as a "false neurotransmitter." It enters the neuron via SERT, accumulates, and disrupts the Vesicular Monoamine Transporter 2 (VMAT2). This displaces cytoplasmic serotonin, which is then oxidized by Monoamine Oxidase B (MAO-B), generating reactive oxygen species (ROS) like hydrogen peroxide (


).
Diagram 1: Mechanism of Halogenated Amphetamine Neurotoxicity

Neurotoxicity_Mechanism cluster_extracellular Extracellular Space cluster_neuron Presynaptic Serotonergic Neuron PCA p-Chloroamphetamine (PCA) SERT SERT Transporter PCA->SERT High Affinity Binding Cytosol_PCA Cytosolic PCA SERT->Cytosol_PCA Translocation VMAT2 VMAT2 (Vesicle) Cytosol_PCA->VMAT2 Inhibits/Reverses Mito Mitochondrial Dysfunction Cytosol_PCA->Mito Direct Inhibition (Complex I) DA_5HT Displaced 5-HT/DA VMAT2->DA_5HT Cytosolic Efflux MAO MAO-B Enzyme DA_5HT->MAO Oxidative Deamination ROS ROS Generation (H2O2, Superoxide) MAO->ROS Byproduct ROS->Mito Oxidative Stress Apoptosis Terminal Degeneration (Apoptosis) Mito->Apoptosis Energy Failure

Caption: Figure 1.[1] Dual-pathway toxicity of PCA involving vesicular depletion (VMAT2) and direct mitochondrial respiratory chain inhibition.

Comparative Data Analysis

The following data synthesizes findings from in vitro (HEK293, SH-SY5Y) and in vivo (Rat) models. Note the distinct "Rank Order of Toxicity": Cl > F > H .[2][3][4]

Table 1: Pharmacological and Toxicological Parameters[5][8]
CompoundSERT Affinity (

) [nM]
DA Release (

) [nM]
5-HT Depletion (Rat, 1 week)Cytotoxicity (

, ATP)
Amphetamine >1,00024None> 2.0 mM
4-Fluoroamphetamine (4-FA) ~500200Transient / None1.4 mM
4-Chloroamphetamine (PCA) ~30250> 80% (Permanent) 0.4 mM

Data Source: Synthesized from Luethi et al. (2019) and classic toxicology literature (Harvey et al., 1975).

Key Insight: While 4-FA is a potent monoamine releaser, it requires significantly higher concentrations (3.5x) to induce the same level of mitochondrial ATP depletion as PCA. PCA's high affinity for SERT (


 nM) allows it to accumulate intracellularly to toxic levels that 4-FA cannot reach under typical dosing regimens.

Experimental Protocols

Protocol A: In Vitro Mitochondrial Toxicity Screening

Objective: Determine the


 for ATP depletion in differentiated SH-SY5Y cells.
Rationale:  Differentiated cells better mimic mature neurons than undifferentiated neuroblastoma lines.
  • Cell Culture:

    • Seed SH-SY5Y cells at

      
       cells/well in 96-well plates.
      
    • Differentiation: Treat with 10

      
      M Retinoic Acid (RA) for 5 days to induce neurite outgrowth.
      
  • Compound Exposure:

    • Prepare stock solutions of PCA and 4-FA in DMSO (Final DMSO < 0.1%).

    • Expose cells to concentration range: 10

      
      M – 2000 
      
      
      
      M for 24 hours.
  • ATP Quantification (Luminescence Assay):

    • Use a commercial CellTiter-Glo® assay.

    • Lyse cells and incubate with Luciferase/Luciferin reagent.

    • Read: Luminescence is directly proportional to ATP concentration.

  • Validation Control: Use Rotenone (1

    
    M) as a positive control for Complex I inhibition.
    
Protocol B: In Vivo Comparative Neurotoxicity Workflow

Objective: Assess long-term serotonergic terminal damage using Tryptophan Hydroxylase (TPH) activity as the biomarker.

Diagram 2: In Vivo Experimental Workflow

Experimental_Workflow Start Acclimatization (Rat, 7 Days) Dosing Dosing Regimen (10 mg/kg i.p. x 4 doses) Start->Dosing Wait Clearance Period (7 Days) Dosing->Wait Allows degeneration Sacrifice Tissue Collection (Striatum/Hippocampus) Wait->Sacrifice Analysis TPH Activity Assay & HPLC (5-HT levels) Sacrifice->Analysis Result Neurotoxicity Index Analysis->Result

Caption: Figure 2. Standardized workflow for assessing amphetamine-induced neurotoxicity. The 7-day wait ensures measurement of permanent damage rather than acute depletion.

Step-by-Step Methodology:

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Dosing Regimen (Bing Model): Administer 4 doses of the test compound (PCA or 4-FA) at 10 mg/kg (i.p.) every 2 hours. This mimics a "binge" scenario.

  • Clearance: Wait 7 days. This period is critical; acute depletion recovers within 48 hours, but neurotoxic loss of terminals is permanent.

  • Tissue Processing:

    • Rapidly decapitate and dissect the Striatum (DA rich) and Hippocampus (5-HT rich).

    • Homogenize in 0.1 M perchloric acid (for HPLC) or Tris-acetate buffer (for TPH assay).

  • Data Interpretation:

    • PCA: Expect >70% reduction in Hippocampal 5-HT and TPH activity.

    • 4-FA: Expect <15% reduction (non-significant) compared to saline controls.

Risk Assessment & Translatability

The comparative data highlights a critical safety margin. The C-Cl bond in PCA facilitates a specific neurotoxic mechanism (likely involving quinoprotein formation or direct mitochondrial attack) that the C-F bond in 4-FA resists.

  • Clinical Relevance: While 4-FA is less neurotoxic than PCA, its cytotoxicity (

    
     mM) suggests that at massive overdose levels, general cellular necrosis (rather than specific neurotoxicity) becomes the limiting factor.
    
  • Designer Drug Implications: The appearance of chlorinated cathinones (e.g., 4-CMC) in the illicit market is alarming. 4-CMC shares the para-chloro substituent of PCA and has been shown to replicate its mitochondrial toxicity, presenting a high risk of long-term serotonergic damage in users.

References

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones.[5] Frontiers in Pharmacology, 10, 438.[5]

  • Harvey, J. A., et al. (1975). p-Chloroamphetamine: selective neurotoxic action in brain.[6] Science, 187(4179), 841-843.

  • Fuller, R. W. (1992). The effects of p-chloroamphetamine on brain serotonin neurons. Neurochemical Research, 17, 449–456.

  • Colado, M. I., et al. (1993). The mechanism of the neurotoxicity induced by p-chloroamphetamine.[7] European Journal of Pharmacology, 248(2), 176-179.

  • Nugteren-van Lonkhuyzen, J. J., et al. (2015). Pharmacokinetics, pharmacodynamics and toxicology of new psychoactive substances (NPS): 2C-B, 4-FA and 4-FMA. Drug and Alcohol Dependence, 157, 18-27.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-bromophenyl)propan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(3-bromophenyl)propan-2-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the fundamental principles behind each step, ensuring a culture of safety and regulatory adherence in the laboratory.

Foundational Understanding: Hazard Profile

1-(3-bromophenyl)propan-2-amine hydrochloride is a halogenated aromatic amine. Its chemical structure necessitates a specific disposal pathway due to its potential environmental toxicity and the hazards associated with its components. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related brominated and amine hydrochloride compounds indicate it should be handled as a hazardous substance. Key anticipated hazards include:

  • Skin and Eye Irritation: Similar compounds are classified as causing skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2]

  • Environmental Hazard: Halogenated organic compounds are toxic and require specific disposal methods to prevent environmental release.[3][4] Combustion of these materials can also produce highly toxic byproducts like hydrogen bromide gas.[1]

Given this profile, under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain.[3][5]

The Core Directive: Waste Classification and Segregation

The single most critical step in the disposal process is correct waste classification. Due to the presence of a bromine atom, this compound is classified as Halogenated Organic Waste .

This classification is crucial because halogenated wastes cannot be recycled as fuel additives and require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., HBr).[4] Mixing halogenated waste with non-halogenated solvent waste contaminates the entire container, significantly increasing disposal costs and environmental burden.[4]

Table 1: Waste Segregation Protocol
Waste StreamCompatible with 1-(3-bromophenyl)propan-2-amine hydrochloride?Rationale
Halogenated Organics YES This is the correct and designated waste stream for compounds containing F, Cl, Br, or I.[3][6]
Non-Halogenated Organics NO Prevents contamination of the solvent waste stream, which is often recycled.[4]
Aqueous Waste (Acids) NO Do not combine acids and bases in the same waste container to avoid violent chemical reactions.[6]
Aqueous Waste (Bases) NO Prevents potential reactions and ensures proper neutralization at the disposal facility.[6]
Solid Chemical Waste YES (if designated for Halogenated Solids) If your facility has a separate solid halogenated waste stream, use it. Otherwise, it should be placed in the primary halogenated liquid waste container if dissolved in a compatible solvent.

Step-by-Step Disposal Protocol

This protocol outlines the complete workflow from the point of generation to the final hand-off for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]

  • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[7]

  • Body Protection: A standard laboratory coat.[7]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[1][2]

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for safety.[8]

  • Container Choice: Use a sturdy, leak-proof container with a screw-top cap that is chemically compatible with the waste.[8][9] Often, the original container is a suitable choice for unused or excess product.[9] For solutions, use designated hazardous waste carboys.

  • Labeling: The container must be clearly labeled before the first drop of waste is added.[10] Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "1-(3-bromophenyl)propan-2-amine hydrochloride " (no formulas or abbreviations).[8][10]

    • A list of all components and their approximate percentages if it is a mixed waste stream.

    • The date on which waste was first added to the container (the "accumulation start date").[9]

Step 3: Waste Accumulation in a Satellite Area

Laboratories are considered "Satellite Accumulation Areas" and must adhere to specific storage rules.[8]

  • Location: Store the waste container at or near the point of generation and under the control of laboratory personnel.[8]

  • Closure: Keep the waste container sealed at all times, except when actively adding waste. Do not leave a funnel in the opening.[8]

  • Containment: Use secondary containment (such as a plastic tub) for all liquid waste containers to contain potential leaks.[5]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste total, or 1 quart of any acutely hazardous waste. However, institutional policies are often stricter, limiting labs to 10 gallons.[5]

Step 4: Requesting Disposal

Once the container is approximately 75% full or has reached its accumulation time limit (typically 150-180 days), a pickup must be scheduled.[9]

  • Contact EHS: Follow your institution's specific procedure, which is usually an online form or a direct call to the Environmental Health & Safety (EHS) or Research Safety department.[8][9]

  • Provide Information: Have the information from the waste label ready to provide to the hazardous waste professional.

  • Safe Hand-off: Ensure the container is clean on the outside and properly sealed before the scheduled pickup.

Diagram 1: Disposal Decision Workflow

G start Waste Generated (1-(3-bromophenyl)propan-2-amine HCl) classify Classify Waste: Is it Halogenated? start->classify waste_stream Designate as: 'Halogenated Organic Waste' classify->waste_stream Yes (Contains Bromine) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) waste_stream->ppe container Select Compatible Container with Screw-Top Cap ppe->container label Label Container: 'Hazardous Waste' + Full Chemical Name + Accumulation Date container->label segregate Store in Satellite Area Segregated from Incompatibles label->segregate closed Keep Container Closed Use Secondary Containment segregate->closed pickup Request EHS Pickup (When >75% full or time limit reached) closed->pickup

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.